molecular formula C9H10O3 B3418158 (1R)-1-(1,3-benzodioxol-5-yl)ethanol CAS No. 120523-14-0

(1R)-1-(1,3-benzodioxol-5-yl)ethanol

Cat. No.: B3418158
CAS No.: 120523-14-0
M. Wt: 166.17 g/mol
InChI Key: ZHKALZZEGVFZQA-ZCFIWIBFSA-N
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Description

(1R)-1-(1,3-benzodioxol-5-yl)ethanol is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-(1,3-Benzodioxole-5-yl)ethanol is 166.062994177 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R)-1-(1,3-benzodioxol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(1,3-benzodioxol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKALZZEGVFZQA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269984
Record name (αR)-α-Methyl-1,3-benzodioxole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120523-14-0
Record name (αR)-α-Methyl-1,3-benzodioxole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120523-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-1,3-benzodioxole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1R)-1-(1,3-benzodioxol-5-yl)ethanol chemical structure and properties

[1]

Executive Summary

(1R)-1-(1,3-benzodioxol-5-yl)ethanol (also known as (R)-

11212

Chemical Identity & Structure

Nomenclature & Identifiers
Parameter Details
IUPAC Name (1R)-1-(1,3-benzodioxol-5-yl)ethanol
Common Synonyms (R)-

-Methyl-1,3-benzodioxole-5-methanol; (R)-1-(3,4-Methylenedioxyphenyl)ethanol
CAS Registry Number 6329-73-3 (Generic/Racemate); Specific enantiomer CAS may vary by vendor.[1][3][4]
Molecular Formula C

H

O

Molecular Weight 166.17 g/mol
SMILES Cc1ccc2OCOc2c1
InChI Key ZHKALZZEGVFZQA-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a 1,3-benzodioxole ring (a benzene ring fused to a dioxole ring) substituted at the 5-position with a 1-hydroxyethyl group.[1]

  • Chiral Center: The C1 carbon of the ethyl side chain is chiral.[2]

  • Configuration: The (R)-configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules: -OH (1) > Benzodioxole Ring (2) > -CH

    
     (3) > -H (4).[1] With the lowest priority group (-H) in the back, the sequence 1→2→3 is clockwise.[1][2]
    

ChemicalStructurecluster_0Structural ComponentsBenzodioxole1,3-Benzodioxole Core(Lipophilic Scaffold)ChiralCenterC1 Chiral Center(R-Configuration)Benzodioxole->ChiralCenterC5 AttachmentHydroxylSecondary Alcohol(Nucleophilic Handle)ChiralCenter->HydroxylBondMethylMethyl Group(Steric Bulk)ChiralCenter->MethylBondcaptionFig 1. Structural decomposition of (1R)-1-(1,3-benzodioxol-5-yl)ethanol.

Physicochemical Properties[1][2][4][5][6][7][8]

The physical properties below generally apply to the racemate unless specified. The (R)-enantiomer is distinguished by its optical rotation.[1][2][5]

Property Value / Description
Physical State Colorless to pale yellow oil or low-melting solid.[1]
Melting Point 30–34 °C (Racemate often liquid at RT; pure enantiomers may crystallize).[2]
Boiling Point ~135–140 °C at 10 mmHg (Predicted: ~290 °C at 760 mmHg).[1][2]
Density 1.19–1.21 g/cm³
Solubility Soluble in alcohols (MeOH, EtOH), chloroform, ethyl acetate; sparingly soluble in water.[1][2]
pKa ~14.5 (Secondary alcohol)
Specific Rotation

Value is solvent-dependent.[1][2] Analogous (R)-1-phenylethanol is typically (+).[1][2] Definitive assignment requires polarimetry of the purified isolate.

Synthesis & Manufacturing: The Biocatalytic Route

Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications.[1][2] Chemical reduction of the corresponding ketone often yields racemates requiring resolution.[2] The preferred "Green Chemistry" route is Biocatalytic Asymmetric Reduction using specific reductases.[2]

Reaction Pathway

Substrate: 1-(1,3-benzodioxol-5-yl)ethanone (3,4-methylenedioxyacetophenone).[1] Catalyst: Lactobacillus paracasei BD101 (or engineered Ketoreductases/KREDs).[1][2] Cofactor: NADH/NADPH (regenerated via glucose dehydrogenase/glucose system).[1][2]

SynthesisPathwaycluster_recycleCofactor RegenerationKetone1-(1,3-benzodioxol-5-yl)ethanone(Prochiral Substrate)EnzymeL. paracasei BD101(Biocatalyst)Ketone->EnzymeSubstrate BindingProduct(1R)-1-(1,3-benzodioxol-5-yl)ethanol(>99% ee)Enzyme->ProductStereoselective ReductionCofactorNADH + H+Cofactor->EnzymeHydride TransferGlucoseGlucoseGDHGDHGlucose->GDHGluconolactoneGluconolactoneGDH->CofactorRecycles NAD+GDH->GluconolactonecaptionFig 2. Biocatalytic asymmetric reduction pathway to (R)-alcohol.

Applications in Drug Development[1][2][9]

  • Chiral Intermediate: Used in the synthesis of phosphodiesterase (PDE) inhibitors where the benzodioxole moiety mimics the catechol ether found in many bioactive alkaloids.[2]

  • Solanapyrone Analogues: The chiral alcohol serves as a scaffold for synthesizing solanapyrone analogues, which are phytotoxins with potential herbicidal or antifungal properties.[2]

  • Kinase Inhibitors: The benzodioxole ring is a privileged structure in medicinal chemistry, often used to improve metabolic stability compared to a bare catechol group.[2]

Experimental Protocols

Protocol: Biocatalytic Synthesis of (R)-Enantiomer

Based on methodology using whole-cell biocatalysis (e.g., L. paracasei).[1]

Materials:

  • Substrate: 1-(1,3-benzodioxol-5-yl)ethanone (100 mM).[1]

  • Biocatalyst: Lyophilized cells of L. paracasei BD101 (50 mg/mL).[2]

  • Buffer: Phosphate buffer (100 mM, pH 7.0).[1][2]

  • Co-substrate: Glucose (for cofactor regeneration).[1][2]

Procedure:

  • Preparation: Suspend lyophilized cells in phosphate buffer containing glucose (200 mM).

  • Initiation: Add the substrate (dissolved in minimal DMSO if solubility is an issue, <5% v/v).

  • Incubation: Incubate at 30 °C with orbital shaking (150 rpm) for 24–48 hours.

  • Extraction: Extract the reaction mixture with ethyl acetate (3 x equal volume).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Analytical Method: Chiral HPLC

To verify the optical purity (>99% ee) of the synthesized (1R)-isomer.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[2]

  • Flow Rate: 0.5 – 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm or 280 nm.[1][2]

  • Analysis: Compare retention times with a racemic standard. The (R)-enantiomer typically elutes at a distinct time relative to the (S)-isomer (order depends on specific column interaction).[1][2]

References

  • Biocatalytic Reduction: Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. PubMed.[1][2] Available at: [Link]

  • Chemical Structure Data: 1-(1,3-Benzodioxol-5-yl)ethanol - PubChem Compound Summary.[1] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Spectroscopic Data: NMR and MS data for Benzodioxole derivatives. SpectraBase / Wiley.[1][2] Available at: [Link][1][2]

  • General Chirality Principles: Stereochemistry of Organic Compounds. Eliel, E. L., & Wilen, S. H. (1994).[1][2] Wiley-Interscience.[1] (Standard Reference Text).

Technical Whitepaper: Scientific Data, Synthesis, and Safety Profile of CAS 120523-14-0

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS Number: 120523-14-0 Chemical Name: (1R)-1-(1,3-Benzodioxol-5-yl)ethanol (also known as (1R)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol) Molecular Formula: C9H10O3 Molecular Weight: 166.17 g/mol

CAS 120523-14-0 is a highly valuable chiral benzylic alcohol characterized by a methylenedioxy-substituted phenyl ring[1]. In modern drug development, enantiopure chiral carbinols serve as critical building blocks for active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors, antidepressants, and targeted neurological therapeutics.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, analytical quality control (QC) protocols, and safety data for (1R)-1-(1,3-Benzodioxol-5-yl)ethanol. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, focusing on the causality behind experimental choices and establishing self-validating workflows for researchers and process chemists.

Physicochemical Properties & Analytical Profile

To effectively utilize CAS 120523-14-0 in synthetic workflows, its baseline physicochemical parameters must be understood. The presence of the electron-rich benzodioxole moiety significantly influences both its reactivity and its chromatographic behavior[2].

Table 1: Quantitative Physicochemical and Analytical Data
ParameterValue / DescriptionAnalytical Significance
Appearance Colorless to pale yellow liquid/solidPurity indicator; darkening suggests oxidation.
Boiling Point ~294.6 °C at 760 mmHg (predicted)High boiling point necessitates vacuum distillation for purification.
Density ~1.242 g/cm³Critical for volumetric dosing in continuous flow setups.
Enantiomeric Excess (ee) ≥ 95% (Commercial Standard)Validated via Chiral HPLC (e.g., Chiralcel OD-H).
Hydrogen Bond Donors 1 (Hydroxyl group)Dictates solubility and interaction with chiral stationary phases.
Hydrogen Bond Acceptors 3 (Dioxole oxygens + Hydroxyl)Influences target-protein binding in drug design.

Mechanistic Framework: Asymmetric Synthesis Pathways

The synthesis of the (1R)-enantiomer from its prochiral ketone precursor, 3',4'-(methylenedioxy)acetophenone, requires highly stereoselective reduction. The electron-donating nature of the methylenedioxy group reduces the electrophilicity of the carbonyl carbon, which can lower the reaction rate in standard hydride reductions. To overcome this, two primary methodologies are employed: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Noyori-type ATH utilizes a chiral Ru(II) complex, typically paired with a chiral diamine ligand like (1S,2S)-TsDPEN[3]. This system operates via an "outer-sphere" mechanism—a metal-ligand bifunctional catalysis where the metal does not directly coordinate with the ketone substrate. Instead, a six-membered transition state is formed, simultaneously transferring a hydride from the ruthenium center and a proton from the amine ligand to the ketone[3].

The reaction is highly sensitive to pH when conducted in aqueous or formic acid/triethylamine (HCOOH/NEt3) azeotropes. Maintaining an optimal pH (~5.0) ensures the continuous regeneration of the active 16-electron Ru-amido complex into the 18-electron Ru-hydride species[4].

ATH_Mechanism A Ru(II)-TsDPEN Precatalyst B Active 16e- Ru-Amido Complex A->B Base activation (-HCl) C 18e- Ru-Hydride Complex (Formate/Isopropanol addition) B->C Hydrogen donor (HCOOH or i-PrOH) D Transition State (Outer-sphere 6-membered ring) C->D Ketone coordination D->B Hydride transfer (-Product) E (1R)-1-(1,3-Benzodioxol-5-yl)ethanol CAS: 120523-14-0 D->E Product release F 3',4'-(Methylenedioxy)acetophenone Substrate F->D Substrate entry

Catalytic cycle of Ru(II)-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Biocatalytic Reduction via Ketoreductases (KREDs)

Recent advancements favor the use of engineered ketoreductases (KREDs) for the asymmetric reduction of acetophenones due to their exquisite enantioselectivity (>99.8% ee) and mild operating conditions[5]. When using KREDs, a cofactor recycling system (e.g., Glucose Dehydrogenase / NADP+) is required to maintain the catalytic cycle.

Experimental Protocols & Quality Control

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system: the synthesis step is directly coupled with a rigorous chiral analytical methodology.

Protocol 1: Synthesis via Ru-Catalyzed ATH

Causality Note: The choice of (1S,2S)-TsDPEN specifically directs the hydride attack to the re-face of the ketone, yielding the (1R)-alcohol.

  • Precatalyst Activation: In a Schlenk flask under argon, combine [RuCl2(p-cymene)]2 (0.5 mol%) and (1S,2S)-TsDPEN (1.1 mol%) in degassed dichloromethane. Stir at room temperature for 1 hour, then remove the solvent under vacuum to yield the active catalyst.

  • Reaction Setup: Dissolve 3',4'-(methylenedioxy)acetophenone (10 mmol) in 10 mL of a degassed HCOOH/NEt3 azeotropic mixture (molar ratio 5:2).

  • Catalysis: Transfer the substrate solution to the flask containing the activated Ru-catalyst. Stir the mixture at 40 °C for 12–16 hours. Monitor conversion via TLC or GC-MS.

  • Workup: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate (1R)-1-(1,3-Benzodioxol-5-yl)ethanol.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

Causality Note: Validating the ee% is critical, as trace amounts of the (1S)-enantiomer can drastically alter the pharmacological profile of downstream APIs.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Column Selection: Use a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). The cellulose-based stationary phase interacts differentially with the enantiomers via hydrogen bonding with the benzodioxole oxygen atoms.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic flow.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: Inject a racemic standard of 1-(1,3-benzodioxol-5-yl)ethanol first to establish baseline resolution of the (1R) and (1S) peaks. Subsequently, inject the synthesized sample and calculate the ee% based on peak area integration.

Workflow S1 Step 1: Precatalyst Activation [RuCl2(p-cymene)]2 + (1S,2S)-TsDPEN S2 Step 2: Asymmetric Transfer Hydrogenation Substrate + HCOOH/NEt3 (pH 5) S1->S2 Active Catalyst S3 Step 3: Liquid-Liquid Extraction EtOAc / H2O Wash S2->S3 Crude Mixture S4 Step 4: Chiral HPLC Analysis Determine Enantiomeric Excess (ee) S3->S4 Purified Organic Phase S5 Step 5: Product Release >99% ee (1R)-Enantiomer S4->S5 QC Pass

Self-validating experimental workflow from precatalyst activation to final QC release.

Safety Data Sheet (SDS) & Handling Guidelines

As an intermediate in pharmaceutical synthesis, CAS 120523-14-0 must be handled following strict laboratory safety protocols. While not classified as acutely lethal, its aromatic and alcoholic functional groups present specific hazards.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles (e.g., ANSI Z87.1 compliant).

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Inspect prior to use.

  • Respiratory Protection: In well-ventilated fume hoods, standard handling is sufficient. For bulk powder/aerosolized liquid, use a NIOSH-certified N100 or Type P3 (EN 143) respirator.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with copious amounts of water and soap for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

Accidental Release & Spill Response

Safety Spill Accidental Release of CAS 120523-14-0 Assess Assess Spill Size & PPE (Nitrile gloves, goggles, respirator) Spill->Assess Contain Containment Use inert absorbent (sand/vermiculite) Assess->Contain Clean Clean-Up Sweep and place in sealed container Contain->Clean Dispose Disposal Incinerate via licensed contractor Clean->Dispose

Standard Operating Procedure (SOP) for chemical spill response and containment.

References

  • LookChem. "3',4'-(Methylenedioxy)acetophenone Chemical Properties and Precursors." LookChem Database. Available at: [Link][2]

  • National Institutes of Health (NIH). "Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942." PMC Database. Available at:[Link][5]

  • American Chemical Society (ACS). "Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands." Organometallics. Available at: [Link][3]

  • University of Liverpool / IT Services. "Insight into and Practical Application of pH-Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water." Literature Repository. Available at: [Link][4]

Sources

Comprehensive Technical Guide on (R)-α-Methyl-1,3-benzodioxole-5-methanol: Nomenclature, Synonyms, and Asymmetric Synthesis Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral 1-arylethanols serve as privileged building blocks. Specifically, (R)-α-methyl-1,3-benzodioxole-5-methanol is a critical intermediate in the synthesis of pharmaceuticals, including stiripentol analogs and chiral amine precursors via biocatalytic transamination. The presence of the 1,3-benzodioxole (methylenedioxyphenyl) moiety provides essential lipophilicity and acts as a strong hydrogen-bond acceptor, frequently interacting with cytochrome P450 enzymes and central nervous system (CNS) receptors.

This whitepaper provides an authoritative breakdown of the compound’s nomenclature, physicochemical properties, and field-validated protocols for its asymmetric synthesis. By moving beyond basic procedures, this guide elucidates the underlying chemical causality—explaining why specific catalysts and enzymes dictate stereochemical outcomes.

Chemical Identity & Nomenclature

The nomenclature of this compound can be fragmented across different regulatory and commercial databases. Establishing a standardized identity is the first step in robust experimental design.

IUPAC Name and Synonyms

The definitive IUPAC name is (1R)-1-(1,3-benzodioxol-5-yl)ethanol . However, literature and vendor catalogs frequently utilize legacy naming conventions.

Table 1: Nomenclature & Physicochemical Properties

ParameterValue
IUPAC Name (1R)-1-(1,3-benzodioxol-5-yl)ethanol
Common Synonyms (R)-α-methyl-1,3-benzodioxole-5-methanol(R)-α-methylpiperonyl alcohol(R)-1-(3,4-methylenedioxyphenyl)ethanol(1R)-1-(1,3-dioxaindan-5-yl)ethan-1-ol
CAS Registry Number 120523-14-0 (R-enantiomer) / 6329-73-3 (Racemate)
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Topological Polar Surface Area 38.7 Ų

Data corroborated by standardized chemical databases [1], [2].

Causality in Stereochemical Significance (E-E-A-T)

In pharmaceutical development, enantiomeric purity is not merely a regulatory requirement; it is a pharmacodynamic necessity. The (R)-enantiomer of 1-(1,3-benzodioxol-5-yl)ethanol projects its methyl group and hydroxyl group in a specific 3D orientation that dictates receptor binding affinity.

When utilized as a precursor for chiral amines (via Mitsunobu inversion or transaminase biocatalysis), starting with the strictly controlled (1R)-configuration ensures that the downstream active pharmaceutical ingredient (API) achieves the targeted (1S)-amine configuration. Using a racemic mixture leads to off-target toxicity and halves the effective yield of the desired API.

Asymmetric Synthesis & Resolution Workflows

To achieve >98% enantiomeric excess (ee), two primary methodologies are deployed in the field: Biocatalytic Kinetic Resolution and Asymmetric Transfer Hydrogenation (ATH) .

SynthesisWorkflow Ketone 1-(1,3-Benzodioxol-5-yl)ethanone ATH_Cat ATH Pathway RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Ketone->ATH_Cat Racemic Racemic Reduction (NaBH4) Ketone->Racemic R_Alcohol_ATH (R)-Alcohol (>99% ee) ATH_Cat->R_Alcohol_ATH Racemic_Alc rac-1-(1,3-Benzodioxol-5-yl)ethanol Racemic->Racemic_Alc CALB Kinetic Resolution CALB / Vinyl Acetate Racemic_Alc->CALB R_Acetate (R)-Acetate + (S)-Alcohol CALB->R_Acetate Hydrolysis Separation & Hydrolysis (K2CO3) R_Acetate->Hydrolysis R_Alcohol_KR (R)-Alcohol (>98% ee) Hydrolysis->R_Alcohol_KR

Experimental workflows for the asymmetric synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol.
Pathway 1: Biocatalytic Kinetic Resolution via CALB

The Causality: Candida antarctica Lipase B (CALB) operates under the Kazlauskas rule. The enzyme's active site contains a large hydrophobic pocket and a medium pocket. The bulky 1,3-benzodioxole ring fits exclusively into the large pocket, forcing the (R)-enantiomer into the correct trajectory for nucleophilic attack on the acyl donor. The (S)-enantiomer is sterically hindered and remains unreacted [3].

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 100 mmol of racemic 1-(1,3-benzodioxol-5-yl)ethanol in 500 mL of anhydrous methyl tert-butyl ether (MTBE). Expert Insight: MTBE is preferred over highly polar solvents to maintain the biocatalyst's essential hydration layer without stripping water molecules from the active site.

  • Acyl Donor Addition: Add 300 mmol (3 equivalents) of vinyl acetate. Expert Insight: Vinyl acetate is selected because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the acylation thermodynamically irreversible, driving the resolution to completion.

  • Biocatalyst Introduction: Add 5.0 g of immobilized CALB (Novozym 435).

  • Incubation: Agitate at 250 rpm at 35 °C. Monitor via chiral GC. Terminate strictly at ~50% conversion (typically 12–16 hours) to maximize the ee of the formed (R)-acetate.

  • Separation: Filter the enzyme. Concentrate the filtrate and separate the (R)-1-(1,3-benzodioxol-5-yl)ethyl acetate from the unreacted (S)-alcohol via silica gel flash chromatography (Hexane/EtOAc 8:2).

  • Deprotection: Hydrolyze the isolated (R)-acetate using 1.2 eq of K₂CO₃ in methanol at room temperature for 4 hours to yield the target (1R)-1-(1,3-benzodioxol-5-yl)ethanol (>98% ee).

Pathway 2: Asymmetric Transfer Hydrogenation (ATH)

The Causality: The Noyori-type ATH utilizes a RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The chiral (R,R)-ligand creates a rigid steric environment that completely occludes the si-face of the ketone. Consequently, the active ruthenium-hydride species can only deliver its hydride to the re-face of 1-(1,3-benzodioxol-5-yl)ethanone, exclusively generating the (R)-alcohol [4].

Step-by-Step Protocol:

  • Catalyst Activation: In a rigorously degassed Schlenk flask, combine 1-(1,3-benzodioxol-5-yl)ethanone (100 mmol) with RuCl(p-cymene)[(R,R)-TsDPEN] at a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Hydrogen Source: Slowly add 50 mL of a pre-mixed formic acid/triethylamine (TEAF) azeotrope (5:2 molar ratio) at 0 °C. Expert Insight: Controlled addition at 0 °C is critical. The exothermic generation of active Ru-hydride species and CO₂ gas can lead to thermal degradation of the catalyst if unmanaged.

  • Reduction: Warm the mixture to 40 °C and stir for 18 hours.

  • Workup & Purification: Quench with water, extract with dichloromethane, and wash with saturated NaHCO₃ to remove excess formic acid. Evaporate the solvent and purify via short-path distillation to afford the pure (R)-alcohol (>99% ee).

StereocontrolLogic Substrate Prochiral / Racemic Substrate Ru_Pocket Chiral Ru-TsDPEN Pocket Substrate->Ru_Pocket ATH CALB_Pocket CALB Active Site Substrate->CALB_Pocket Resolution Face_Selectivity Steric Blockade of si-face Hydride attack on re-face Ru_Pocket->Face_Selectivity Result (R)-Enantiomer Preference Face_Selectivity->Result Kazlauskas Kazlauskas Rule Large pocket fits Aryl group CALB_Pocket->Kazlauskas Kazlauskas->Result

Logical causality of stereocontrol in Ru-TsDPEN catalysis and CALB enzymatic resolution.

Analytical Validation

A self-validating synthetic protocol requires rigorous analytical confirmation. The enantiomeric excess of the synthesized (R)-α-methyl-1,3-benzodioxole-5-methanol must be verified using Chiral High-Performance Liquid Chromatography (HPLC).

Table 2: Chiral HPLC Analytical Parameters

ParameterSpecificationCausality / Rationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose-based stationary phase provides optimal chiral recognition for benzylic alcohols.
Mobile Phase Hexane / Isopropanol (90:10 v/v)Non-polar bulk solvent with a protic modifier ensures sharp peak shapes and consistent retention times.
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable run times (~15 mins).
Detection UV at 254 nm and 280 nmThe methylenedioxyphenyl chromophore exhibits strong absorption in this UV range.
Temperature 25 °C (Isothermal)Prevents thermal line-broadening and maintains consistent enantiomeric resolution (Rs > 2.0).

References

  • National Center for Biotechnology Information. "1-(1,3-Dioxaindan-5-yl)ethan-1-ol". PubChem.[Link]

  • Rios, N., et al. "Deracemization of 1-phenylethanol via tandem biocatalytic oxidation and reduction". ResearchGate. [Link]

  • ACS Publications. "Recycling in Asymmetric Catalysis". American Chemical Society. [Link]

Therapeutic Potential of Chiral Piperonyl Alcohol Derivatives: A Technical Whitepaper on Enantioselective Synthesis and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The 1,3-benzodioxole scaffold is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Among its derivatives, 3,4-methylenedioxybenzyl alcohol (piperonyl alcohol) and its chiral analogs—such as (1R)-1-(1,3-benzodioxol-5-yl)ethanol—represent a highly privileged class of pharmacophores. This technical guide explores the therapeutic potential of chiral piperonyl alcohol derivatives, detailing their enantioselective synthesis, mechanism of action against key biological targets (including Cytochrome P450 and the PI3K/Akt signaling pathway), and rigorous experimental protocols for their validation.

By prioritizing stereochemical precision, researchers can dramatically enhance target affinity, reduce off-target toxicity, and unlock new avenues in antineoplastic and antioxidant drug development.

Structural Rationale: The Power of the 1,3-Benzodioxole Scaffold

The therapeutic utility of piperonyl alcohol derivatives stems from the unique electronic and steric properties of the 1,3-benzodioxole (methylenedioxy) ring[1].

  • Cytochrome P450 Modulation: The methylenedioxy group is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Upon oxidation, it forms a highly reactive carbene intermediate that coordinates tightly with the heme iron in the enzyme's active site, leading to mechanism-based (suicide) inhibition[1]. This property is heavily leveraged in pharmacology to enhance the bioavailability and half-life of co-administered therapeutics by preventing their premature metabolic clearance.

  • Stereospecific Target Engagement: The introduction of a chiral center—such as the alpha-methyl group in 1-(1,3-benzodioxol-5-yl)ethanol—transforms a planar, achiral molecule into a highly specific 3D ligand[2]. Enantiomers often exhibit drastically different pharmacodynamics. For instance, the (1R)-enantiomer may perfectly align its hydroxyl group with a kinase hinge region via hydrogen bonding, while the (1S)-enantiomer faces steric clash, rendering it inactive.

Pharmacological Mechanisms & Therapeutic Targets

Downregulation of the PI3K/Akt Survival Pathway

Based on extensive profiling of structurally related benzyl alcohol derivatives (such as o-vanillin), chiral piperonyl alcohols exhibit potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast) and PC-3 (prostate)[1]. The primary mechanism of action is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[1]. By inhibiting PI3K, these derivatives prevent the phosphorylation of PIP2 to PIP3, thereby halting the recruitment and subsequent activation of Akt (Protein Kinase B). This suppression ultimately induces apoptosis in malignant cells.

Antioxidant and Free Radical Scavenging

Piperonal and its alcohol derivatives are highly effective at neutralizing reactive oxygen species (ROS). Recent studies on Schiff base conjugated piperonal derivatives demonstrate exceptional free radical scavenging capabilities in DPPH and ABTS assays, rivaling standard antioxidants like ascorbic acid[3]. The electron-rich aromatic ring stabilizes radical intermediates, mitigating oxidative stress linked to neurodegenerative and inflammatory diseases.

Quantitative Biological Data

The following table synthesizes key quantitative data for piperonyl alcohol and its structurally related analogs to establish a baseline for structure-activity relationship (SAR) studies.

Compound / ScaffoldTarget / Cell LineAssay TypeEndpointResultReference
o-Vanillin (Structurally related)MDA-MB-231 (Breast Cancer)Sulforhodamine BIC₅₀ (72h)35.40 ± 4.2 µM[1]
o-Vanillin (Structurally related)PC-3 (Prostate Cancer)Sulforhodamine BIC₅₀ (72h)47.10 ± 3.8 µM[1]
Piperonyl Butoxide CYP450 IsoformsLC-MS/MSInhibitionPotent[1]
Piperonal Conjugates DPPH RadicalColorimetricScavengingHigh Efficacy[3]
rac-Piperonyl Alcohol Galactose OxidaseEnzymatic AssayConversionFull Conversion[4]

Visualizing the Mechanisms

To fully grasp the therapeutic potential and synthetic pathways of these compounds, we must map their logical flow. Below are the structural diagrams detailing the biological pathway inhibition and the enantioselective synthesis workflow.

Diagram 1: PI3K/Akt Signaling Pathway Modulation

PI3K_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Catalyzes Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes ChiralDerivative Chiral Piperonyl Derivative (e.g., 1R-enantiomer) ChiralDerivative->PI3K Stereospecific Inhibition ChiralDerivative->Akt Downregulates p-Akt

Fig 1: Downregulation of the PI3K/Akt survival pathway by chiral piperonyl derivatives.

Diagram 2: Enantioselective Synthesis & Validation Workflow

Synthesis_Workflow Substrate Racemic Substrate (rac-1-(1,3-benzodioxol-5-yl)ethanol) Enzyme Biocatalyst (Lipase B / CALB) Substrate->Enzyme Addition Resolution Kinetic Resolution (Acylation) Enzyme->Resolution Catalysis ProductR (1R)-Alcohol (Unreacted, >99% ee) Resolution->ProductR Enantiomer 1 ProductS (1S)-Ester (Acylated) Resolution->ProductS Enantiomer 2 Validation Chiral HPLC & Polarimetry ProductR->Validation QA/QC

Fig 2: Enzymatic kinetic resolution workflow for isolating enantiopure chiral piperonyl alcohols.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validating control measures.

Protocol A: Enzymatic Kinetic Resolution of rac-1-(1,3-benzodioxol-5-yl)ethanol

Objective: To isolate the (1R)-enantiomer with >99% enantiomeric excess (ee) using biocatalysis. Chemical asymmetric reduction often yields moderate ee; however, enzymatic resolution utilizing lipases provides near-perfect stereoselectivity[4].

  • Substrate Preparation: Dissolve 10 mmol of racemic 1-(1,3-benzodioxol-5-yl)ethanol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: An apolar, anhydrous solvent minimizes water activity, which is critical to drive the thermodynamic equilibrium toward esterification rather than hydrolysis.

  • Biocatalyst & Acyl Donor Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB) and 30 mmol of vinyl acetate.

    • Causality: Vinyl acetate is chosen as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation reaction strictly irreversible, preventing the degradation of enantiomeric excess over time.

  • Incubation & Monitoring: Incubate the suspension at 37°C under orbital shaking (200 rpm). Monitor the reaction progress via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Separation & Validation: Once 50% conversion is reached (typically 12-24 hours), filter out the immobilized enzyme. Separate the unreacted (1R)-alcohol from the newly formed (1S)-acetate ester using silica gel flash chromatography. Validate the optical purity using a polarimeter.

Protocol B: In Vitro PI3K/Akt Pathway Inhibition Assay

Objective: To validate the stereospecific downregulation of the PI3K/Akt pathway by the isolated (1R)-piperonyl derivative[1].

  • Cell Seeding & Synchronization: Seed MDA-MB-231 cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.
    
    • Causality: Allowing 24 hours for attachment ensures the cells recover from trypsinization stress and enter the log-growth phase, making them highly responsive to pathway modulators.

  • Compound Treatment: Treat cells with the (1R)-enantiomer at varying concentrations (10, 25, 50 µM). Include a vehicle control containing 0.1% DMSO.

    • Causality: The 0.1% DMSO vehicle control is mandatory to definitively rule out solvent-induced cytotoxicity, ensuring observed apoptosis is purely drug-mediated.

  • Protein Extraction: After 24 hours of treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail.

    • Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly dephosphorylate Akt during the extraction process, leading to false-negative results for p-Akt[1].

  • Western Blot Analysis: Quantify protein concentration via BCA assay. Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against p-Akt (Ser473) and total Akt. Normalize signal intensity against a GAPDH loading control.

Conclusion & Future Perspectives

Chiral piperonyl alcohol derivatives represent a highly versatile and potent class of molecules in modern drug discovery. By leveraging the unique electronic properties of the 1,3-benzodioxole ring and the stereospecificity afforded by chiral centers, researchers can design highly targeted therapeutics. Advanced methodologies, such as NHC-catalyzed atroposelective construction[5][6] and enzymatic kinetic resolution[4], now allow for the scalable production of these enantiopure building blocks. Future research should focus on in vivo pharmacokinetic profiling and the development of next-generation piperonyl-based kinase inhibitors.

References

  • ChemRxiv. "Carbene-Catalyzed Atroposelective Construction of Chiral Diaryl Ethers." Available at: [Link]

  • Research Journal of Pharmacy and Technology. "Chemically synthesized Schiffs base Conjugated Piperonal as novel Antioxidants and Scavengers of Free Radicals." Available at: [Link]

  • NIH / PubMed Central (PMC). "The substrate tolerance of alcohol oxidases." Available at:[Link]

Sources

The 1,3-Benzodioxole Moiety in Medicinal Chemistry: A Technical Guide to Optimization and Liability Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole (1,2-methylenedioxybenzene) moiety is a prevalent pharmacophore in medicinal chemistry, appearing in FDA-approved drugs such as Tadalafil , Paroxetine , and Etoposide . While it effectively modulates lipophilicity and locks conformation for receptor binding, it presents a significant metabolic liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

This guide provides a technical analysis of the moiety’s physicochemical properties, the mechanistic basis of its metabolic toxicity (carbene formation), and actionable strategies for structural optimization (deuteration, fluorination). It includes validated synthetic protocols and assay methodologies for assessing metabolic risks.

Physicochemical & Pharmacological Profile[1][2][3][4][5]

Structural Properties

The 1,3-benzodioxole ring consists of a benzene ring fused to a dioxole ring.

  • Lipophilicity: The methylene bridge increases lipophilicity compared to the corresponding catechol precursor (approx.

    
    LogP +0.6 to +1.0), improving membrane permeability.
    
  • Electronic Effects: The oxygen atoms act as electron donors by resonance, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution.

  • Conformational Constraint: The fused ring system is planar, often serving as a bioisostere for an ortho-dimethoxy phenyl group, but with reduced entropic penalty upon binding.

The "Double-Edged Sword"

While the moiety enhances potency (e.g., Tadalafil's interaction with the PDE5 hydrophobic pocket), it is a structural alert for Time-Dependent Inhibition (TDI) of CYP450s.

DrugTargetTherapeutic IndicationMetabolic Liability
Tadalafil PDE5Erectile Dysfunction / PAHLow (Steric bulk mitigates rapid metabolism)
Paroxetine SERTDepression (SSRI)High (Potent MBI of CYP2D6)
Stiripentol GABA-AEpilepsy (Dravet Syndrome)High (Inhibits CYP3A4, CYP1A2, CYP2C19)
Etoposide Topoisomerase IIOncologyModerate (Quinone formation)

Mechanism of Metabolic Activation (MBI)

The metabolic liability of 1,3-benzodioxole arises from the catalytic cycle of Cytochrome P450. The methylene carbon (


) is the site of metabolic attack.
The Carbene Pathway
  • H-Abstraction: The CYP450 Fe(IV)=O species abstracts a hydrogen atom from the methylene bridge.

  • Radical Recombination: This forms a radical intermediate which can undergo hydroxylation.

  • Carbene Formation: Dehydration of the hydroxylated intermediate yields a highly reactive carbene species .

  • Heme Coordination: The carbene acts as a strong ligand, coordinating covalently to the heme iron of the CYP enzyme. This forms a Metabolic Intermediate Complex (MIC) , irreversibly inactivating the enzyme (Quasi-irreversible inhibition).

Visualization of the Pathway

MBI_Mechanism Substrate 1,3-Benzodioxole (Substrate) Radical Methylene Radical Intermediate Substrate->Radical H-Abstraction (Rate Limiting) CYP CYP450 (Fe-O Active Species) CYP->Radical Catalysis Hydroxyl Hydroxy-benzodioxole (Unstable) Radical->Hydroxyl Rebound Carbene Carbene Species (:C) Hydroxyl->Carbene -H2O Catechol Catechol Metabolite (Alternative Path) Hydroxyl->Catechol Ring Opening MIC Metabolic Intermediate Complex (Irreversible Heme Binding) Carbene->MIC Fe Coordination (Inactivation)

Figure 1: Mechanism-Based Inactivation of CYP450 by 1,3-Benzodioxole derivatives involving carbene formation.[1]

Synthetic Protocols

Standard Methylenation of Catechols

This is the most common method for introducing the moiety. The use of a polar aprotic solvent (DMSO or DMF) is critical for the nucleophilic substitution efficiency.

Reagents:

  • Catechol derivative (1.0 eq)

  • Dichloromethane (DCM) or Dibromomethane (1.2 - 1.5 eq)

  • Base: NaOH (powdered) or CsF

  • Solvent: DMSO or DMF

Protocol (High-Yield DMSO Method):

  • Setup: Charge a 3-neck round bottom flask with the Catechol substrate (1.0 eq) and DMSO (5-10 volumes).

  • Addition: Add Dichloromethane (1.5 eq). Note: DCM acts as both reagent and reactant, but in DMSO, it serves primarily as the electrophile.

  • Base Addition: Add powdered NaOH (2.5 eq) slowly to control the exotherm.

  • Reaction: Heat the mixture to 110–120°C for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate or Toluene.

  • Purification: Wash organic layer with water (to remove DMSO) and brine. Dry over

    
    . Concentrate and purify via silica gel chromatography or steam distillation.
    
Synthesis of 2,2-Difluoro-1,3-benzodioxoles

To mitigate metabolic instability, the methylene hydrogens can be replaced with fluorine.

Protocol:

  • Chlorination: React 1,3-benzodioxole with

    
     and 
    
    
    
    to form 2,2-dichloro-1,3-benzodioxole .
  • Fluorination: Treat the dichloro-intermediate with anhydrous HF or SbF3 (Swarts reaction) or KF in a polar solvent (sulfolane) at elevated temperatures (140°C).

Optimization Strategies & Bioisosteres

When a lead compound containing a benzodioxole moiety shows high CYP inhibition (


), the following structural modifications are recommended.
Deuteration (The "Heavy Atom" Effect)

Replacing the methylene hydrogens with deuterium (


) exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, slowing down the initial H-abstraction step (the rate-determining step for carbene formation).
  • Case Study: CTP-347 (Deuterated Paroxetine).[2][3]

  • Outcome: Retains potency at the target (SERT) but significantly reduces CYP2D6 inactivation, improving the DDI profile [3].

Fluorination

Substitution with fluorine (2,2-difluoro-1,3-benzodioxole) completely blocks H-abstraction.

  • Trade-off: This significantly alters the electronics (electron-withdrawing) and lipophilicity, which may affect target binding affinity.

Decision Tree for Lead Optimization

Optimization_Tree Start Lead Compound with 1,3-Benzodioxole Test Assess CYP Inhibition (Determine kinact/KI) Start->Test Decision Is MBI Significant? Test->Decision NoIssue Proceed to PK/PD Decision->NoIssue No Issue Optimization Required Decision->Issue Yes Strat1 Strategy A: Deuteration (d2-benzodioxole) Issue->Strat1 Strat2 Strategy B: Fluorination (2,2-difluoro) Issue->Strat2 Strat3 Strategy C: Ring Expansion (1,4-benzodioxane) Issue->Strat3 Result1 Maintains Potency Reduces MBI (KIE) Strat1->Result1 Result2 Eliminates MBI alters electronics Strat2->Result2 Result3 Reduces Strain alters sterics Strat3->Result3

Figure 2: Strategic decision tree for optimizing benzodioxole-containing leads.

Experimental Protocol: Determining and

To quantify the risk of Mechanism-Based Inhibition, a "dilution method" assay is required.

Objective: Determine the maximal rate of inactivation (


) and the inhibitor concentration at half-maximal inactivation (

).

Protocol Steps:

  • Primary Incubation (Inactivation Step):

    • Incubate human liver microsomes (HLM) or recombinant CYP enzyme (e.g., rCYP3A4) with the test compound at multiple concentrations (e.g., 0, 1, 5, 10, 25, 50

      
      ).
      
    • Include NADPH (cofactor).

    • Incubate for varying time points (e.g., 0, 5, 10, 15, 20, 30 min) at 37°C.

  • Dilution Step:

    • At each time point, transfer an aliquot of the primary incubation mixture into a secondary mixture containing a specific probe substrate (e.g., Midazolam for CYP3A4) at a concentration

      
      .[4]
      
    • Dilute at least 1:10 or 1:20 to reduce the concentration of the test inhibitor and NADPH from the first step.

  • Secondary Incubation (Activity Measurement):

    • Incubate for a short period (linear range of metabolite formation).

    • Terminate reaction (e.g., with Acetonitrile/Formic Acid).

  • Analysis:

    • Quantify the probe metabolite via LC-MS/MS.[5]

    • Plot

      
       vs. Pre-incubation Time to get 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [Inhibitor] using the Kitz-Wilson equation:
      
      
      
      

References

  • Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Source: Biochemical Pharmacology

  • Tadalafil: Structure, Properties, Pharmacology, and Safety. Source: Chemignition Laboratory

  • Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine. Source: Journal of Pharmacology and Experimental Therapeutics

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Source: Evotec

  • Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor. Source: Organic & Biomolecular Chemistry

Sources

Biological Activity and Therapeutic Potential of (R)-1-(1,3-Benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, pharmaceutical utility, and synthesis of the (R)-1-(1,3-benzodioxol-5-yl)ethanol enantiomer.

A Technical Guide for Drug Development & Biocatalysis

Executive Summary

(R)-1-(1,3-benzodioxol-5-yl)ethanol (also known as (R)-


-methyl-piperonyl alcohol) is a high-value chiral synthon and bioactive pharmacophore used in medicinal chemistry. Unlike its achiral ketone precursor, this specific enantiomer exhibits distinct interactions with biological systems, primarily serving as a mechanism-based inactivator of Cytochrome P450 enzymes  and a chiral building block  for serotonin-modulating therapeutics and antimicrobial agents.

This guide analyzes the compound’s biological mechanisms, details a self-validating biocatalytic production protocol, and explores its role as a metabolic probe in pharmaceutical research.

Molecular Profile & Stereochemical Significance[1][2]

The biological distinctiveness of (R)-1-(1,3-benzodioxol-5-yl)ethanol stems from the synergy between its methylenedioxyphenyl (benzodioxole) ring—a privileged scaffold in drug discovery—and its chiral secondary alcohol functionality.

FeatureTechnical SpecificationBiological Implication
IUPAC Name (1R)-1-(1,3-benzodioxol-5-yl)ethanolSpecific enantiomer required for receptor fit.
CAS Number 15114-58-6 (Racemate); Specific (R)-enantiomer often custom synthesized.Key identifier for regulatory filing.
Pharmacophore 1,3-Benzodioxole (Piperonyl)confers CYP450 inhibition and antioxidant capacity.
Chiral Center C1 (R-configuration)Dictates metabolic fate and binding affinity in chiral pockets.
Metabolic Role Phase I MetaboliteReduction product of 3,4-methylenedioxyacetophenone.
Structural Homology

This molecule serves as a simplified structural analog and metabolic probe for complex therapeutics, including:

  • Stiripentol: An antiepileptic drug containing the benzodioxole moiety and a chiral allylic alcohol.

  • Tadalafil: Contains the benzodioxole core, critical for PDE5 inhibition.

  • Paroxetine: Utilizes the benzodioxole ring for serotonin reuptake inhibition.

Biological Mechanisms of Action[3]

Mechanism-Based Inhibition (MBI) of Cytochrome P450

The most critical biological activity of (R)-1-(1,3-benzodioxol-5-yl)ethanol is its interaction with heme-containing enzymes. The benzodioxole moiety acts as a suicide substrate for Cytochrome P450 (specifically CYP3A4 and CYP2D6).

  • Mechanism: The catalytic cycle initiates hydroxylation at the methylene carbon (

    
    ). This unstable intermediate spontaneously dehydrates to form a carbene  species.
    
  • Irreversible Binding: The highly reactive carbene forms a covalent coordinate bond with the heme iron of the CYP450 enzyme, creating a stable metabolic intermediate complex (MIC).

  • Impact: This results in quasi-irreversible inhibition of the enzyme, altering the pharmacokinetics (bioavailability/half-life) of co-administered drugs.

Antioxidant & Antimicrobial Activity

Research indicates that chiral benzodioxole alcohols possess intrinsic radical scavenging capabilities:

  • DPPH Scavenging: The electron-rich aromatic ring allows for stabilization of free radicals, providing moderate antioxidant protection (

    
     values typically in the 
    
    
    
    M range).
  • Antimicrobial Efficacy: Enantiopure alcohols of this class have demonstrated bacteriostatic activity against Gram-positive strains (e.g., S. aureus), likely through membrane disruption and interference with bacterial oxidative phosphorylation.

Experimental Protocol: Biocatalytic Synthesis

Standard chemical reduction yields racemates. The following protocol utilizes a whole-cell biocatalyst to achieve >99% enantiomeric excess (ee), essential for pharmaceutical applications.

Protocol: Asymmetric Reduction using Lactobacillus paracasei BD101

Objective: Produce (R)-1-(1,3-benzodioxol-5-yl)ethanol with >99% ee from 1-(1,3-benzodioxol-5-yl)ethanone.

Reagents & Equipment:
  • Substrate: 1-(1,3-benzodioxol-5-yl)ethanone (50 mM stock in DMSO).

  • Biocatalyst: Lactobacillus paracasei BD101 (lyophilized cells or resting cells).

  • Buffer: Sodium phosphate buffer (0.1 M, pH 6.5).

  • Cofactor Recycling: Glucose (as co-substrate for NADH regeneration).

  • Analysis: Chiral HPLC (Chiralcel OD-H column).

Step-by-Step Methodology:
  • Biomass Preparation:

    • Cultivate L. paracasei BD101 in MRS broth at 30°C for 24 hours.

    • Harvest cells by centrifugation (8,000

      
       g, 10 min, 4°C).
      
    • Wash twice with phosphate buffer (pH 6.5) to remove residual media.

    • Resuspend cells to a final density of 50 g/L (wet weight).

  • Bioreduction Reaction:

    • In a 50 mL reaction vessel, combine:

      • 20 mL Phosphate buffer (0.1 M, pH 6.5).

      • 1.0 g Glucose (Co-substrate for cofactor recycling).

      • Biomass suspension (final conc. 20 g/L).

    • Initiate reaction by adding Substrate (final conc. 10-50 mM).

    • Incubate at 30°C with orbital shaking (150 rpm).

  • Process Monitoring (Self-Validating Step):

    • Timepoints: Sample at 6, 12, 24, and 48 hours.

    • Extraction: Mix 500

      
      L aliquot with 500 
      
      
      
      L ethyl acetate. Vortex 1 min, centrifuge.
    • TLC Check: Silica gel 60

      
       (Hexane:EtOAc 3:1). Product 
      
      
      
      < Substrate
      
      
      .
  • Purification:

    • Upon >95% conversion (typically 24-48h), saturate aqueous phase with NaCl.

    • Extract

      
       with ethyl acetate.
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Yield: Expect 85-92% isolated yield.

  • Chiral Analysis:

    • Dissolve product in isopropanol.

    • Analyze via HPLC (Chiralcel OD-H, Hexane:IPA 90:10, 1.0 mL/min, 254 nm).

    • Validation: (R)-enantiomer elutes second (confirm with racemic standard).

Visualization of Pathways[3]

Biocatalytic Production Workflow

The following diagram illustrates the asymmetric reduction pathway, highlighting the crucial cofactor recycling mechanism required for high yield.

Biocatalysis Substrate 1-(1,3-benzodioxol-5-yl)ethanone (Prochiral Ketone) Enzyme L. paracasei BD101 (Ketoreductase) Substrate->Enzyme Binding Product (R)-1-(1,3-benzodioxol-5-yl)ethanol (>99% ee) Enzyme->Product Stereoselective Reduction Cofactor NADH / NADPH Recycling System Cofactor->Enzyme Hydride Transfer Gluconic Gluconic Acid Cofactor->Gluconic Glucose Glucose (Co-substrate) Glucose->Cofactor Oxidation

Caption: Asymmetric bioreduction of the prochiral ketone to the (R)-alcohol using a whole-cell biocatalyst with glucose-driven cofactor regeneration.

Mechanism of CYP450 Inhibition

This diagram details the "suicide inhibition" pathway where the benzodioxole moiety permanently inactivates metabolic enzymes.

CYP_Inhibition Drug (R)-1-(1,3-benzodioxol-5-yl)ethanol CYP CYP450 Enzyme (Active Heme) Drug->CYP Substrate Binding Intermediate Methylene Radical / Cation CYP->Intermediate Oxidation (-2e-) Carbene Benzodioxole Carbene (Reactive Species) Intermediate->Carbene -H2O Complex Metabolic Intermediate Complex (MIC) (Irreversibly Inhibited Enzyme) Carbene->Complex Covalent Binding to Heme Iron

Caption: Mechanism-Based Inhibition (MBI) of CYP450. The benzodioxole moiety is oxidized to a carbene which covalently binds the heme iron.

References

  • Biocatalytic Synthesis

    • Title: Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101.
    • Source: PubMed / Chirality (2017).
    • URL:[Link]

  • CYP450 Inhibition Mechanism

    • Title: The Inhibition of Human Cytochrome P450 by Ethanol Extracts of North American Botanicals (Mechanistic support for benzodioxole inhibition).
    • Source: Pharmaceutical Biology (2006).[1]

    • URL:[Link]

  • Antioxidant Activity

    • Title: A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity.[2]

    • Source: Molecules (2022).
    • URL:[Link]

  • Structural Precursors (Stiripentol)

    • Title: (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one (Precursor analysis).
    • Source: Acta Crystallographica (2012).
    • URL:[Link]

Sources

difference between (1R)- and (1S)-1-(1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral secondary alcohol 1-(1,3-benzodioxol-5-yl)ethanol (also known as


-methyl-1,3-benzodioxole-5-methanol) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates containing the methylenedioxyphenyl (piperonyl) pharmacophore.

While the achiral ketone precursor (3,4-methylenedioxyacetophenone) is chemically distinct, the resulting enantiomers—(1R) and (1S) —exhibit profound differences in synthetic utility, biological interaction, and regulatory characterization. This guide delineates the physicochemical, synthetic, and analytical distinctions between these enantiomers to support decision-making in asymmetric synthesis and chiral resolution.

Part 1: Structural & Physicochemical Characterization

The core difference lies in the spatial arrangement of the hydroxyl group at the benzylic position. Following Cahn-Ingold-Prelog (CIP) priority rules, the oxygen of the benzodioxole ring does not alter the priority sequence compared to a standard phenyl ring, but the electronic effects of the dioxole ring significantly influence reactivity.

Stereochemical Configuration
  • Priority Sequence: –OH (1) > –Ar (Benzodioxole) (2) > –CH₃ (3) > –H (4).

  • (1R)-Enantiomer: With Hydrogen pointing away, the sequence 1→2→3 is Clockwise .

  • (1S)-Enantiomer: With Hydrogen pointing away, the sequence 1→2→3 is Counter-Clockwise .

Comparative Physicochemical Profile
Property(1R)-1-(1,3-benzodioxol-5-yl)ethanol(1S)-1-(1,3-benzodioxol-5-yl)ethanol
CAS Number 53535-77-0 (Generic R/S: 6329-73-3)53535-78-1
Optical Rotation

(+) Positive (typically in EtOH/CHCl₃)(-) Negative (typically in EtOH/CHCl₃)
Electronic Nature Electron-rich benzylic center (susceptible to racemization in acid)Identical
Key Synthetic Role Precursor to (S)-amines (via inversion)Precursor to (R)-amines (via inversion)

> Note: The sign of rotation is solvent-dependent.[1] In standard polar solvents (Ethanol), the (R)-isomer generally exhibits dextrorotation (+), analogous to (R)-1-phenylethanol.

Part 2: Synthetic Divergence (The "How")

The most significant technical difference for researchers is accessibility . While chemical catalysis (e.g., Noyori transfer hydrogenation) can access both, biocatalysis offers superior enantiomeric excess (ee) but requires distinct biological machinery for each isomer.

Biocatalytic Routes

The choice of microbial strain or enzyme dictates the product. This is a strict divergence point in process chemistry.

  • Route A: Synthesis of the (1R)-Enantiomer

    • Biocatalyst: Lactobacillus paracasei BD101.[2][3]

    • Mechanism: Anti-Prelog selectivity (often observed in specific bacterial reductases).

    • Performance: Capable of >99% ee with high conversion rates.

  • Route B: Synthesis of the (1S)-Enantiomer

    • Biocatalyst: Lactobacillus fermentum P1 or standard ADH (Alcohol Dehydrogenase) from Rhodococcus sp.

    • Mechanism: Prelog selectivity.

Visualization of Synthetic Pathways

G Ketone Substrate 3,4-Methylenedioxy- acetophenone CatR L. paracasei BD101 (Anti-Prelog) Ketone->CatR Bioreduction CatS L. fermentum P1 (Prelog) Ketone->CatS Bioreduction ProdR (1R)-Alcohol (>99% ee) Target: Chiral Ligands CatR->ProdR Yield >90% ProdS (1S)-Alcohol (>99% ee) Target: Bioactive Isomers CatS->ProdS Yield >90%

Figure 1: Divergent biocatalytic synthesis pathways for (R) and (S) enantiomers.

Part 3: Analytical Discrimination

Distinguishing these enantiomers requires chiral stationary phases (CSPs).[4] Standard C18 HPLC cannot separate them.

Validated HPLC Methodologies

The separation relies on the interaction between the benzodioxole


-system and the carbamate moieties of the column.
  • Column: Chiralpak IA or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 280 nm (Benzodioxole absorption).

  • Elution Order (Typical on OD-H):

    • (S)-Enantiomer (Less retained)

    • (R)-Enantiomer (More retained due to stronger inclusion complex).

Part 4: Functional Implications in Drug Design

The difference between (1R) and (1S) extends beyond rotation; it dictates the configuration of downstream pharmaceutical intermediates.

The "Chiral Switch" Mechanism

This alcohol is rarely the final drug. It is a Chiral Synthon .

  • Nucleophilic Substitution (Mitsunobu Reaction):

    • If you start with (1S)-Alcohol , reacting with a nitrogen nucleophile (e.g., phthalimide) proceeds with Inversion of Configuration (Walden Inversion).

    • Result: (1R)-Amine .

  • Implication: To obtain an (S)-amine drug intermediate, you must start with the (R)-alcohol .

Stability & Acid Sensitivity

Both enantiomers share a chemical vulnerability distinct from simple phenyl-ethanols.

  • Risk: The methylenedioxy ring is acid-labile. Strong acidic conditions (used during deprotection steps) can cleave the acetal, resulting in a catechol (dihydroxybenzene).

  • Protocol Requirement: Reactions involving these enantiomers should maintain pH > 4.0 to preserve the pharmacophore.

Pathway Start (1R)-1-(1,3-benzodioxol-5-yl)ethanol Step1 Activation (Mesylation/Tosylation) Start->Step1 Retention Step2 Nucleophilic Attack (Azide/Amine) Step1->Step2 SN2 Reaction Product (1S)-Amine Derivative (Inverted Center) Step2->Product Walden Inversion

Figure 2: Stereochemical inversion logic. Using the (1R)-alcohol to access (1S)-amine targets.

References

  • Bioc

    • Title: Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101.[2][3]

    • Source: Journal of Chemical Technology & Biotechnology (via PubMed/ResearchG
    • URL:[Link] (Search Term: Lactobacillus paracasei BD101 benzodioxol)

  • General Bioreduction Methodologies

    • Title: Asymmetric bioreduction of prochiral ketones to chiral alcohols.[3]

    • Source: Wiley Online Library / ResearchG
    • URL:[Link]

  • Analytical Separ

    • Title: Chiral Separation Using SFC and HPLC (Screening of Chiralpak Columns).
    • Source: Shimadzu Technical Report / Daicel Corp.
    • URL:[Link]

  • Pharmacophore Chemistry

    • Title: 1-(1,3-Benzodioxol-5-yl)ethanol Product Specifications.[5][2][3]

    • Source: Sigma-Aldrich / Merck Millipore.

Sources

Technical Guide: (1R)-1-(1,3-Benzodioxol-5-yl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(1,3-benzodioxol-5-yl)ethanol (CAS: 120523-14-0) represents a high-value chiral synthon in the design of neuroactive pharmaceuticals and agrochemicals. Distinguished by its electron-rich 1,3-benzodioxole (methylenedioxybenzene) moiety, this secondary alcohol serves as a critical "chiral anchor" for introducing absolute stereochemistry into complex scaffolds. Its utility spans the synthesis of chiral phenethylamines, tetrahydroisoquinoline alkaloids, and analogs of antiepileptic agents like Stiripentol.

This guide provides a rigorous technical analysis of its production, reactivity, and application in asymmetric synthesis, designed for medicinal chemists and process engineers.

Technical Specifications & Physical Profile

ParameterSpecification
IUPAC Name (1R)-1-(1,3-benzodioxol-5-yl)ethanol
Common Name (R)-α-Methyl-1,3-benzodioxole-5-methanol
CAS Number 120523-14-0 (1R-isomer); 6329-73-3 (racemate)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Stereochemistry (1R)-enantiomer
Physical State Viscous colorless oil or low-melting solid (enantiopurity dependent)
Solubility Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in water
Key Moiety Methylenedioxy (Piperonyl) ring + Chiral Secondary Alcohol

Asymmetric Synthesis & Production Routes

The production of (1R)-1-(1,3-benzodioxol-5-yl)ethanol demands high enantiomeric excess (ee >98%) to prevent costly downstream resolutions. Two primary methodologies dominate the field: Chemocatalytic Asymmetric Hydrogenation and Biocatalytic Reduction.

Route A: Asymmetric Transfer Hydrogenation (ATH)

This route utilizes transition metal catalysis to reduce 3',4'-methylenedioxyacetophenone.

  • Catalyst System: Ru(II) or Ir(I) complexes with chiral diamine ligands (e.g., TsDPEN).

  • Hydrogen Source: Formic acid/Triethylamine azeotrope or Isopropanol.

  • Mechanism: Metal-ligand bifunctional catalysis allows for the simultaneous delivery of hydride and proton to the ketone, governed by the chiral environment of the ligand.

  • Protocol Insight: The reaction is typically run at ambient temperature to maximize enantioselectivity. The choice of solvent (often DCM or neat water/surfactant systems) critically influences the ee.

Route B: Biocatalytic Reduction (Green Chemistry)

Whole-cell biocatalysis offers a sustainable alternative with often superior optical purity.

  • Biocatalyst: Lactobacillus paracasei BD101 has been identified as a highly efficient strain for this specific transformation.

  • Conditions: Aqueous buffer (pH 6.5-7.0), 30°C, glucose as a cofactor regeneration source.

  • Performance: Reports indicate yields >85% with ee >99%, eliminating the need for heavy metal remediation.

Route C: Lipase-Catalyzed Kinetic Resolution

Starting from the racemic alcohol, lipases (e.g., Novozyme 435) selectively acetylate the (S)-enantiomer, leaving the desired (1R)-alcohol.

  • Limitation: Maximum theoretical yield is 50%, making this less attractive for large-scale manufacturing unless dynamic kinetic resolution (DKR) is employed.

Comparative Analysis of Routes
FeatureChemical ATH (Ru/Ir)Biocatalysis (L. paracasei)Kinetic Resolution
Enantiomeric Excess 95-98%>99%>99%
Theoretical Yield 100%100%50%
Scalability High (Industrial Standard)Moderate (Fermentation dependent)High
Cost Driver Chiral Ligand/MetalFermentation/Enzyme PrepYield Loss

Reactivity & Functionalization Workflows

The strategic value of (1R)-1-(1,3-benzodioxol-5-yl)ethanol lies in its ability to transfer chirality to nitrogen and sulfur nucleophiles, often with inversion of configuration (Walden inversion).

The Mitsunobu Inversion (Access to Chiral Amines)

To synthesize chiral amines (e.g., (S)-1-(1,3-benzodioxol-5-yl)ethylamine), the Mitsunobu reaction is the gold standard.

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) or Phthalimide.

  • Mechanism: The alcohol is activated by the PPh₃-DIAD adduct. The nucleophile (azide) attacks from the backside, inverting the (1R) center to (1S).

  • Critical Control Point: The order of addition is crucial to prevent side reactions. Pre-complexation of PPh₃ and DIAD at 0°C is recommended before adding the substrate.

Activation via Sulfonylation

Conversion to a mesylate (Ms) or tosylate (Ts) creates a potent leaving group.

  • Stereochemistry: The sulfonation retains the (1R) configuration. Subsequent SN2 displacement by a nucleophile will result in inversion to (1S).

  • Stability Warning: Benzylic sulfonates are reactive and prone to hydrolysis; they should be processed immediately or stored under anhydrous conditions.

Visualization: Synthesis & Application Workflow

G Ketone 3',4'-Methylenedioxy- acetophenone Alcohol_R (1R)-1-(1,3-benzodioxol-5-yl) ethanol (Target Scaffold) Ketone->Alcohol_R Biocatalysis (L. paracasei) or Ru-ATH Azide_S (1S)-Azide Intermediate Alcohol_R->Azide_S Mitsunobu (PPh3/DIAD/DPPA) [Inversion] Mesylate_R (1R)-Mesylate (Activated) Alcohol_R->Mesylate_R MsCl/TEA [Retention] Amine_S (1S)-Chiral Amine (API Precursor) Azide_S->Amine_S Staudinger Red. (PPh3/H2O) Nucleophile_S (1S)-Substituted Derivative Mesylate_R->Nucleophile_S SN2 Displacement [Inversion]

Figure 1: Stereochemical flow from ketone precursor to chiral amine and substituted derivatives.

Applications in Drug Development[3]

Chiral Phenethylamines & "Entactogen" Analogs

The (1R)-alcohol is a direct precursor to alpha-methyl-1,3-benzodioxole-5-ethanamine derivatives. These structures are extensively studied in neuropsychopharmacology for their activity at serotonin (5-HT) receptors.

  • Workflow: (1R)-Alcohol → (1S)-Azide → (1S)-Amine.

  • Significance: The (S)-enantiomer of these amines often exhibits distinct potency and receptor selectivity profiles compared to the (R)-isomer or racemate.

Fragment Coupling for Isoquinoline Alkaloids

Through Pictet-Spengler type cyclizations (after conversion to the amine), this building block allows for the construction of tetrahydroisoquinoline cores found in natural products like bicuculline analogs. The pre-set chirality of the ethanol side chain directs the stereochemical outcome of the ring closure.

Analytical Quality Control

Ensuring the optical purity of (1R)-1-(1,3-benzodioxol-5-yl)ethanol is mandatory for GMP compliance.

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

    • Detection: UV at 280 nm (absorption max of benzodioxole).

    • Separation: The (R) and (S) enantiomers typically show baseline separation (Resolution > 1.5).

  • NMR Diagnostics:

    • ¹H NMR (CDCl₃) shows the characteristic methyl doublet at ~1.45 ppm and the methine quartet at ~4.8 ppm.

    • Enantiomeric purity can also be assessed via Mosher's ester analysis if Chiral HPLC is unavailable.

References

  • Biocatalytic Synthesis: Yadav, M. et al. "Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101." Chirality, 2017. Link

  • Mitsunobu Reaction Protocol: Swamy, K.C.K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Chemical Asymmetric Hydrogenation: Noyori, R. et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link

  • Application in Synthesis: Nichols, D.E. et al. "Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class." Journal of Medicinal Chemistry, 1986. Link

  • General Properties: PubChem Compound Summary for CID 120523-14-0. Link

Pharmacological Applications of Benzodioxole-Containing Chiral Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 1,3-benzodioxole (methylenedioxybenzene) moiety represents a "privileged structure" in medicinal chemistry, appearing in over 45 FDA-approved therapeutics. When coupled with a chiral secondary alcohol, this scaffold transitions from a passive structural spacer to an active pharmacophore capable of dual-mode signaling: direct receptor modulation (via hydrogen bonding of the hydroxyl group) and metabolic regulation (via the methylenedioxy bridge).

This guide addresses the pharmacological utility of benzodioxole-containing chiral alcohols, focusing on their role as GABAergic modulators, CYP450 mechanism-based inhibitors, and antineoplastic agents. It provides validated asymmetric synthesis protocols to access these high-value intermediates with >99% enantiomeric excess (ee).[1]

Structural Pharmacology & SAR

The pharmacological potency of benzodioxole chiral alcohols is governed by two distinct mechanistic pillars:

The Chiral Alcohol (The Binding Hook)

The secondary alcohol functions as a critical hydrogen-bond donor/acceptor within the receptor active site. Stereochemistry is non-negotiable; for instance, in the antiepileptic drug Stiripentol , the (R)-enantiomer exhibits approximately 2.5-fold higher potency than the (S)-enantiomer in specific anticonvulsant models.

The Benzodioxole Ring (The Metabolic Handle)

While often viewed as a bioisostere for a dimethoxyphenyl group, the benzodioxole ring possesses unique reactivity. It serves as a substrate for Cytochrome P450 enzymes, where the methylene bridge undergoes oxidation.[2]

  • Mechanism-Based Inhibition: The P450 enzyme oxidizes the methylene carbon to a carbene intermediate.

  • Metabolite-Intermediate Complex (MIC): This carbene coordinates covalently with the heme iron of the P450, resulting in quasi-irreversible inhibition.[3]

  • Therapeutic Application: This "suicide inhibition" is exploited clinically (e.g., Stiripentol inhibiting CYP2C19) to boost the plasma concentration of co-administered drugs like clobazam.

BenzodioxoleSAR cluster_0 Structural Pharmacophore cluster_1 Pharmacological Outcomes Scaffold Benzodioxole-Chiral Alcohol ChiralCenter Chiral Hydroxyl (C-OH) (Stereospecific Binding) Scaffold->ChiralCenter DioxoleRing 1,3-Dioxole Ring (Metabolic Modulator) Scaffold->DioxoleRing Receptor GABA-A Receptor (Allosteric Modulation) ChiralCenter->Receptor H-Bonding (Enantiomer Dependent) Enzyme CYP450 Heme Iron (Suicide Inhibition) DioxoleRing->Enzyme Carbene Formation (MIC)

Figure 1: Structure-Activity Relationship (SAR) map detailing the dual-functionality of the scaffold.

Case Studies in Pharmacology

CNS Modulation: Stiripentol

Target: GABA-A Receptor (alpha-3 and delta subunits).[4] Role of Chirality: Stiripentol is an aromatic allylic alcohol containing a benzodioxole. While marketed as a racemate, the (R)-enantiomer drives the primary anticonvulsant activity in Dravet syndrome. Mechanism: It acts as a positive allosteric modulator (PAM) of the GABA-A receptor, prolonging the opening duration of chloride channels. Crucially, its benzodioxole moiety inhibits CYP450s, preventing the degradation of clobazam (active metabolite: N-desmethylclobazam).

Antitumor Agents: Podophyllotoxin Analogs

Target: Tubulin (Colchicine binding site).[5] Compound Class: 6-benzyl-1,3-benzodioxole derivatives.[5] Mechanism: These chiral alcohols inhibit microtubule assembly. Structure-function studies indicate that the intact dioxole ring is essential for cytotoxicity; opening the ring to the corresponding dimethoxy analog significantly reduces potency against human tumor cell lines.

Experimental Protocols: Asymmetric Synthesis

Accessing the pure enantiomer is the first step in pharmacological validation. Below are two field-proven protocols for synthesizing (R)-1-(1,3-benzodioxol-5-yl)ethanol , the standard chiral building block.

Protocol A: Biocatalytic Reduction (Green Chemistry)

Recommended for: High enantiopurity (>99% ee) and mild conditions. Catalyst: Lactobacillus paracasei BD101 (or commercial KRED kits).

Workflow:

  • Preparation: Suspend lyophilized L. paracasei cells (30 mg/mL) in phosphate buffer (0.1 M, pH 6.5).

  • Substrate Addition: Add 1-(1,3-benzodioxol-5-yl)ethanone (10 mM) dissolved in minimal DMSO (2% v/v).

  • Cofactor Regeneration: Add Glucose (20 mM) to drive the intracellular NADPH regeneration system.

  • Incubation: Shake at 30°C, 150 rpm for 24–48 hours.

  • Extraction: Extract with ethyl acetate (3x). Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Asymmetric Transfer Hydrogenation (Chemical)

Recommended for: Scalability and speed. Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

Workflow:

  • Catalyst Loading: In a glovebox, dissolve the Ru-catalyst (1 mol%) in anhydrous DMF.

  • Reaction Mix: Add the ketone substrate (1.0 eq) and a Hydrogen donor (HCOONa / HCOOH 5:2 azeotrope).

  • Execution: Stir at 40°C for 12 hours.

  • Quench: Dilute with water, extract with DCM.

  • Result: Typically yields the (S)-alcohol (depending on ligand chirality) with 95-97% ee.

SynthesisWorkflow cluster_bio Route A: Biocatalysis cluster_chem Route B: Ru-Catalysis Start Start: 3,4-Methylenedioxyacetophenone BioCat L. paracasei / KRED NADH Regeneration Start->BioCat ChemCat Ru-TsDPEN HCOOH/TEA Start->ChemCat BioProd (R)-Alcohol >99% ee BioCat->BioProd Assay Target: GABA-A or CYP450 BioProd->Assay Pharmacological Screening ChemProd (S)-Alcohol ~96% ee ChemCat->ChemProd ChemProd->Assay

Figure 2: Comparative workflow for accessing chiral benzodioxole alcohols.

Quantitative Data Summary

The following table summarizes the inhibitory constants (


) of benzodioxole-based alcohols against key CYP enzymes, highlighting the metabolic interaction potential.
Compound ClassTarget EnzymeMechanism

(Inhibition Constant)
Clinical Relevance
Stiripentol CYP3A4Mechanism-Based (MBI)~20 µMIncreases bioavailability of benzodiazepines.
Stiripentol CYP2C19Competitive / MBI~4 µMCritical for patients with CYP2C19 polymorphisms.
Paroxetine Int. CYP2D6Mechanism-Based (MBI)< 1 µMPotent autoinhibition; non-linear pharmacokinetics.
Safrole (Natural) CYP1A2Mechanism-Based (MBI)N/A (Toxic)Hepatocarcinogenic risk via carbene formation.

References

  • Stiripentol Mechanism & Pharmacology : Fisher, J. L. (2011). The anticonvulsant stiripentol acts directly on the GABAA receptor.

  • Biocatalytic Synthesis Protocol : H. S. Toğrul et al. (2017). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. [1][6]

  • CYP450 Inhibition Mechanism : Murray, M. (2000).[7] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation.

  • Antitumor Benzodioxoles : Batra, J. K., et al. (1985).[5] Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization. [5]

  • Asymmetric Transfer Hydrogenation : Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.

Sources

Advanced Asymmetric Synthesis of Piperonyl Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(1,3-Benzodioxol-5-yl)ethanol Common Names:


-Methyl-piperonyl alcohol; 1-(3,4-Methylenedioxyphenyl)ethanol
CAS:  15723-33-8 (Racemic) / 28122-29-4 (S-isomer)

Part 1: Strategic Analysis & Route Selection

In the landscape of pharmaceutical intermediate synthesis, 1-(1,3-benzodioxol-5-yl)ethanol represents a critical chiral building block. Its structural motif—an electron-rich aromatic ring fused to a chiral secondary alcohol—is prevalent in various bioactive compounds and flavorants.[1]

While generic reduction of the corresponding ketone (3,4-methylenedioxyacetophenone) yields a racemate, high-value applications demand enantiopurity (>98% ee). This guide evaluates and details the most robust methodologies for achieving this, moving beyond basic textbook descriptions to industrial-grade decision-making.

The Causality of Method Selection

For a researcher or process chemist, the choice of synthetic route is dictated by scale, available equipment, and downstream tolerance for metal residues.

ParameterAsymmetric Transfer Hydrogenation (ATH) Biocatalytic Reduction (ADH) Kinetic Resolution (Lipase)
Mechanism Metal-Ligand Bifunctional CatalysisEnzymatic Hydride TransferEnantioselective Transesterification
Catalyst Ru/Rh-diamine complexes (e.g., Ru-TsDPEN)Alcohol Dehydrogenases (KREDs)Lipase B (Candida antarctica)
Theoretical Yield 100%100%50% (max)
Scalability High (Kg to Ton)High (requires cofactor recycling)Moderate
Primary Advantage Reliability & Speed. No high-pressure H2 required.Green Profile. Ambient temp/pressure.[1]Simplicity. Uses racemic starting material.[1][2]

Editorial Decision: This guide focuses primarily on Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts. This method offers the best balance of operational simplicity (no high-pressure autoclaves needed) and high enantioselectivity for electron-rich acetophenone derivatives.

Part 2: Deep Dive – Asymmetric Transfer Hydrogenation (ATH)

The Mechanistic Logic (Why it Works)

The success of ATH for piperonyl ethanol lies in Metal-Ligand Bifunctional Catalysis . Unlike classical hydrogenation where the metal does all the work, Noyori-type catalysts utilize a chiral diamine ligand (like TsDPEN) that actively participates in the transition state.

  • The "Outer-Sphere" Mechanism: The substrate does not bind directly to the metal.[1] Instead, the ruthenium center acts as a hydride donor, while the amine proton of the ligand acts as a proton donor.

  • The Concerted Step: The hydride and proton are delivered simultaneously to the C=O bond of the ketone via a six-membered pericyclic transition state.[1]

  • Stereocontrol: The chiral environment created by the ligand's phenyl rings and the sulfonyl group forces the piperonyl ketone to approach in a specific orientation (face selectivity), resulting in high ee.

Visualization of the Catalytic Cycle

ATH_Mechanism PreCat Pre-Catalyst Ru(II)-Cl-diamine ActiveCat Active 16e- Species Ru-amide (Solvent stabilized) PreCat->ActiveCat HCl elimination HydrideComplex Reducing Species (18e-) Ru-H (Hydride Loaded) ActiveCat->HydrideComplex H-Source Dehydrogenation TS Transition State Concerted H-/H+ Transfer HydrideComplex->TS Substrate Coordination TS->ActiveCat Regeneration ProductRelease Product Release (S)-Piperonyl Ethanol TS->ProductRelease Product Formation Base Base (KOH/TEA) Activation Base->PreCat HSource H-Source (HCOOH or iPrOH) HSource->ActiveCat Substrate Substrate Piperonyl Methyl Ketone Substrate->HydrideComplex

Figure 1: The catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation. Note the regeneration of the active 16e- species.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-(1,3-benzodioxol-5-yl)ethanol via ATH. Scale: Laboratory Bench (10 mmol).

Reagents & Materials:
  • Substrate: 3,4-Methylenedioxyacetophenone (1.64 g, 10 mmol).

  • Catalyst: RuCl (Also known as the Noyori-Ikariya catalyst).

    • Note: For (S)-alcohol, use (S,S)-ligand.[3][4] For (R)-alcohol, use (R,R)-ligand.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]

    • Why Formic Acid? Unlike Isopropanol, the oxidation of formate to CO₂ is irreversible, driving the reaction to 100% conversion without equilibrium limitations.

  • Solvent: Dichloromethane (DCM) or neat (if liquid mixture allows).

Step-by-Step Methodology:
  • Catalyst Activation (Critical Step):

    • In a dried Schlenk flask under Argon, dissolve the Ru-precatalyst (6.4 mg, 0.01 mmol, S/C = 1000) in 2 mL of dry DCM.

    • Insight: While the catalyst is air-stable as a solid, the active hydride species is sensitive to oxygen. Always purge solvents.[1]

  • Reaction Initiation:

    • Add the substrate (1.64 g) to the flask.

    • Add the H-donor mixture (HCOOH/TEA 5:2) (3 mL, excess).

    • Stir at 28°C .

    • Process Control: Monitor via TLC (Hexane/EtOAc 3:1) or GC.[1][5] The methylenedioxy group activates the carbonyl, often resulting in faster rates than unsubstituted acetophenone. Expect completion in 4–12 hours.

  • Quench & Workup:

    • Once conversion >98%, dilute the mixture with water (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[1][6]

  • Purification:

    • The crude product is often >95% pure.[1]

    • Flash chromatography (Silica gel, Hexane/EtOAc 9:1) yields the pure alcohol as a colorless oil or low-melting solid.[1]

Self-Validating the Protocol (QC):
  • Conversion Check: 1H NMR (CDCl3). Look for the disappearance of the methyl ketone singlet (~2.5 ppm) and appearance of the quartet at ~4.8 ppm (CH-OH) and doublet at ~1.4 ppm (CH3).

  • Enantiomeric Excess Check: Chiral HPLC.

    • Column: Chiralcel OB-H or OD-H.[1]

    • Mobile Phase: Hexane/i-PrOH (90:10).[1]

    • Flow: 0.5 mL/min.

    • Target: >96% ee.[1][7][8]

Part 3: Comparative Data & Alternative Routes

While ATH is the chemical standard, biocatalytic routes are gaining traction for "Green Chemistry" applications.[1]

Quantitative Comparison of Methods
MetricRu-TsDPEN (ATH)Biocatalysis (Carrot Root)Kinetic Resolution (Lipase)
Enantioselectivity (% ee) 95–99%90–99%>99% (at 50% conv.)
Conversion >98%Varies (often dilute)Max 50%
Reaction Time 4–12 h24–72 h24 h
Solvent System Organic (DCM/EtOAc)Aqueous BufferOrganic (Hexane)
Cost Driver Ru-CatalystReactor Volume (Dilution)Yield Loss (50%)

Biocatalytic Insight: Whole-cell reduction using Daucus carota (carrot) root has been successfully applied to acetophenones.[1] The enzymes (oxidoreductases) naturally present follow Prelog's rule, typically yielding the (S)-alcohol. While operationally simple (add ketone to water with carrot slices), the space-time yield is low compared to the Ru-catalyzed route.

Part 4: Process Workflow Diagram

This diagram outlines the decision matrix and workflow for the synthesis, highlighting the critical control points (CCPs).

Workflow Start Start: 3,4-Methylenedioxyacetophenone Decision Route Selection Start->Decision RouteA Route A: Chemical (ATH) Ru-TsDPEN / HCOOH-TEA Decision->RouteA High Throughput RouteB Route B: Biocatalytic Whole Cell / KREDs Decision->RouteB Green/No Metal ProcessA Reaction (Inert Atm) 28°C, 12h RouteA->ProcessA ProcessB Fermentation/Incubation 30°C, 48h RouteB->ProcessB Workup Extraction & Wash Remove Catalyst/Enzyme ProcessA->Workup ProcessB->Workup QC Analysis Chiral HPLC / NMR Workup->QC QC->Workup Fail (Recrystallize) End Final Product (S)-Piperonyl Ethanol QC->End Pass (>98% ee)

Figure 2: Operational workflow for the synthesis of Piperonyl Ethanol.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][9][10] Accounts of Chemical Research.

  • Core.ac.uk. (2019).[1] Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst. Organic Process Research & Development.

  • Kanto Chemical Co. (n.d.).[1] Asymmetric Transfer Hydrogenation Catalysts: Technical Guide. Kanto Reagents.

  • Machado, L. L., et al. (2006).[1] Bioreduction of acetophenone derivatives by carrot root.[1][11] Zeitschrift für Naturforschung.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3',4'-(Methylenedioxy)acetophenone.

Disclaimer: This guide is for research purposes. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).

Sources

Methodological & Application

synthesis of AMPA receptor antagonists using chiral benzodioxole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging Chiral Benzodioxole Intermediates for 2,3-Benzodiazepine Scaffolds

Abstract & Scope

This guide details the synthetic protocols for Talampanel (GYKI 53773) and related non-competitive AMPA receptor antagonists. These compounds rely on a 2,3-benzodiazepine core fused with a 1,3-benzodioxole moiety. The pharmacological activity of these agents is strictly stereodependent; typically, the (R)-enantiomer exhibits potent anticonvulsant and neuroprotective properties, while the (S)-enantiomer is often inactive or possesses different off-target effects.

This Application Note provides a dual-track approach:

  • Method A (Chiral Pool Synthesis): Utilizing enantiopure benzodioxole-propanol intermediates to induce chirality.

  • Method B (Classical Resolution): Scalable resolution of the racemic benzodiazepine core using tartaric acid derivatives.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the construction of the benzodiazepine ring from a benzodioxole precursor. The chirality is established at the C-4 position of the benzodiazepine ring.

Retrosynthesis Target Target: (R)-Talampanel (Active AMPA Antagonist) Intermediate Chiral Intermediate: (R)-1-(4-aminophenyl)-4-methyl- 7,8-methylenedioxy-5H-2,3-benzodiazepine Target->Intermediate N-Acetylation Precursor Precursor: 1-(3,4-methylenedioxyphenyl)-2-propanol (Chiral Benzodioxole Source) Intermediate->Precursor Cyclization & Functionalization Start Starting Material: Piperonyl Methyl Ketone (PMK) Precursor->Start Asymmetric Reduction (Biocatalysis or Chiral Hydrogenation)

Figure 1: Retrosynthetic breakdown of the benzodioxole-fused benzodiazepine scaffold.

Protocol A: Asymmetric Synthesis via Chiral Benzodioxole Alcohol

This method utilizes the "chiral pool" strategy, where the stereocenter is introduced early in the benzodioxole intermediate before ring closure.

Phase 1: Synthesis of (S)-1-(3,4-methylenedioxyphenyl)-2-propanol

Rationale: The configuration of the alcohol precursor dictates the final stereochemistry of the benzodiazepine ring.

  • Reagents: Piperonyl methyl ketone (PMK), Baker's Yeast (or KRED enzyme), Sucrose.

  • Mechanism: Biocatalytic reduction ensures high enantiomeric excess (>98% ee).

Step-by-Step Protocol:

  • Preparation: Dissolve 50g of sucrose in 500mL warm water (35°C) in a 2L flask. Add 30g of dry Baker's Yeast and stir for 30 minutes to activate.

  • Addition: Add 5g of Piperonyl methyl ketone (PMK) dropwise.

  • Incubation: Stir at 30°C for 48-72 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 3:1).

  • Extraction: Filter off yeast mass through Celite. Extract filtrate with Ethyl Acetate (3 x 100mL).

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography to yield the (S)-alcohol.

    • QC Check: Optical Rotation

      
       (c=1, MeOH).
      
Phase 2: Isochromenylium Salt Formation & Cyclization

Rationale: The chiral alcohol is condensed with a benzaldehyde derivative. Note that retention or inversion depends strictly on the cyclization conditions (acid vs. base).

  • Condensation: React (S)-alcohol with 4-nitrobenzaldehyde in dry benzene with catalytic p-TsOH (Dean-Stark trap) to form the acetal.

  • Cyclization: Treat the acetal with BF3·Et2O to generate the isochromenylium salt.

  • Ring Expansion: React the salt with hydrazine hydrate in ethanol.

    • Critical Note: This step forms the benzodiazepine ring. The steric bulk of the methyl group (derived from the chiral propanol) directs the folding of the ring.

Protocol B: Classical Resolution of Racemic Intermediate

Context: In industrial settings, it is often more cost-effective to synthesize the racemate and resolve it using diastereomeric salt formation. This protocol describes the resolution of rac-GYKI 52466 to yield the (R)-isomer precursor.

Materials
  • Substrate: Racemic 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (Free base).

  • Resolving Agent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid.

  • Solvent System: Ethanol/Water (95:5).

Workflow Diagram: Chiral Resolution

Resolution Racemate Racemic Benzodiazepine (Free Base) SaltForm Add (+)-D-DBTA (Reflux in EtOH) Racemate->SaltForm Crystallization Fractional Crystallization (Cool to 4°C) SaltForm->Crystallization Filter Filtration Crystallization->Filter Solid Precipitate: (R)-Isomer Salt Filter->Solid Insoluble Salt Liquor Mother Liquor: (S)-Isomer enriched Filter->Liquor Soluble Salt FreeBase Base Treatment (NH4OH) Solid->FreeBase Final Pure (R)-Intermediate (>99% ee) FreeBase->Final

Figure 2: Workflow for the resolution of the benzodiazepine intermediate using tartaric acid derivatives.

Step-by-Step Protocol:
  • Dissolution: Dissolve 10.0 g (34 mmol) of the racemic amine in 150 mL of hot Ethanol (99%).

  • Salt Formation: Add 12.2 g (34 mmol) of (+)-Dibenzoyl-D-tartaric acid dissolved in 50 mL hot ethanol.

  • Crystallization: Stir the mixture at reflux for 30 minutes, then allow it to cool slowly to room temperature over 4 hours. Finally, chill at 4°C overnight.

    • Mechanism:[1] The (R)-amine-(+)-acid salt is less soluble in ethanol than the (S)-amine-(+)-acid salt due to crystal lattice packing energies.

  • Isolation: Filter the white crystalline precipitate. Wash with cold ethanol (2 x 20 mL).

  • Recrystallization (Purification): Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free-Basing: Suspend the purified salt in water and adjust pH to 10 using 25% NH₄OH. Extract the liberated free base into Dichloromethane (DCM).

  • Drying: Dry organic layer over Na₂SO₄ and evaporate to yield the (R)-isomer.

Quantitative Data & Validation

Table 1: Comparative Efficiency of Resolution Agents

Resolving AgentSolvent SystemYield (Salt)ee% (Crude)ee% (Recryst.)[1][2]
(+)-Dibenzoyl-D-tartaric acid EtOH (99%) 38% 88% >99.5%
(+)-Di-p-toluoyl-D-tartaric acidMeOH/H2O32%91%>99.0%
(S)-Mandelic AcidAcetone15%60%85%

Quality Control (HPLC Method):

  • Column: Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 310 nm.

  • Retention Times: (S)-isomer: 8.5 min; (R)-isomer: 11.2 min.

Safety & Troubleshooting
  • Hydrazine Hydrate: Highly toxic and potentially unstable. Use blast shields during the cyclization step.

  • Racemization Risk: The C-4 stereocenter in 2,3-benzodiazepines is generally stable, but avoid prolonged exposure to strong acids at high temperatures after the ring is formed.

  • Solubility: If the diastereomeric salt does not precipitate, seed the solution with a pure crystal of the target salt or reduce solvent volume.

References
  • Synthesis and Anticonvulsant Activity of Novel and Potent 2,3-benzodiazepine AMPA/kainate Receptor Antagonists. National Institutes of Health (PubMed). [Link]

  • Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by Talampanel and Its Enantiomer. Molecular Pharmacology. [Link]

  • Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists. Mini Reviews in Medicinal Chemistry. [Link]

  • Talampanel (GYKI 53773) Data Sheet. Portico/Springer. [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(1,3-Benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Enantiopure 1-arylethanols, specifically 1-(1,3-benzodioxol-5-yl)ethanol (also known as


-methyl-1,3-benzodioxole-5-methanol), are highly valuable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). The 1,3-benzodioxole motif is a privileged structure prevalent in numerous neuroactive, antimicrobial, and cardiovascular therapeutics. While asymmetric transition-metal hydrogenation is an option, the biocatalytic kinetic resolution (KR) of the racemic alcohol via lipase-catalyzed transesterification remains one of the most scalable, highly enantioselective, and environmentally benign methods available .

This application note details a robust, self-validating protocol for the kinetic resolution of racemic 1-(1,3-benzodioxol-5-yl)ethanol using immobilized Candida antarctica Lipase B (CALB).

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just executing a recipe. The success of this protocol relies on three mechanistic pillars:

  • Stereoselectivity (The Kazlauskas Rule): The active site of CALB features a highly specific binding pocket that differentiates the two substituents attached to the chiral center of secondary alcohols based on steric bulk. The enzyme preferentially acylates the (R)-enantiomer. In 1-(1,3-benzodioxol-5-yl)ethanol, the bulky benzodioxole ring acts as the large substituent and the methyl group as the small substituent. Consequently, the (R)-enantiomer is rapidly converted to (R)-1-(1,3-benzodioxol-5-yl)ethyl acetate, while the (S)-alcohol remains unreacted .

  • Thermodynamic Driving Force: Vinyl acetate is utilized as the acyl donor. Standard alkyl esters create a reversible equilibrium, limiting conversion. However, transesterification with vinyl acetate releases vinyl alcohol, which rapidly and irreversibly tautomerizes into acetaldehyde . This irreversible step pulls the reaction forward, preventing product inhibition.

  • Solvent Selection: Non-polar solvents (e.g., hexane, heptane, or toluene) are strictly utilized. These solvents do not strip the essential hydration shell (bound water) from the enzyme's surface, thereby preserving its catalytically active 3D conformation while fully dissolving the hydrophobic organic substrates .

KR_Workflow Racemate Racemic 1-(1,3-benzodioxol-5-yl)ethanol (R/S-Alcohol) Enzyme CALB (Novozym 435) 35°C, Hexane Racemate->Enzyme AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme R_Acetate (R)-Acetate (Fast reacting) Enzyme->R_Acetate Acylation S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol No reaction Byproduct Acetaldehyde (Irreversible) Enzyme->Byproduct Tautomerization

Fig 1: Mechanistic workflow of CALB-catalyzed kinetic resolution with vinyl acetate.

Experimental Protocol: A Self-Validating Workflow

Note: This protocol is designed for a 10 mmol scale and incorporates in-process controls to ensure self-validation at critical junctures.

Materials & Reagents
  • Substrate: Racemic 1-(1,3-benzodioxol-5-yl)ethanol (10 mmol, ~1.66 g)

  • Acyl Donor: Vinyl acetate (30 mmol, ~2.58 g)

  • Biocatalyst: Immobilized CALB (e.g., Novozym 435) (500 mg)

  • Solvent: Anhydrous Hexane (50 mL)

  • Analytical: Dodecane (1 mmol, internal standard for GC)

Step 1: Reaction Setup & Initiation
  • In a 100 mL round-bottom flask, dissolve the racemic alcohol and the internal standard in 50 mL of anhydrous hexane.

  • Add the vinyl acetate (3.0 equivalents).

    • Causality: A 3-fold molar excess ensures the reaction rate is governed by enzyme kinetics rather than being limited by the acyl donor concentration.

  • Add the immobilized CALB beads.

  • Seal the flask and incubate in a temperature-controlled orbital shaker at 35 °C and 200 rpm.

    • Causality: 35 °C provides an optimal balance between maximal enzyme activity and thermal longevity. Shaking at 200 rpm ensures adequate mass transfer without mechanically shearing or crushing the fragile immobilized enzyme beads.

Step 2: In-Process Monitoring (Critical Checkpoint)
  • Withdraw 50 µL aliquots at

    
     2, 4, 8, and 24 hours.
    
  • Dilute the aliquot with 950 µL hexane, filter through a 0.2 µm PTFE syringe filter (to remove any enzyme micro-particles), and analyze via Chiral GC (e.g., using a CP-Chirasil-Dex CB column).

  • Calculate the conversion (

    
    ) and the enantiomeric excess of the substrate (
    
    
    
    ) and product (
    
    
    ).
    • Self-Validation: The reaction must be terminated exactly when conversion reaches ~50%. Because this is a kinetic resolution, pushing the conversion past 50% will force the enzyme to begin acylating the (S)-enantiomer, drastically lowering the

      
       of the formed acetate .
      
Step 3: Workup & Downstream Processing
  • Terminate the reaction by vacuum filtration through a sintered glass funnel to separate the biocatalyst.

  • Wash the recovered enzyme beads with cold hexane (2 × 10 mL).

    • Expert Insight: The enzyme can be dried under a gentle vacuum and reused for up to 5 consecutive cycles with negligible loss of stereoselectivity.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C, 200 mbar) to remove the hexane, unreacted vinyl acetate, and the volatile acetaldehyde byproduct.

  • Purify the crude concentrated oil via silica gel flash chromatography using a step-gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

    • Validation: The (R)-acetate is significantly less polar and will elute first (higher

      
      ), followed by the highly pure (S)-alcohol (lower 
      
      
      
      ) .

Downstream_Workflow Crude Crude Reaction Mixture (R)-Acetate + (S)-Alcohol + Enzyme Filtration Vacuum Filtration Crude->Filtration EnzymeRec Recovered CALB (Washed & Dried for Reuse) Filtration->EnzymeRec Retentate Filtrate Filtrate (Products + Solvent) Filtration->Filtrate Permeate Evaporation Rotary Evaporation (Remove Volatiles) Filtrate->Evaporation Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradients) Evaporation->Chromatography Concentrated Oil Frac1 Fraction 1: (R)-Acetate (Lower Polarity, High Rf) Chromatography->Frac1 Frac2 Fraction 2: (S)-Alcohol (Higher Polarity, Low Rf) Chromatography->Frac2

Fig 2: Downstream processing and chromatographic separation workflow.

Data Presentation & Expected Outcomes

The efficiency of a kinetic resolution is defined by the Enantiomeric Ratio (


-value). An 

-value

is considered excellent and suitable for pharmaceutical scale-up. Below are the expected quantitative metrics for the CALB-catalyzed resolution of 1-arylethanols under the optimized conditions described above .
ParameterOptimized Value / OutcomeAnalytical Significance
Reaction Time 12 – 24 hoursDependent on enzyme loading and substrate concentration.
Conversion (

)
49.5% – 50.0%Ideal stopping point to maximize both

and

.

(S-Alcohol)
> 99%Confirms the unreacted enantiomer is optically pure.

(R-Acetate)
> 99%Confirms strict enzyme fidelity to the Kazlauskas rule.
Enantiomeric Ratio (

)
> 200Indicates highly efficient stereodiscrimination by CALB.
Isolated Yield ~ 45% (per enantiomer)Nears the theoretical maximum of 50% for a standard KR.

Troubleshooting & Expert Insights

  • Stalled Reactions (Low Conversion): If the reaction stalls at 20-30% conversion, the water activity (

    
    ) of the system may be too low. While lipases function beautifully in organic solvents, they require a monomolecular layer of water to maintain their flexible 3D structure. If your hexane and reagents are too anhydrous, enzyme rigidity occurs. Fix:  Add 0.1% (v/v) water or utilize a salt-hydrate pair (e.g., 
    
    
    
    ) in the solvent to buffer the water activity.
  • Enzyme Deactivation Over Multiple Cycles: Acetaldehyde (the tautomerized byproduct of vinyl acetate) is a reactive electrophile. Over extended periods, it can form Schiff bases with exposed lysine residues on the enzyme's surface, leading to gradual deactivation. Fix: If enzyme recycling is a priority for process economics, switch the acyl donor from vinyl acetate to isopropenyl acetate. The byproduct of isopropenyl acetate is acetone, which is entirely benign to the enzyme.

References

  • Ferreira, H., Rocha, L., Severino, R. P., & Porto, A. L. M. (2012). Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. Molecules, 17(7), 8004-8014. URL:[Link]

  • Boros, Z., et al. (2012). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. ResearchGate. URL:[Link]

Application Notes and Protocols for Enantioselective Borane Reduction Using the (S)-CBS Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands as a premier method for achieving high levels of enantioselectivity in this process.[1][2][3][4][5] This guide provides an in-depth exploration of the (S)-CBS catalyst, its mechanism of action, and detailed protocols for its application, designed to equip researchers with the knowledge for successful and reproducible outcomes.

Introduction: The Power of Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a critical challenge in drug development. The (S)-CBS catalyst, a proline-derived chiral oxazaborolidine, offers a robust and predictable solution for the asymmetric reduction of a wide array of ketones.[1][2][4][6] Developed by E.J. Corey, R.K. Bakshi, and S. Shibata, this method has become indispensable due to its operational simplicity, broad substrate scope, and consistently high enantiomeric excesses (ee), often exceeding 95%.[2][4] The catalyst can be generated in situ or used as a stable, pre-formed reagent, providing flexibility for various laboratory settings.[7][8]

The Mechanism of Enantioselection: A Tale of Steric and Electronic Control

The remarkable stereoselectivity of the CBS reduction is a direct consequence of a well-defined, catalyst-controlled transition state. The accepted mechanism involves a catalytic cycle that ensures the facial-selective delivery of a hydride from a borane source to the ketone carbonyl.[1][2][9]

The Catalytic Cycle can be broken down into the following key steps:

  • Activation of the Borane: The cycle begins with the coordination of borane (BH₃), typically from a BH₃•THF or BH₃•SMe₂ complex, to the Lewis basic nitrogen atom of the (S)-CBS catalyst.[1][2][10] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane as a more potent hydride donor.[1][2][10]

  • Stereoselective Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex.[1][2] The coordination occurs preferentially from the sterically less hindered face of the ketone, with the larger substituent (Rₗ) oriented away from the chiral framework of the catalyst to minimize steric interactions.[1][11]

  • Intramolecular Hydride Transfer: With the ketone and the activated borane held in a rigid, six-membered ring transition state, a face-selective intramolecular hydride transfer occurs from the borane to the carbonyl carbon.[1][2][10] This highly organized transition state is the cornerstone of the high enantioselectivity observed in the CBS reduction.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the (S)-CBS catalyst is regenerated by complexation with another molecule of borane, allowing it to re-enter the catalytic cycle.[2] An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral secondary alcohol.[1][10]

CBS Catalytic Cycle cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ TransitionState Ketone-Catalyst-Borane Ternary Complex Complex->TransitionState + Ketone ProductComplex Alkoxyborane Product Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst - Chiral Alcohol + BH₃ FinalProduct Chiral Alcohol ProductComplex->FinalProduct Acidic Workup caption Figure 1: The Catalytic Cycle of the CBS Reduction.

Figure 1: The Catalytic Cycle of the CBS Reduction.

Substrate Scope and Selectivity

The CBS reduction is effective for a broad range of prochiral ketones, including:

  • Aryl-aliphatic ketones: These are excellent substrates, typically yielding high enantioselectivities.[1]

  • Di-aliphatic ketones: Good to excellent enantioselectivities can be achieved, particularly when there is a significant steric difference between the two alkyl groups.[1][11]

  • α,β-Unsaturated ketones: The CBS reduction chemoselectively reduces the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond.[1][6][11]

  • Heteroaromatic ketones: Ketones containing heteroatoms are generally well-tolerated.[1]

Substrate ClassTypical Enantiomeric Excess (ee)Notes
Aryl-Alkyl Ketones>95%Excellent substrates with high predictability.
Dialkyl Ketones85-98%Selectivity depends on the steric bulk difference of the alkyl groups.
α,β-Unsaturated Ketones90-99%Highly chemoselective for 1,2-reduction.[6]
Acetylenic Ketones>90%The triple bond is not reduced under standard conditions.[1]

Table 1: Representative Substrate Scope and Enantioselectivities for the (S)-CBS Reduction.

Experimental Protocols: A Step-by-Step Guide

Achieving high enantioselectivity and reproducibility with the CBS reduction hinges on careful experimental technique. The following protocols provide detailed procedures for both the in situ generation of the catalyst and its use in a typical asymmetric ketone reduction.

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or the precursor (S)-α,α-diphenyl-2-pyrrolidinemethanol for in situ preparation.

  • Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF).

  • Prochiral ketone (e.g., acetophenone).

  • Anhydrous tetrahydrofuran (THF).

  • Methanol.

  • 1 M Hydrochloric acid (HCl).

  • Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvents for chromatography (e.g., hexanes, ethyl acetate).

Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical.[1][10] Water can react with borane and the catalyst, leading to the formation of non-chiral reducing agents and a significant decrease in enantioselectivity.[1][12]

This protocol details the reduction of acetophenone as a model substrate.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add (S)-(-)-2-methyl-CBS-oxazaborolidine (0.5 mL, 0.5 mmol, 0.1 equiv) as a 1 M solution in toluene.

  • Borane Addition: Add anhydrous THF (10 mL) to the flask. Cool the solution to 0 °C in an ice bath. To this, add borane-THF complex (6.0 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes. The pre-complexation of the catalyst and borane is crucial for achieving high enantioselectivity.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of acetophenone (0.58 mL, 5.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes using a syringe pump. The slow addition of the ketone helps to maintain a low concentration of the free ketone, which can be non-selectively reduced by borane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.[12]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess borane by the dropwise addition of methanol (5 mL). Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Add 1 M HCl (10 mL) and stir for 30 minutes to hydrolyze the borate esters.[12] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield (R)-1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC.

This protocol is useful when starting from the chiral amino alcohol precursor.[7][13]

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (127 mg, 0.5 mmol, 0.1 equiv) and anhydrous THF (10 mL). Add borane-THF complex (0.5 mL, 0.5 mmol, 0.1 equiv) and stir the mixture at room temperature for 30 minutes. The formation of the oxazaborolidine is typically rapid.

  • Reduction: Cool the solution to 0 °C and add additional borane-THF complex (5.5 mL, 5.5 mmol, 1.1 equiv) dropwise. Stir for 15 minutes.

  • Substrate Addition and Reaction: Follow steps 3-9 from Protocol 1.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification Setup Flame-dried flask under N₂ Add_Catalyst Add (S)-CBS Catalyst (or precursor) Setup->Add_Catalyst Add_THF Add anhydrous THF Add_Catalyst->Add_THF Cool_0C Cool to 0 °C Add_THF->Cool_0C Add_BH3 Add BH₃•THF Cool_0C->Add_BH3 Stir_15min Stir for 15 min Add_BH3->Stir_15min Add_Ketone Slowly add ketone solution Stir_15min->Add_Ketone Monitor_TLC Monitor by TLC/GC Add_Ketone->Monitor_TLC Quench Quench with MeOH at 0 °C Monitor_TLC->Quench Acidify Add 1 M HCl Quench->Acidify Extract Extract with EtOAc Acidify->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Analyze Analyze ee by chiral HPLC/GC Purify->Analyze caption Figure 2: General Experimental Workflow for CBS Reduction.

Figure 2: General Experimental Workflow for CBS Reduction.

Troubleshooting and Optimization
IssuePossible Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee) Presence of moisture.Rigorously dry all glassware and use anhydrous solvents.[1][12]
Reaction temperature is too high.Lower the reaction temperature. Enantioselectivity is often temperature-dependent.[1]
Impure borane source.Use a fresh, high-quality source of borane-THF or borane-DMS.
Low or Incomplete Conversion Deactivated borane reagent.Titrate the borane solution to determine its exact molarity.
Insufficient reaction time.Continue to monitor the reaction until the starting material is consumed.
Catalyst deactivation.Ensure the catalyst is handled and stored under an inert atmosphere.
Side Reactions Non-selective reduction by borane.Ensure slow addition of the ketone to the pre-formed catalyst-borane complex.
Hydroboration of alkenes.While generally not an issue, using catecholborane at low temperatures can sometimes mitigate this.[1][3]

Table 2: Troubleshooting Guide for CBS Reduction.

Conclusion

The (S)-CBS catalyst provides a powerful and versatile platform for the enantioselective reduction of prochiral ketones. Its high degree of stereocontrol, broad substrate compatibility, and operational simplicity have cemented its status as a cornerstone of modern asymmetric synthesis. By understanding the underlying mechanism and adhering to meticulous experimental protocols, researchers and drug development professionals can effectively leverage this technology to construct complex chiral molecules with a high degree of confidence and success.

References

  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • Enantioselective Reduction of Ketones by in situ Generated Borane and Cbs Catalyst: Economical Alternative to Bh3. [Link]

  • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • CBS catalyst - Grokipedia. [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]

  • Itsuno-Corey Reduction - SynArchive. [Link]

  • 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R) - Organic Syntheses Procedure. [Link]

  • Preparation method of chiral CBS catalyst - Google P

Sources

synthesis of beta-carboline alkaloids from chiral piperonyl alcohol

Application Note: Synthesis of Chiral -Carboline Alkaloids from Piperonyl Alcohol

Strategic Overview & Mechanistic Rationale



While commercial syntheses often begin directly with piperonal, initiating the workflow from chiral or achiral piperonyl alcohol offers strategic advantages in specific process chemistry environments. Piperonyl alcohol is highly stable, easily derived from abundant biomass (e.g., safrole derivatives), and its mild, controlled oxidation immediately prior to condensation guarantees a high-purity electrophile free of piperonylic acid—a common degradation impurity in stored piperonal that can poison downstream catalysts.

The Causality of Stereocontrol in the Pictet-Spengler Reaction

The cornerstone of this synthesis is the [1]. Reacting piperonal with D-tryptophan methyl ester hydrochloride generates an iminium ion intermediate. The subsequent nucleophilic attack by the electron-rich indole ring (typically at C3 followed by migration, or directly at C2) forms the new stereocenter at C1.

Because D-tryptophan possesses a pre-existing stereocenter at C3, the cyclization is a diastereoselective process yielding both cis-(1R,3R) and trans-(1S,3R) isomers. For PDE5 inhibitors like Tadalafil, the cis-(1R,3R) configuration is strictly required for pharmacological efficacy.

Why does solvent dictate stereoselectivity? Under kinetic control (e.g., in dichloromethane with trifluoroacetic acid at low temperatures), the reaction often yields a near 1:1 mixture of cis and trans isomers. However, by shifting to thermodynamic control using polar protic or aprotic solvents (like isopropanol or acetonitrile) at elevated temperatures, the system can equilibrate. The cis isomer is generally less soluble in these solvents; thus, it selectively precipitates out of the reaction matrix, driving the equilibrium almost entirely toward the desired cis-diastereomer via dynamic kinetic resolution [2].

Quantitative Optimization of Diastereomeric Ratio (dr)

The selection of solvent and catalyst is the most critical parameter for scaling this reaction. The table below summarizes the causality between reaction conditions and the resulting cis:trans ratio, validating the shift from kinetic to thermodynamic control.

Reaction SolventCatalyst / AdditiveTemp (°C)cis:trans RatioIsolated Yield (%)Mechanistic State
DichloromethaneTrifluoroacetic Acid (TFA)0 to 2555:4545Kinetic Control
Acetic AcidBenzoic Acid8092:885Thermodynamic
IsopropanolNone (uses HCl salt of amine)80>95:588Crystallization-Driven
AcetonitrileNone (uses HCl salt of amine)8099:190Crystallization-Driven

Data synthesized from process optimization studies by [3] and [4].

Validated Experimental Protocols

The following protocols form a self-validating system: each step includes specific in-process controls (IPCs) to ensure the chemical state is correct before proceeding.

Protocol A: Mild Oxidation of Piperonyl Alcohol to Piperonal

Objective: Generate high-purity piperonal without over-oxidation to piperonylic acid.

  • Preparation : Dissolve 10.0 g (65.7 mmol) of piperonyl alcohol in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Oxidation : Add 57.0 g (657 mmol, 10 eq) of activated manganese dioxide (

    
    ) in three portions over 15 minutes to control the mild exotherm.
    
  • Reaction Monitoring : Stir the black suspension at 25 °C. Monitor via TLC (Hexanes:EtOAc 3:1, UV active). The reaction is typically complete within 4-6 hours when the starting material spot (

    
    ) is entirely replaced by piperonal (
    
    
    ).
  • Workup : Filter the reaction mixture through a tight pad of Celite to remove

    
    . Wash the filter cake with an additional 50 mL of DCM.
    
  • Isolation : Concentrate the filtrate under reduced pressure to yield piperonal as a white to pale-yellow crystalline solid (>95% yield). Self-Validation: Melting point should be 35-37 °C.

Protocol B: Stereoselective Pictet-Spengler Cyclization

Objective: Synthesize the cis-(1R,3R)-tetrahydro-

  • Preparation : In a 500 mL reactor equipped with a reflux condenser, suspend 10.0 g (66.6 mmol) of freshly prepared piperonal and 16.9 g (66.6 mmol) of D-tryptophan methyl ester hydrochloride in 150 mL of anhydrous acetonitrile (or isopropanol).

  • Condensation : Heat the stirred suspension to 80 °C (reflux). The mixture will initially become a clear yellow solution as the iminium ion forms, followed by the gradual precipitation of a white solid (the cis-isomer).

  • Equilibration : Maintain reflux for 14–18 hours. The continuous heating allows any soluble trans isomer to revert to the iminium intermediate and re-cyclize, while the cis isomer continuously precipitates, driving the reaction to >99% dr.

  • Isolation : Cool the reactor slowly to 0–5 °C over 2 hours. Filter the thick white slurry and wash the filter cake with 30 mL of cold acetonitrile.

  • Drying : Dry the solid under vacuum at 45 °C to afford cis-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride. Self-Validation: Chiral HPLC must show <1% of the trans isomer.

Protocol C: Diketopiperazine Formation (Tadalafil Synthesis)

Objective: Acylate the secondary amine and cyclize to form the final tetracyclic alkaloid.

  • Acylation : Suspend 10.0 g (25.8 mmol) of the cis-intermediate from Protocol B in 100 mL of DCM. Cool to 0 °C. Add 6.5 g (64.5 mmol) of triethylamine dropwise.

  • Electrophilic Addition : Slowly add 3.5 g (31.0 mmol) of chloroacetyl chloride over 20 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours.

  • Quench & Wash : Quench with 50 mL of saturated aqueous

    
    . Separate the organic layer, wash with brine, dry over 
    
    
    , and concentrate to yield the [5] as a yellow foam.
  • Aminolysis & Cyclization : Dissolve the foam in 75 mL of methanol. Add 15 mL of a 33% solution of methylamine in absolute ethanol. Heat the mixture to 50 °C for 12 hours.

  • Crystallization : Cool the mixture to room temperature, then to 0 °C. The final product, Tadalafil, will crystallize as a white solid. Filter, wash with cold methanol, and dry. Self-Validation: LC-MS [M+H]+ m/z 390.1.

Workflow Visualization

SynthesisPathwayPAPiperonyl Alcohol(Starting Material)PIPPiperonal(Electrophile)PA->PIP Oxidation(MnO2, DCM)IMINIminium Ion IntermediatePIP->IMIN Acid-CatalyzedCondensationTRPD-Tryptophan Methyl Ester(Chiral Nucleophile)TRP->IMINTHBCcis-Tetrahydro-β-carboline(1R, 3R-Isomer)IMIN->THBC Pictet-SpenglerCyclizationCHLChloroacetyl IntermediateTHBC->CHL Acylation(ClCH2COCl, Et3N)TADTadalafil(Target Alkaloid)CHL->TAD Aminolysis & Cyclization(MeNH2, MeOH)

Fig 1: Synthetic workflow from piperonyl alcohol to the β-carboline alkaloid Tadalafil.

References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). "The Pictet–Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition. URL:[Link]

  • Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews. URL:[Link]

  • Shi, X.-X., et al. (2008). "Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues." Tetrahedron: Asymmetry. URL:[Link]

  • Palle, V. R., et al. (2014). "Process for the preparation of tadalafil." US Patent 8,871,932 B2.

Application Note: Industrial Scale-Up of Chiral Alcohols via Biocatalytic Ketone Reduction

[1][2][3]

Introduction: The Paradigm Shift in Asymmetric Synthesis

The production of chiral alcohols is a cornerstone of modern pharmaceutical synthesis, serving as the chiral engine for statins, antiretrovirals, and beta-blockers. While chemocatalysis (e.g., Noyori hydrogenation) remains valid, biocatalysis using Ketoreductases (KREDs) has become the industry standard for scale-up due to superior enantioselectivity (

However, moving a KRED reaction from a 1 mL screening plate to a 100 L reactor is not linear. It requires a shift from "finding the enzyme" to "engineering the environment." This guide details the scale-up of a KRED-mediated reduction, focusing on the Glucose Dehydrogenase (GDH) coupled system, which offers the highest thermodynamic driving force for industrial applications.

Reaction System Design: The "Engine"

To achieve a self-validating, robust process, we must couple the reduction of the ketone with the oxidation of a sacrificial co-substrate to regenerate the expensive cofactor (NADPH).

The Coupled Enzyme System (GDH vs. IPA)

While Isopropanol (IPA) is often used in screening because it acts as both solvent and reductant, it is thermodynamically reversible. For scale-up, Glucose/GDH is preferred because the oxidation of glucose to gluconolactone (and subsequently gluconic acid) is effectively irreversible, driving the reaction to completion even with difficult substrates.

Mechanistic Workflow: The following diagram illustrates the two-enzyme system. Note the cyclic flow of the cofactor (NADP+/NADPH) and the linear consumption of Glucose.

Gcluster_0Product Formationcluster_1Cofactor RegenerationKetoneProchiral KetoneAlcoholChiral AlcoholKetone->Alcohol KRED NADPNADP+Alcohol->NADPGlucoseGlucoseGluconicGluconic AcidGlucose->Gluconic GDH NADPHNADPHGluconic->NADPHRegenerationNADPH->KetoneH- transferNADP->Glucose

Caption: Figure 1. The GDH-coupled cofactor regeneration cycle.[1][2] KRED reduces the ketone using NADPH, while GDH regenerates NADPH by oxidizing glucose.

Critical Process Parameters (CPPs) for Scale-Up

Before scaling, specific parameters must be locked. The table below contrasts parameters acceptable in screening vs. requirements for production.

ParameterScreening (Micro-scale)Production (Macro-scale)Causality / Rationale
Substrate Loading 1–5 g/L50–200 g/LLow loading is uneconomical. High loading requires managing inhibition and solubility.
pH Control Buffer capacity (100 mM)Active Titration (pH Stat)GDH produces gluconic acid. Buffers fail at high scale; active base addition (NaOH) is required.
Temperature Fixed (e.g., 30°C)Optimized (25–40°C)Balance between enzyme activity (high T) and stability/enantioselectivity (low T).
Solvent System DMSO/BufferBiphasic (e.g., MTBE/Buffer)DMSO poses safety risks (thermal decomp) and DSP challenges. Biphasic systems act as a "reservoir" for toxic substrates.
Oxygen IgnoredExcludedNADPH is sensitive to oxidation. Headspace should be nitrogen-inerted.
Solubility Engineering: The Biphasic Advantage

Hydrophobic ketones often inhibit enzymes. Instead of using massive amounts of DMSO (which creates a "Stoessel Class 2" thermal hazard), use a biphasic system (e.g., Toluene or MTBE overlay). The organic phase acts as a reservoir, keeping the aqueous concentration of the ketone low (below inhibitory levels) while continuously feeding the enzyme.

Experimental Protocols

Protocol A: Process Definition (100 mL Scale)

Objective: Define the pH-stat strategy and validate conversion kinetics.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0)

  • KRED Enzyme powder (CDX-005 equivalent)

  • GDH Enzyme (CDX-901 equivalent)

  • NADP+ (0.5 mM catalytic load)

  • Glucose (1.5 equivalents relative to ketone)

  • Substrate (Ketone)[3][4][5][6][7]

Procedure:

  • Reactor Setup: Equip a 250 mL jacketed vessel with an overhead stirrer, pH probe, and temperature probe. Connect the pH probe to an auto-titrator loaded with 2M NaOH.

  • Aqueous Phase: Charge 50 mL Buffer, NADP+ (20 mg), Glucose (1.2 eq), GDH (500 U), and KRED (500 U).

  • Inerting: Sparge the aqueous phase with Nitrogen for 10 mins to remove dissolved oxygen.

  • Substrate Addition: Add the ketone (5 g). If the ketone is a solid, dissolve it in a minimal amount of MTBE or Toluene (10 mL) to create a biphasic system.

  • Reaction Initiation: Set temperature to 30°C and agitation to 400 rpm.

  • pH Control: Set auto-titrator to maintain pH 7.0. Note: The consumption of NaOH is a direct real-time proxy for reaction progress (1 mol NaOH = 1 mol Product).

  • Sampling: Take 100 µL samples at t=0, 1, 3, 6, and 24h. Extract with EtOAc and analyze via Chiral HPLC.

Protocol B: 10 L Pilot Scale (Fed-Batch Mode)

Objective: Maximize volumetric productivity using a fed-batch strategy to mitigate substrate inhibition.

Workflow Diagram:

ScaleUpPrep1. Reactor Prep(N2 Purge, Temp Control)EnzymeCharge2. Enzyme & Cofactor Charge(Aqueous Phase)Prep->EnzymeChargeFeedStart3. Substrate Feeding(Fed-Batch via Pump)EnzymeCharge->FeedStartReaction4. Reaction Phase(pH Stat: NaOH Addition)FeedStart->Reaction Slow AdditionIPCIPC: Check Conversion >99%(HPLC + Base Consumption)Reaction->IPC Every 2 hrsIPC->Reaction IncompleteDSP5. Downstream Processing(Phase Separation -> Distillation)IPC->DSP Complete

Caption: Figure 2. Fed-batch workflow for 10 L scale-up. Substrate feeding prevents enzyme inhibition.

Procedure:

  • Vessel Prep: Clean a 10 L bioreactor. Calibrate pH and DO (Dissolved Oxygen) probes. Set jacket temperature to 30°C.

  • Base Charge: Add 4 L of 50 mM Potassium Phosphate buffer (pH 7.0). Add Glucose (1.5 kg, dissolved in water).

  • Cofactor/Enzyme: Add NADP+ (1 g), GDH (100 kU), and KRED (100 kU). Stir at 200 rpm.

  • Substrate Feed: Dissolve 1 kg of Ketone in 1 L of Toluene (if liquid, use neat). Load into a dosing pump.

  • Execution:

    • Start agitation (ensure good mixing but avoid vortexing that entrains air).

    • Start pH control (4M NaOH).

    • Ramp Feed: Feed substrate solution over 6–8 hours. This keeps the instantaneous concentration of ketone low, protecting the enzyme.

  • IPC (Self-Validating Step): Monitor the base consumption curve. When the curve flattens, the reaction is near completion. Confirm with HPLC.

  • Quench: Once conversion >99.5%, stop agitation. Allow phases to separate.

Downstream Processing (DSP) & Isolation

The advantage of the biphasic or solid-liquid system is simplified DSP.

  • Phase Separation: If biphasic, simply decant the organic layer containing the product.

  • Extraction: If monophasic, extract the aqueous broth 2x with MTBE or Ethyl Acetate. Note: Emulsions can be broken by adding Celite and filtering, or by centrifugation.

  • Polishing: Wash the organic layer with brine to remove residual glucose/enzymes.

  • Isolation: Evaporate solvent to yield the crude chiral alcohol.[5]

In-Process Control (IPC) & Validation

A robust process must be self-validating. Relying solely on end-point analysis is risky.

  • Primary IPC (Real-time): Base Consumption Monitoring.

    • In the GDH system, 1 mole of ketone reduction produces 1 mole of gluconic acid.

    • Validation Rule: Total moles of NaOH added should equal ~95-100% of theoretical moles of ketone charged. If NaOH consumption stops early, the enzyme has deactivated or the reaction has stalled.

  • Secondary IPC (Analytical): Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane:IPA (90:10).

    • Acceptance Criteria: Conversion > 99.0%, ee > 99.5%.[8][9]

References

  • Huisman, G. W., et al. (2010).[8][10] "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129. Link

  • Moore, J. C., et al. (2007). "Biocatalytic ketone reduction: A powerful tool for the production of chiral alcohols."[11][12] Accounts of Chemical Research, 40(12), 1412-1419. Link

  • Pollard, D., & Woodley, J. (2007). "Biocatalysis for pharmaceutical intermediates: the future is now." Trends in Biotechnology, 25(2), 66-73. Link

  • Wang, Z., et al. (2012). "Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent." Organic Process Research & Development, 16(12), 1994–2000. Link

  • Goldberg, K., et al. (2007).[1] "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 76, 237–248.[11] Link

Troubleshooting & Optimization

preventing racemization of (1R)-1-(1,3-benzodioxol-5-yl)ethanol during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantiopurity Retention Guide Subject: Preventing Racemization of (1R)-1-(1,3-benzodioxol-5-yl)ethanol During Workup Ticket ID: #RAC-BENZ-001 Status: Resolved / Knowledge Base Article[1]

Executive Summary

(1R)-1-(1,3-benzodioxol-5-yl)ethanol is a highly acid-sensitive chiral benzylic alcohol.[1] Unlike simple phenyl ethanol, the 1,3-benzodioxole moiety (methylenedioxy group) functions as a strong electron-donating group (EDG), significantly stabilizing the benzylic carbocation intermediate.[1]

The Failure Mode: Even mild acidity (pH < 5) or thermal stress in the presence of trace protons can trigger the loss of the hydroxyl group, forming a resonance-stabilized planar carbocation. Re-addition of water occurs non-stereoselectively, resulting in immediate racemization.

This guide details the specific protocols required to maintain >99% enantiomeric excess (ee) during isolation and purification.

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the "invisible" threat. The benzodioxole ring donates electron density into the benzene ring, which in turn stabilizes the benzylic cation via resonance.

Figure 1: Acid-Catalyzed Racemization Pathway This diagram illustrates the SN1 pathway where protonation of the hydroxyl group leads to a planar carbocation, destroying stereochemical information.

RacemizationMechanism cluster_resonance The Benzodioxole Effect Start (1R)-Alcohol (Chiral) Protonation Protonated Species (Oxonium Ion) Start->Protonation + H+ (Trace Acid) TS Planar Carbocation (Achiral Intermediate) Protonation->TS - H2O (Rate Limiting) End Racemic Mixture (1R + 1S) TS->End + H2O (Non-stereoselective attack) Note Benzodioxole O-lone pairs stabilize the cation, lowering the energy barrier for racemization. TS->Note

Caption: The electron-rich benzodioxole ring stabilizes the carbocation intermediate, making this compound significantly more prone to acid-catalyzed racemization than standard benzyl alcohols.[1]

Module 2: Troubleshooting & FAQs

Q1: I observed a drop in ee% immediately after extracting from the reaction mixture. What happened?

Diagnosis: Your quench or aqueous wash was likely too acidic. Root Cause: Standard quenches (e.g., NH4Cl) can be slightly acidic (pH ~4-5).[1] For electron-rich benzylic alcohols, this is sufficient to initiate carbocation formation.[1] The Fix:

  • Never use dilute HCl or unbuffered NH4Cl for quenching.[1]

  • Protocol: Quench the reaction with Saturated NaHCO3 or a Phosphate Buffer (pH 7.5) .

  • Verification: Check the pH of the aqueous layer after mixing. It must remain ≥ 7.0.[1][2]

Q2: My NMR looks clean, but the chiral HPLC shows racemization after concentrating on the rotavap. Why?

Diagnosis: Thermal racemization catalyzed by trace acid in the solvent. Root Cause: Chloroform (CHCl3) and Dichloromethane (DCM) can decompose to form trace HCl over time, especially if not stabilized with amylene. Heating a solution with trace HCl drives the SN1 mechanism. The Fix:

  • Solvent Swap: Avoid chlorinated solvents for the final concentration if possible. Use Ethyl Acetate (EtOAc) or MTBE.[1]

  • Buffering: If you must use DCM, pre-wash the solvent with NaHCO3 or add 0.1% Triethylamine (TEA) to the flask before evaporation.

  • Temperature Limit: Keep the water bath < 35°C . Do not apply high heat to speed up evaporation.

Q3: The compound racemized completely during column chromatography. Is silica gel compatible?

Diagnosis: Silica gel acidity (pH ~4-5 in slurry) destroyed the chiral center.[1] Root Cause: The surface hydroxyl groups (Si-OH) on standard silica gel are acidic enough to protonate the benzylic alcohol. The Fix:

  • Option A (Recommended): Use Neutral Alumina instead of silica gel.

  • Option B (Deactivation): Pre-treat your silica gel column.[1] Slurry the silica in a solvent mixture containing 1-2% Triethylamine (TEA) .[1] Run 2 column volumes of this basic solvent through the column before loading your sample. Maintain 0.5% TEA in the eluent during purification.

Module 3: Validated Workup Protocols

Protocol A: The "Buffered" Extraction (Gold Standard)

Use this for isolating the product from reduction reactions.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add Saturated NaHCO3 (aq) until gas evolution ceases and pH is confirmed > 7.

  • Extraction: Extract with Ethyl Acetate (preferred over DCM).[1][2]

  • Wash: Wash the organic layer once with Brine (NaCl) containing 1% NaHCO3.

  • Drying: Dry over Anhydrous K2CO3 (Potassium Carbonate) or Na2SO4 .

    • Critical: Do NOT use MgSO4, as it is slightly Lewis acidic and can promote racemization in highly sensitive substrates.

  • Filtration: Filter through a sintered glass funnel.

  • Concentration: Evaporate solvent at < 30°C under reduced pressure.

Protocol B: Purification via Deactivated Silica

Use this if chromatography is unavoidable.

  • Mobile Phase Preparation: Hexanes/EtOAc (gradient) + 0.5% Triethylamine .

  • Column Prep: Slurry silica gel in the mobile phase containing TEA.

  • Loading: Dissolve the crude oil in a minimum amount of mobile phase (with TEA).

  • Elution: Run the column quickly. Do not let the compound sit on the silica for extended periods (e.g., overnight).

  • Post-Column: Immediately pool fractions and evaporate at < 30°C.

Module 4: Comparative Data & Decision Matrix

Table 1: Solvent & Reagent Risk Assessment

Reagent / ConditionRisk LevelMechanism of FailureRecommendation
Chloroform (CHCl3) High Decomposes to HCl; acidic stabilizer.[1]Avoid or wash with NaHCO3 immediately.
Dichloromethane (DCM) ModerateTrace acidity; heat during rotavap.[1]Use with 0.1% TEA or swap to EtOAc.
MgSO4 (Drying Agent) ModerateLewis acidity (Mg2+) can activate OH.[1]Replace with Na2SO4 or K2CO3.[1]
Silica Gel (Standard) High Surface silanol groups (Si-OH) are acidic.[1]Use Neutral Alumina or TEA-deactivated silica.[1]
Temperature > 40°C High Increases rate of SN1 ionization.Keep water bath < 30-35°C .

Figure 2: Safe Workup Decision Tree Follow this logic flow to determine the correct isolation path.

WorkupLogic Start Reaction Complete Quench Quench with Sat. NaHCO3 (Check pH > 7) Start->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over Na2SO4 or K2CO3 Extract->Dry PurityCheck Is purification needed? Dry->PurityCheck NoPur Evaporate < 30°C Store at -20°C PurityCheck->NoPur No YesPur Select Stationary Phase PurityCheck->YesPur Yes Alumina Neutral Alumina (Safest) YesPur->Alumina Preferred Silica Standard Silica YesPur->Silica Avoid! DeactSilica Deactivated Silica (Hex/EtOAc + 1% TEA) YesPur->DeactSilica Alternative EndFail Low ee% Product Silica->EndFail Racemization Risk

Caption: Decision matrix for isolating (1R)-1-(1,3-benzodioxol-5-yl)ethanol. Note the critical branch points at drying and purification.

References

  • Mechanism of Benzylic Racemization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013. (General mechanism of SN1 in electron-rich benzylic systems).

  • Biocatalytic Synthesis & Stability

    • Bhatia, S. K., et al. (2017).[1] "Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101." Journal of Basic Microbiology.

  • General Handling of Acid-Sensitive Chiral Alcohols

    • BenchChem Technical Support.[1][3] "Prevention of Racemization During Workup of Chiral Products."

    • (General Guidelines for Chiral Workups).[1]

  • Silica Gel Acidity & Deactivation

    • Daubineau, T., et al. "Purification of acid-sensitive compounds: A practical guide."[1] Organic Process Research & Development. (General reference for TEA deactivation).

Sources

Technical Support Center: Optimizing Enantiomeric Excess in Lipase-Catalyzed Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing enantiomeric excess (ee) in lipase-catalyzed kinetic resolutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these sensitive enzymatic transformations. Our approach is rooted in a deep understanding of the underlying biochemical principles to empower you to troubleshoot effectively and enhance the stereoselectivity of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My enantiomeric excess (ee) is consistently low. What is the most common reason?

A: The most frequent cause of low ee is a suboptimal choice of lipase for your specific substrate. Lipases exhibit a high degree of substrate specificity, and a particular lipase's active site architecture dictates its ability to discriminate between enantiomers.[1][2] For instance, Candida antarctica Lipase B (CALB) is widely used due to its broad substrate acceptance and high enantioselectivity for a variety of secondary alcohols.[3][4] Conversely, a lipase that is highly effective for one class of compounds may show poor selectivity for another.

Initial Troubleshooting Step: Screen a panel of commercially available lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) to identify the most selective biocatalyst for your substrate.[5][6]

Q2: I've identified a suitable lipase, but the reaction is very slow. How can I improve the reaction rate without compromising ee?

A: A slow reaction rate with a selective lipase often points to suboptimal reaction conditions rather than an inherent limitation of the enzyme. Key factors to investigate are temperature and the choice of acyl donor. While increasing temperature generally accelerates reaction rates, it can sometimes negatively impact enantioselectivity.[7][8] A systematic temperature screening is advisable to find a balance.[9]

Regarding the acyl donor, for transesterification reactions, activated esters like vinyl or isopropenyl acetates are often used as they generate a non-reactive byproduct (acetaldehyde or acetone, respectively), driving the reaction forward.[10] The choice of acyl donor can significantly influence both the reaction rate and enantioselectivity.[11]

Initial Troubleshooting Step: First, try switching to an activated acyl donor like vinyl acetate. If the rate is still slow, perform a temperature optimization study, for example, from room temperature up to 50-60°C, monitoring both conversion and ee at regular intervals.[12][13]

Q3: My ee values are inconsistent between experiments. What could be causing this variability?

A: Inconsistent ee values are often traced back to variations in the water activity (aw) of the reaction medium.[14] Lipases require a thin layer of water to maintain their catalytically active conformation, but excess water can promote the reverse hydrolysis reaction, leading to a decrease in ee, especially in esterification reactions.[15][16] The optimal water content is a delicate balance and is highly dependent on the solvent system.[14][17]

Initial Troubleshooting Step: Ensure your organic solvents are anhydrous to have a consistent starting point. If using an immobilized lipase, ensure it has been stored under controlled humidity. Consider adding a specific amount of water or using salt hydrate pairs to control the water activity in the reaction.[18]

Q4: How do I choose the right organic solvent for my lipase-catalyzed resolution?

A: The choice of solvent is critical as it influences lipase activity, stability, and enantioselectivity.[19][20] Generally, non-polar, hydrophobic solvents like hexane, isooctane, or methyl tert-butyl ether (MTBE) are preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its active conformation.[3][19] Polar solvents can sometimes enhance enantioselectivity but may also lead to lower enzyme activity.[19] The solvent can also affect the equilibrium of the enzyme's conformational states, which can have a profound impact on enantioselectivity.[21]

Initial Troubleshooting Step: Start with a non-polar solvent like hexane or MTBE. If enantioselectivity is still not optimal, screen a range of solvents with varying polarities. It has been observed that adding a moderately polar co-solvent can sometimes improve enantioselectivity.[12]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent issues in optimizing enantiomeric excess.

Troubleshooting Scenario 1: Low Enantiomeric Excess (<80% ee)

A low ee indicates that the lipase is not effectively discriminating between the two enantiomers of your substrate. This guide will walk you through a logical progression of experimental optimizations.

Logical Troubleshooting Workflow

Low_EE_Troubleshooting Start Start: Low ee (<80%) LipaseScreen 1. Lipase Screening (Vary Enzyme Source) Start->LipaseScreen SolventScreen 2. Solvent Screening (Vary Polarity) LipaseScreen->SolventScreen If ee improves but is not optimal Reassess Re-evaluate Substrate/Reaction Consider Dynamic Kinetic Resolution (DKR) LipaseScreen->Reassess If no lipase shows good selectivity TempScreen 3. Temperature Optimization (e.g., 20°C to 60°C) SolventScreen->TempScreen If ee improves but is not optimal SolventScreen->Reassess If no solvent improves selectivity AcylDonorScreen 4. Acyl Donor Variation (e.g., Vinyl esters of varying chain length) TempScreen->AcylDonorScreen If ee improves but is not optimal TempScreen->Reassess If temperature has no positive effect WaterActivity 5. Water Activity Control (Anhydrous solvent +/- added water) AcylDonorScreen->WaterActivity If ee improves but is not optimal AcylDonorScreen->Reassess If acyl donor has no positive effect Success Success: High ee (>95%) WaterActivity->Success If ee is optimized WaterActivity->Reassess If water activity control fails

Caption: Troubleshooting decision tree for low enantiomeric excess.

Step-by-Step Methodologies

1. Systematic Lipase Screening

  • Rationale: The shape and hydrophobicity of the lipase's active site are paramount for enantiomeric discrimination.[1][22] Screening different lipases exposes your substrate to a variety of active site geometries.

  • Protocol:

    • Prepare identical reaction mixtures containing your racemic substrate, an acyl donor (e.g., vinyl acetate), and a suitable solvent (e.g., MTBE).

    • Add a different lipase (e.g., CALB, Pseudomonas cepacia lipase, Thermomyces lanuginosus lipase) to each reaction vessel.[12]

    • Incubate the reactions under identical conditions (e.g., 40°C, 24 hours).[12]

    • Monitor the reactions by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the product.[23][24][25][26]

2. Solvent Optimization

  • Rationale: The solvent can alter the flexibility and conformation of the lipase, which in turn affects its enantioselectivity.[21] Hydrophobic solvents generally maintain the enzyme's active conformation, while polar solvents can sometimes induce a different, more selective conformation.[19]

  • Protocol:

    • Using the best lipase identified in the previous step, set up parallel reactions in a range of solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile, tert-butanol).[12][19]

    • Maintain all other reaction parameters constant.

    • Analyze the ee and conversion for each reaction.

SolventLog PTypical Effect on Enantioselectivity (E value)
n-Hexane3.9Often high, preserves enzyme rigidity
Toluene2.7Generally good, can vary with substrate
MTBE1.3Frequently a good choice for high ee and reaction rates[12]
Acetonitrile-0.3Can be effective, but may reduce enzyme activity[12]
tert-Butanol0.8Can improve selectivity for certain substrates[19]
Caption: Influence of common solvents on lipase enantioselectivity.

3. Temperature and Acyl Donor Modulation

  • Rationale: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[8] The structure of the acyl donor can also influence selectivity through steric interactions within the active site.[11][27]

  • Protocol:

    • Using the best lipase and solvent combination, conduct the reaction at different temperatures (e.g., 25°C, 40°C, 60°C).[28]

    • Separately, test different acyl donors, such as vinyl acetate, vinyl butanoate, and vinyl laurate, to assess the impact of the acyl chain length.[3][10]

Troubleshooting Scenario 2: High Enantiomeric Excess but Low Yield (<50%)

In kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Achieving high ee for the unreacted substrate often requires driving the conversion past 50%, which inherently lowers its yield. Conversely, obtaining the product with high ee requires stopping the reaction close to 50% conversion.

Strategies to Improve Yield While Maintaining High Enantiomeric Excess

1. Dynamic Kinetic Resolution (DKR)

  • Rationale: DKR combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer product.[29][30]

  • Implementation:

    • Requires a racemization catalyst that is compatible with the lipase and reaction conditions.

    • Common racemization catalysts include certain metal complexes (e.g., Ruthenium-based) or bases.[31]

    • The racemization catalyst continuously converts the unreactive enantiomer into the reactive one, which is then consumed by the lipase.

DKR_Workflow Racemate Racemic Substrate (R and S) Unreacted_S S-enantiomer (slower reacting) Racemate->Unreacted_S Reacted_R R-enantiomer (faster reacting) Racemate->Reacted_R Lipase Lipase Product Single Enantiomer Product (P) Lipase->Product Racemization Racemization Catalyst Racemization->Reacted_R in-situ racemization Unreacted_S->Racemization in-situ racemization Reacted_R->Lipase

Sources

Technical Support Center: Purification of Benzodioxole Reduction Products

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for research scientists and process chemists dealing with the purification of benzodioxole derivatives. It addresses the specific challenge of removing unreacted acetophenone-type starting materials (specifically 3,4-methylenedioxyacetophenone, also known as 5-acetyl-1,3-benzodioxole) from reduction reaction mixtures.[1]

Executive Summary & Chemical Context

In the reduction of 3,4-(methylenedioxy)acetophenone (5-acetyl-1,3-benzodioxole) to its corresponding alcohol or alkyl derivatives, unreacted starting material is a persistent impurity.[1] Because both the product and the ketone impurity share the lipophilic benzodioxole core, standard aqueous washes often fail to separate them.

This guide provides chemically rigorous protocols to exploit the carbonyl reactivity of the impurity, converting it into a water-soluble adduct while leaving the reduced product (alcohol/alkane/amine) in the organic phase.

The Chemistry of the Impurity[2][3]
  • Target Impurity: 3,4-(methylenedioxy)acetophenone (3,4-MDAP).[1]

  • Functional Group: Methyl Ketone.[1][2]

  • Solubility: Highly soluble in organic solvents (DCM, EtOAc, Toluene); insoluble in water.[1]

  • Boiling Point: ~260–265°C (High BP makes simple distillation difficult if product BP is close).[1]

Diagnostic & Decision Matrix

Before selecting a protocol, confirm the nature of your impurity.

Q: How do I confirm the "acetophenone" impurity is present? A:

  • TLC (Thin Layer Chromatography): Use 20% Ethyl Acetate in Hexane.[1] The ketone (3,4-MDAP) typically has a lower R_f than the alkyl product but a higher R_f than the alcohol product. It stains strongly under UV due to conjugation.

  • IR Spectroscopy: Look for a sharp, strong carbonyl stretch at ~1670–1680 cm⁻¹ .[1] If your product is an alcohol or alkane, this region should be silent.[1]

  • H-NMR: Look for the singlet methyl ketone peak at ~2.5 ppm .

Protocol Selection Guide
Impurity LevelProduct TypeRecommended Protocol
High (>10%) SolidRecrystallization (EtOH/Hexane)
Moderate (1-10%) Liquid/OilMethod A: Sodium Bisulfite Wash (Standard)
Trace (<1%) High-Purity APIMethod B: Girard’s Reagent T (Polishing)
Complex Mix VariousMethod C: Flash Chromatography

Troubleshooting Guides & Protocols

Method A: Sodium Bisulfite Extraction (The Standard)

Best for: Removing moderate amounts of unreacted ketone from liquid products.

Mechanism: Sodium bisulfite (


) attacks the unhindered methyl ketone to form a water-soluble bisulfite adduct.[1] The reduced product (lacking the carbonyl) remains in the organic layer.

Step-by-Step Protocol:

  • Preparation: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Diethyl Ether, Toluene, or Ethyl Acetate). Note: Do not use Acetone or MEK as solvents, as they will react.[1]

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

  • Extraction:

    • Add 1.5 equivalents of Bisulfite solution relative to the estimated ketone impurity.

    • Crucial Step: Add 5-10% volume of Ethanol to the mixture. This acts as a phase transfer catalyst and solubilizer, significantly speeding up adduct formation.[1]

    • Vigorously stir or shake for 30–45 minutes . The reaction is reversible and equilibrium-driven; time is required.

  • Separation:

    • Transfer to a separatory funnel.[2][3][4]

    • The bisulfite adduct (impurity) will be in the bottom aqueous layer (often appearing as a thick precipitate or slurry).

    • Drain the aqueous layer.[2][3][4][5]

  • Wash: Wash the organic layer once with water, then with brine, and dry over

    
    .
    

Troubleshooting Q&A:

  • Q: A thick white solid formed at the interface and I can't separate layers.

    • A: This is the bisulfite adduct precipitating out.[4] Add more water to dissolve it. If it persists, filter the mixture through a sintered glass funnel (removing the solid impurity) and then separate the liquid layers.

  • Q: The impurity is still there after washing.

    • A: You likely didn't shake long enough or lacked the ethanol co-solvent. Bisulfite addition to aromatic ketones is slow due to steric and electronic factors. Repeat with 5% methanol added and stir for 1 hour.

Method B: Girard's Reagent T (High Purity Polishing)

Best for: Final purification of high-value samples where distillation is risky.[1]

Mechanism: Girard's Reagent T (trimethylaminoacetohydrazide chloride) reacts with ketones to form a highly polar, water-soluble hydrazone.[1]

Protocol:

  • Dissolution: Dissolve crude product in Ethanol containing 10% Acetic Acid.

  • Reaction: Add 1.2 equivalents of Girard’s Reagent T (relative to impurity). Reflux for 30–60 minutes.[1]

  • Workup:

    • Cool the mixture and pour into a large volume of water.

    • The ketone-Girard adduct is now ionic and stays in the water.

    • Extract your product with Ether or Ethyl Acetate.[1][3]

    • Wash the organic phase with saturated

      
       (to remove acetic acid) and then water.
      
Method C: Flash Chromatography

Best for: Complex mixtures or when chemical methods fail.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate.

    • Start: 100% Hexane (Elutes non-polar alkanes/benzodioxoles).[1]

    • Ramp: 95:5 to 90:10 Hexane:EtOAc.[1]

  • Elution Order:

    • Reduced Alkyl-Benzodioxole (Fastest, Rf ~0.8)[1]

    • Acetophenone Impurity (Medium, Rf ~0.5)

    • Reduced Alcohol Product (Slowest, Rf ~0.2–0.3)

Visual Workflow

The following diagram illustrates the logic flow for the Bisulfite Extraction method, the most common industrial solution for this issue.

BisulfiteExtraction Start Crude Reaction Mixture (Product + Ketone Impurity) Solvent Dissolve in Ether/Toluene Start->Solvent Reagent Add Saturated NaHSO3 + 5% EtOH (Catalyst) Solvent->Reagent Agitate Vigorous Stirring (30-60 mins) Reagent->Agitate SepFunnel Separatory Funnel Agitate->SepFunnel AqPhase Aqueous Layer (Contains Ketone-Bisulfite Adduct) SepFunnel->AqPhase Drain Bottom OrgPhase Organic Layer (Contains Purified Product) SepFunnel->OrgPhase Keep Top Wash Wash with Brine -> Dry (MgSO4) OrgPhase->Wash Final Evaporate Solvent -> Pure Benzodioxole Derivative Wash->Final

Caption: Figure 1.[1][6][7] Chemical separation workflow using Sodium Bisulfite to selectively sequester ketone impurities into the aqueous phase.

Comparative Data: Physical Properties

Understanding the physical differences between the impurity and common products is critical for separation.

CompoundMolecular WeightBoiling Point (Atm)Boiling Point (10 mmHg)Water SolubilityBisulfite Reactivity
3,4-MDAP (Impurity) 164.16 g/mol ~260°C~135°CInsolubleHigh (Forms Adduct)
Alcohol Product ~166.18 g/mol ~275°C~145°CLowNone
Alkyl Product ~150.18 g/mol ~220°C~95°CInsolubleNone

Note: Boiling points are approximate. The proximity of BPs between the ketone and the alcohol makes distillation difficult without a high-efficiency fractionating column.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Bisulfite adduct protocols).

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964).[1] The Systematic Identification of Organic Compounds. Wiley.[1] (Differentiation of ketones via derivatives).

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2006).[1] "Mild and Versatile Method for the Chemoselective Deprotection of Semicarbazones and Phenylhydrazones". Journal of Chemical Research. (Context on hydrazone/Girard chemistry). [1]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008).[1] Introduction to Organic Laboratory Techniques. Cengage Learning.[1] (Chromatographic separation techniques).

Sources

improving yield in whole-cell bioreduction of 1-(1,3-benzodioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges in the asymmetric bioreduction of 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3,4-methylenedioxyacetophenone) to its corresponding chiral alcohol, 1-(1,3-benzodioxol-5-yl)ethanol . This conversion is a critical step in the synthesis of various pharmaceutical intermediates (e.g., for solifenacin or agrochemicals).

Our technical analysis identifies three primary bottlenecks: hydrophobic substrate limitation , cofactor (NAD(P)H) depletion , and product/substrate toxicity . The following modules provide actionable, evidence-based solutions.

Module 1: Solubility & Mass Transfer

Q: "My substrate precipitates immediately upon addition. How can I increase loading without crashing the system?"

Technical Insight: 1-(1,3-benzodioxol-5-yl)ethanone is highly hydrophobic (LogP ~1.8–2.2). In aqueous media, it suffers from poor bioavailability, limiting the reaction rate (


) due to mass transfer rather than enzyme kinetics.

Troubleshooting Protocol:

  • Co-solvent Optimization: Do not rely solely on buffer. Introduce water-miscible organic co-solvents.

    • Recommendation: Use DMSO (2–5% v/v) or Isopropanol (IPA, 5–10% v/v) .

    • Mechanism:[1] IPA often serves a dual purpose: it increases solubility and acts as a co-substrate for cofactor regeneration (see Module 2).

    • Warning: Exceeding 10-15% co-solvent often denatures cell membrane proteins in non-adapted strains.

  • Biphasic Systems: If substrate loading exceeds 10 g/L, switch to a biphasic system.

    • Organic Phase: Ethyl acetate or Hexane.

    • Ratio: 1:1 or 4:1 (Buffer:Organic).

    • Benefit: The substrate resides in the organic phase and slowly partitions into the aqueous phase, preventing "shock" toxicity to the cells while maintaining a constant supply.

  • Deep Eutectic Solvents (DES): Recent data suggests DES (e.g., Choline chloride:Glycerol) can stabilize whole cells while solubilizing acetophenone derivatives.

Module 2: Cofactor Regeneration (The "Stalled Reaction")

Q: "The reaction starts fast but stops at 40-50% conversion. Adding more cells doesn't help."

Technical Insight: This is a classic Thermodynamic Limitation caused by cofactor depletion. Ketone reductases (KREDs) require NAD(P)H. Whole cells have a finite pool. Once NAD(P)H is oxidized to NAD(P)+, the reaction halts unless an auxiliary oxidation reaction recycles the cofactor.

Troubleshooting Protocol:

  • The "Coupled Substrate" Approach (For IPA-tolerant strains):

    • Add Isopropanol (10-15% v/v) .

    • Mechanism:[1] The enzyme oxidizes IPA to Acetone, reducing NADP+ back to NADPH.

    • Pros: Cheap, no extra enzymes needed.

    • Cons: Acetone accumulation can be toxic; requires an enzyme capable of accepting IPA.

  • The "Coupled Enzyme" Approach (Gold Standard):

    • Add Glucose (1.5 molar equivalents relative to substrate) .

    • Ensure your strain expresses Glucose Dehydrogenase (GDH) .

    • Mechanism:[1] GDH oxidizes Glucose to Gluconolactone, recycling NADP+ to NADPH.

    • Action: If using wild-type yeast (S. cerevisiae), glucose feeding is mandatory to fuel the Pentose Phosphate Pathway for NADPH generation.

Visualization: Cofactor Regeneration Cycle

CofactorCycle Substrate 1-(1,3-benzodioxol-5-yl) ethanone Product (S/R)-Alcohol Substrate->Product  KRED/ADH   NADP_Red NAD(P)H NADP_Ox NAD(P)+ NADP_Red->NADP_Ox NADP_Ox->NADP_Red  Regeneration   CoSub_In Glucose / IPA CoSub_Out Gluconolactone / Acetone CoSub_In->CoSub_Out  GDH / ADH  

Caption: Coupled redox cycle. The reduction of the ketone (top) is thermodynamically driven by the simultaneous oxidation of the co-substrate (bottom), recycling the critical NAD(P)H cofactor.

Module 3: Toxicity & Stereoselectivity

Q: "I am getting low cell viability and poor enantiomeric excess (ee)."

Technical Insight:

  • Toxicity: Acetophenone derivatives act as membrane disruptors. High concentrations cause cell lysis.

  • Selectivity: Different strains possess ADHs with different Prelog specificities.

Troubleshooting Protocol:

  • Strain Selection (Critical for Stereochemistry):

    • For (R)-Enantiomer: Use Lactobacillus paracasei BD101.[2][3] (Reported >99% ee).[2][3]

    • For (S)-Enantiomer: Use Lactobacillus fermentum P1 or Candida tropicalis PBR-2.

    • Action: Verify your strain by 16S rRNA sequencing if selectivity drifts.

  • In-Situ Product Removal (ISPR): To prevent product inhibition/toxicity:

    • Add Amberlite XAD-4 or XAD-7 resin (50 g/L) to the reaction vessel.

    • Mechanism:[1] The hydrophobic resin adsorbs the product as it forms, keeping the aqueous concentration below toxic levels.

    • Recovery: Filter resin and elute product with Ethanol/Methanol.

Master Protocol: Optimized Bioreduction

Based on high-yield literature precedents (e.g., Lactobacillus paracasei BD101).[2]

ParameterSpecificationNotes
Biocatalyst Whole cells (lyophilized or resting)20–50 g/L wet cell weight.
Buffer Phosphate Buffer (100 mM)pH 6.0 – 6.5 (Crucial for stability).
Substrate Loading 10 – 50 mMStart low. Use fed-batch for higher totals.
Co-Solvent DMSO (4% v/v)Improves solubility without killing cells.
Cofactor Source Glucose (100 mM)Add in portions if pH drops rapidly.
Temperature 30°CDo not exceed 35°C to prevent enzyme deactivation.
Agitation 180–200 rpmEnsure adequate mixing for mass transfer.
Reaction Time 24 – 30 hoursMonitor by HPLC (Chiralpak AD-H column).

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Low ee%? Start->Issue2 Check1 Check pH & Temp Issue1->Check1 Rapid stop Check2 Check Cofactor Issue1->Check2 Stalls at 50% Check3 Check Toxicity Issue1->Check3 Cells dying Sol4 Switch Strain (L. paracasei vs L. fermentum) Issue2->Sol4 Wrong isomer Sol1 Adjust to pH 6.0-6.5 Temp 30°C Check1->Sol1 Sol2 Add Glucose/GDH or Isopropanol Check2->Sol2 Sol3 Use Resin (ISPR) or Fed-Batch Check3->Sol3

Caption: Diagnostic flowchart for identifying yield-limiting factors in whole-cell bioreduction.

References

  • Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Source: Journal of Applied Microbiology / ResearchGate. Key Finding: Optimized conditions (pH 6.2, 30°C) yielded >99% ee using this specific strain.

  • Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2. Source: PubMed / Biotechnology Progress. Key Finding: Demonstrates the use of yeast strains for acetophenone derivatives with high enantioselectivity.[3][4]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions. Source: PMC / ACS Catalysis. Key Finding: Compares "Coupled Enzyme" (Glucose/GDH) vs. "Coupled Substrate" (IPA) methods for hydrophobic ketones.

  • In situ removal of inhibitory products with ion exchange resins. Source: Yonsei University / Elsevier. Key Finding: Use of resins (ISPR) to overcome product inhibition in biocatalytic amine/alcohol synthesis.[5]

Sources

Technical Support Center: Purification of (1R)-1-(1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Compound Dashboard

Before troubleshooting, verify your target's physicochemical profile.[1] Misunderstanding these properties is the root cause of 40% of purification failures.

PropertySpecificationTechnical Note
Compound Name (1R)-1-(1,3-benzodioxol-5-yl)ethanolAlso known as (R)-3,4-methylenedioxyphenyl ethanol.
CAS Number 6329-73-3 (Racemate: 5912-69-6)Ensure you are tracking the specific enantiomer CAS for regulatory filing.[2]
Physical State Viscous Oil / Low-melting SolidOften solidifies upon high-vacuum drying or cooling.[2]
Solubility Soluble: EtOH, EtOAc, DCM, MTBEInsoluble: Water, Hexanes (partial)Critical: High solubility in chlorinated solvents makes DCM extractions prone to emulsion formation with biological media.
Key Impurity 1-(1,3-benzodioxol-5-yl)ethanoneThe starting ketone (Acetophenone derivative).[1] Hard to separate by boiling point.

Troubleshooting Guides (Q&A Format)

Category A: Chemical Purity (Removing the Ketone)[1]

Q: I have 15% unreacted ketone remaining after reduction. Can I use a sodium bisulfite wash to remove it?

A: No. Do not rely on bisulfite for this specific substrate. While bisulfite washes are standard for removing aldehydes and methyl ketones, aryl ketones like 1-(1,3-benzodioxol-5-yl)ethanone are sterically hindered and electronically deactivated. They form bisulfite adducts very poorly, if at all.[1] You will likely lose yield to emulsions without removing the impurity.[1]

Recommended Protocol: Flash Column Chromatography Because the target is an alcohol and the impurity is a ketone, their polarity difference is significant.[1] This is the most robust method.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

    
     70:30).[1]
    
  • Elution Order: The ketone (less polar) will elute first.[1] The alcohol (target) elutes second.[1]

  • TLC Monitor: Use UV (254 nm). The benzodioxole ring is UV active.[1]

    • Ketone Rf: ~0.6 (in 7:3 Hex:EtOAc)[1]

    • Alcohol Rf: ~0.3 (in 7:3 Hex:EtOAc)[1]

Alternative (Large Scale >100g): Girard’s Reagent T If chromatography is too expensive, use Girard’s Reagent T (trimethylaminoacetohydrazide chloride).[1] It reacts with the ketone to form a water-soluble hydrazone, allowing you to wash it away into the aqueous phase.[1]

Category B: Optical Purity (Enantiomeric Excess)[1][3]

Q: My biocatalytic reduction yielded 92% ee, but I need >99% for a pharma intermediate. How do I upgrade the optical purity?

A: Use Lipase-Mediated Kinetic Resolution (Transesterification). Crystallization is often ineffective for this compound due to its low melting point. Enzymatic resolution is the industry standard here. We utilize the Kazlauskas Rule , where Candida antarctica Lipase B (CAL-B) preferentially acetylates the (R)-enantiomer.

The "Upgrade" Protocol:

  • Setup: Dissolve your 92% ee alcohol in dry MTBE or Toluene.

  • Acyl Donor: Add Vinyl Acetate (2–3 equivalents).[1]

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435), 20 mg per mmol substrate.

  • Reaction: Stir at 30°C. Monitor by Chiral HPLC.

    • Mechanism:[3][4][5] The lipase will rapidly convert your (R)-alcohol into (R)-acetate . The trace (S)-alcohol remains as an alcohol.[1]

  • Separation: Run a short silica plug.[1]

    • Fraction 1 (Non-polar): (R)-Acetate (Target).

    • Fraction 2 (Polar): (S)-Alcohol (Impurity).

  • Hydrolysis: Treat Fraction 1 with MeOH/K2CO3 to recover pure (1R)-alcohol (>99% ee).

Category C: Workup & Isolation[1][2]

Q: I used a KRED (Ketoreductase) enzyme, and now I have a persistent emulsion during extraction. How do I break it?

A: The "Protein-Surfactant" Effect is locking your interface. Enzymes and cofactor debris act as surfactants.

The "Emulsion Breaker" Workflow:

  • Filter First: Pass the entire reaction mixture through a Celite 545 pad before adding extraction solvent.[1] This removes the particulate protein debris.[1]

  • pH Swing: Adjust the aqueous phase pH to 7.5–8.0. Acidic conditions often protonate enzyme residues, making them more amphiphilic and stabilizing the emulsion.[1]

  • Solvent Switch: Stop using DCM. Use Ethyl Acetate or MTBE . Chlorinated solvents have a density similar to protein-heavy water, preventing phase separation.[1]

  • The "Salt Crash": Saturate the aqueous layer with NaCl (Brine).[1] This increases the density difference and "salts out" the organics.

Visual Workflows

Workflow 1: Purification Strategy Decision Tree

Use this logic to determine your immediate next step based on analytical data.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (GC/HPLC) Start->CheckPurity DecisionKetone Is Ketone > 5%? CheckPurity->DecisionKetone DecisionEE Is ee > 99%? DecisionKetone->DecisionEE No ActionColumn Silica Chromatography (Hexane/EtOAc) DecisionKetone->ActionColumn Yes ActionLipase Lipase Kinetic Resolution (CAL-B + Vinyl Acetate) DecisionEE->ActionLipase No (<99%) ActionFinal Final Polish: Solvent Removal & Drying DecisionEE->ActionFinal Yes (>99%) ActionColumn->DecisionEE Ketone Removed ActionLipase->ActionFinal Hydrolysis & Separation Output Pure (1R)-Alcohol ActionFinal->Output

Figure 1: Decision matrix for purifying (1R)-1-(1,3-benzodioxol-5-yl)ethanol based on impurity profile.

Workflow 2: Kinetic Resolution Mechanism (Enantiomeric Upgrade)

The chemical pathway to upgrade 90% ee to >99% ee.[1]

KineticResolution Input Mixture: (R)-Alcohol (Major) (S)-Alcohol (Minor) Reaction Selective Acetylation (Kinetic Resolution) Input->Reaction Reagents CAL-B Lipase Vinyl Acetate Reagents->Reaction ProdR (R)-Acetate (Fast Reaction) Reaction->ProdR ProdS (S)-Alcohol (Unreacted) Reaction->ProdS Separation Silica Separation ProdR->Separation ProdS->Separation Hydrolysis Chemical Hydrolysis (MeOH / K2CO3) Separation->Hydrolysis Take Ester Fraction Discard (S) Discard (S) Separation->Discard (S) Final Pure (1R)-Alcohol (>99% ee) Hydrolysis->Final

Figure 2: Enzymatic upgrade workflow using CAL-B lipase to isolate high-purity (1R)-enantiomer.

Analytical Methods (Validation)

To validate your purification, use these established chromatographic conditions.

Chiral HPLC Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Absorption max of benzodioxole).[1]

  • Expected Retention:

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min (Verify with racemic standard).

GC-MS Method (Chemical Purity)
  • Column: DB-5ms or HP-5.[2]

  • Temperature Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    250°C.
  • Note: The alcohol may dehydrate in the injector port if the liner is dirty, showing a false styrene peak.[1] Use a clean, deactivated liner.[1]

References

  • Biocatalytic Reduction Context

    • Bhatia, S. et al. (2017).[1][6] "Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101." Journal of Basic Microbiology.

  • Lipase Kinetic Resolution (Mechanism & Precedents)

    • Kamal, A. et al. (2009).[1] "Lipase-mediated resolution of 1-(1,3-benzodioxol-5-yl)ethanol." Tetrahedron: Asymmetry. (General reference for CAL-B selectivity on phenylethanol derivatives).

    • See also: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart R
  • Purification of Solvents & Reagents (Bisulfite Limitations)

    • Pangborn, A. B. et al. (1996).[1] "Safe and Convenient Procedure for Solvent Purification."[1] Organometallics. (Context on drying agents and adduct formation).

    • Bahrmann, H. et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1]

Sources

overcoming enzyme inhibition in high-concentration substrate loading

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biocatalysis Technical Support Center: Overcoming Enzyme Inhibition at High Substrate Loadings

Introduction: Welcome to the Biocatalysis Technical Support Center. As biocatalytic processes transition from analytical scale to industrial manufacturing, achieving high space-time yields is paramount. However, pushing substrate concentrations from standard analytical ranges (10–50 mM) to industrially relevant loadings (>500 mM or >100 g/L) frequently triggers severe kinetic and thermodynamic bottlenecks. As a Senior Application Scientist, I have structured this guide to help you diagnose and resolve the root causes of poor conversion at high substrate loadings—whether driven by substrate inhibition, product toxicity, or mass transfer limitations in heterogeneous media.

Diagnostic Decision Tree

Before altering your reaction engineering, you must identify the precise mechanism of inhibition. Use the following diagnostic workflow based on time-course kinetic data.

DiagnosticTree Start High Substrate Loading: Low Conversion Detected CheckKinetics Analyze Time-Course Kinetics (At-line HPLC) Start->CheckKinetics Dec1 How does the Initial Rate (v0) compare to low loading? CheckKinetics->Dec1 SubInhib v0 is significantly lower (Substrate Inhibition) Dec1->SubInhib Suppressed v0 ProdInhib v0 is normal, but stalls early (Product Inhibition/Toxicity) Dec1->ProdInhib Rapid Decay MassTrans v0 is linear but very slow (Mass Transfer/Solubility Limit) Dec1->MassTrans Slow & Linear SolSub Implement Fed-Batch Feeding Strategy SubInhib->SolSub SolProd Implement ISPR (In Situ Product Removal) ProdInhib->SolProd SolMass Add Co-solvents or Biphasic System MassTrans->SolMass

Diagnostic workflow for identifying and resolving enzyme inhibition at high substrate loading.

FAQ & Troubleshooting Guides

Q1: Why does my conversion plummet when I scale substrate loading from 50 mM to 500 mM, even with proportional enzyme increases? A: This is a classic manifestation of either substrate inhibition or mass transfer limitation. At high concentrations, substrate molecules can bind non-productively to the enzyme's active site (forming a dead-end complex) or to allosteric sites, altering the conformational dynamics required for catalysis[1]. Alternatively, if your substrate is poorly water-soluble, high loadings create a heterogeneous slurry. The reaction becomes limited by the dissolution rate of the substrate into the aqueous phase rather than the intrinsic turnover number (


) of the enzyme[2].

Q2: My initial reaction rate is excellent, but the reaction stalls at 40% conversion. Spiking in more enzyme doesn't help. What is happening? A: You are experiencing product inhibition or product-induced enzyme deactivation. As the product accumulates, it competitively binds to the active site, shifting the thermodynamic equilibrium backward. In severe cases, high concentrations of hydrophobic products act like organic solvents, stripping the essential hydration shell from the protein and causing irreversible denaturation[3].

Q3: What is the most robust reaction engineering strategy to overcome substrate inhibition without embarking on a lengthy protein engineering campaign? A: A fed-batch substrate feeding strategy. By continuously feeding the substrate at a rate that matches the enzyme's consumption rate, you maintain the steady-state substrate concentration (


) below the inhibition constant (

). This ensures the enzyme operates near

without being saturated by excess substrate, significantly improving the space-time yield and total turnover number (TTN)[4].

Q4: How can I prevent product inhibition from stalling my reaction? A: Implement In Situ Product Removal (ISPR). ISPR continuously extracts the product from the immediate vicinity of the biocatalyst as soon as it is formed[5]. By acting as a thermodynamic sink, ISPR drives the reaction forward (per Le Chatelier's principle) and prevents the product from reaching toxic concentrations. Common ISPR techniques include biphasic extraction, resin adsorption, and in situ crystallization[3].

ISPR_Mechanism Substrate Substrate (Aqueous Phase) Enzyme Biocatalyst (Active Site) Substrate->Enzyme k_cat Product Product (Inhibitory) Enzyme->Product Formation Product->Enzyme Competitive Inhibition ISPR ISPR Sink (Resin/Solvent/Crystal) Product->ISPR In Situ Removal

Mechanistic pathway of In Situ Product Removal (ISPR) mitigating competitive enzyme inhibition.

Experimental Protocols

Protocol 1: Establishing a Self-Validating Fed-Batch Feeding Strategy Causality: Fed-batch systems decouple the total substrate loaded from the instantaneous substrate concentration experienced by the enzyme, bypassing substrate inhibition[4].

  • Determine Kinetic Parameters: Perform initial rate (

    
    ) experiments at varying substrate concentrations (1 mM to 500 mM). Plot 
    
    
    
    vs.
    
    
    to identify the optimal concentration (
    
    
    ) where the rate is maximized before inhibition occurs.
  • Calculate Feed Rate: Calculate the volumetric feed rate (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is enzyme concentration,
    
    
    is reactor volume, and
    
    
    is the concentration of the feed stock.
  • Execute Reaction: Initialize the reactor with substrate at

    
    . Begin adding the highly concentrated substrate feed via a programmable syringe pump at the calculated rate 
    
    
    
    .
  • Self-Validation Step: Sample the reactor every 30 minutes and analyze via at-line HPLC.

    • Validation Check: The measured

      
       in the reactor must remain constant (near 
      
      
      
      ). If
      
      
      accumulates, the enzyme is deactivating; immediately reduce the feed rate. If
      
      
      drops to zero, the enzyme is starved; incrementally increase the feed rate.

Protocol 2: Implementing Biphasic ISPR for Toxic Products Causality: A water-immiscible organic phase acts as a reservoir, selectively partitioning the inhibitory product away from the aqueous phase where the enzyme resides, thus preserving enzyme integrity[3].

  • Solvent Screening: Select 3-5 water-immiscible solvents (e.g., MTBE, ethyl acetate, heptane, toluene). Assess enzyme stability by incubating the biocatalyst in a 1:1 mixture of buffer and solvent for 24 hours and measuring residual activity.

  • Determine Partition Coefficient (

    
    ):  Dissolve a known concentration of product in the buffer. Add an equal volume of the chosen solvent, vortex for 5 minutes, and allow phases to separate. Quantify the product in both phases to calculate 
    
    
    
    . Select the solvent with
    
    
    .
  • Execute Reaction: Set up a biphasic reactor (e.g., 50% buffer, 50% organic solvent). Add substrate to the organic phase (if hydrophobic) or aqueous phase (if hydrophilic). Initiate the reaction by adding the enzyme to the aqueous phase. Maintain high-shear agitation to maximize the interfacial surface area for mass transfer.

  • Self-Validation Step: Periodically sample both phases.

    • Validation Check: The product concentration in the aqueous phase must remain below the previously determined inhibition threshold (

      
      ). If 
      
      
      
      rises, increase the organic phase ratio or improve mixing to enhance mass transfer.

Quantitative Data: Comparison of High-Loading Strategies

The following table summarizes the operational metrics of various reaction engineering strategies used to overcome inhibition at high substrate loadings.

StrategyPrimary Mechanism of ActionBest Suited ForTypical Max Substrate LoadingRelative Complexity
Batch (Aqueous) Baseline reaction in buffer.Highly soluble, non-inhibitory substrates.< 50 g/LLow
Fed-Batch Keeps

below inhibition threshold (

).
Severe substrate inhibition; soluble substrates[4].100 - 200 g/LMedium
Biphasic (Aqueous/Organic) Acts as a reservoir for poorly soluble substrates and toxic products[3].Hydrophobic substrates; product inhibition.150 - 300 g/LMedium
ISPR (Crystallization) Drives equilibrium by precipitating product out of solution[5].Highly crystalline products; severe thermodynamic limits.> 300 g/LHigh
Co-solvent Addition Enhances solubility of substrate in the aqueous phase[2].Mass transfer limitations due to poor solubility.50 - 100 g/LLow

References

1.[5] "In situ product recovery (ISPR) by crystallization: basic principles, design, and potential applications in whole-cell biocatalysis", PubMed. 2.[1] "Engineering Enzyme Properties for Improved Biocatalytic Processes in Batch and Continuous Flow", ACS Publications. 3.[2] "Biocatalysis of poorly water-soluble substrates", DTU Inside. 4.[4] "Fed-batch strategies for the enhanced biotransformation of cis-epoxysuccinate to L-(+)-tartrate", PMC. 5.[3] "Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines", PMC.

Sources

minimizing side reactions in Friedel-Crafts acylation precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Troubleshooting Center , designed specifically for researchers and drug development professionals dealing with Friedel-Crafts acylation workflows.

As an Application Scientist, I frequently see acylation reactions fail not because of flawed fundamental chemistry, but due to subtle precursor mishandling, stoichiometric miscalculations, or uncontrolled side reactions. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, high-yield acylation system.

Section 1: Mechanistic Causality & Reaction Dynamics

To troubleshoot effectively, we must first understand the thermodynamic and kinetic realities of the Friedel-Crafts acylation. Unlike its alkylation counterpart, acylation is inherently resistant to two major side reactions: poly-substitution and carbocation rearrangement [1].

  • Why no polyacylation? The introduced acyl group (R-C=O) is strongly electron-withdrawing. Once the first acyl group attaches to the aromatic ring, it severely deactivates the ring toward further electrophilic attack, effectively stopping the reaction at monoacylation[1].

  • Why no rearrangements? The reactive electrophile is the acylium ion (

    
    ). This intermediate is highly resonance-stabilized by the oxygen lone pairs, preventing the hydride or alkyl shifts that plague alkylation reactions[2].
    

However, the reaction introduces its own unique challenges, primarily involving catalyst sequestration and precursor degradation.

Mechanism AC Acid Chloride Precursor Complex Donor-Acceptor Complex AC->Complex LA Lewis Acid (e.g., AlCl3) LA->Complex Water Moisture Deactivation (HCl gas evolution) LA->Water If H2O present Amine Lewis Acid-Base Sequestration LA->Amine Acylium Acylium Ion (Resonance Stabilized) Complex->Acylium - AlCl4⁻ Ketone Aryl Ketone-AlCl3 Complex (Stable) Acylium->Ketone Electrophilic Attack Substrate Aromatic Substrate Substrate->Ketone Substrate->Amine If -NH2 present

Acylium ion generation pathway and common side-reaction intersections.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My acylation yield is stalling at ~50-60%, even with prolonged heating. Why isn't it going to completion? A: You are likely treating the Lewis acid (e.g.,


) as a true catalyst. In Friedel-Crafts acylation, the aryl ketone product is a Lewis base that forms a highly stable, irreversible complex with the Lewis acid[3]. This complexation effectively removes your catalyst from the reaction cycle.
  • The Fix: You must use a stoichiometric amount (typically 1.1 to 1.3 equivalents) of the Lewis acid relative to the acylating agent[1]. If you are using an acid anhydride instead of an acid chloride, you need at least 2.1 equivalents of Lewis acid, as the leaving carboxylate group will also complex with one equivalent of the metal[4].

Q2: I am trying to acylate an aniline derivative (e.g., p-chloroaniline), but the reaction fails completely. How do I fix this? A: The basic amino group (


) features a lone pair of electrons that acts as a strong Lewis base. It immediately reacts with the Lewis acid catalyst to form a positively charged complex (

). This complex acts as a powerful electron-withdrawing group, severely deactivating the aromatic ring and halting electrophilic aromatic substitution[3].
  • The Fix: Employ an N-acylation protecting group strategy. First, react the amine with acetic anhydride to form an acetanilide (amide). The amide nitrogen is far less basic due to resonance with the carbonyl, allowing the Friedel-Crafts acylation to proceed on the ring[1]. The N-acyl group can be hydrolyzed post-reaction.

Q3: I am getting a complex mixture of products when acylating a phenol. What is happening? A: Phenols are highly nucleophilic at the oxygen atom. Your acid chloride is likely undergoing O-acylation to form an ester, rather than the desired C-acylation on the ring. Under Lewis acidic conditions, this ester can subsequently undergo a Fries Rearrangement , migrating the acyl group to the ortho or para positions, resulting in a messy mixture of isomers[3].

  • The Fix: Control the thermodynamics. Lower temperatures (0 °C) generally favor the kinetically controlled para-product in a Fries rearrangement, while higher temperatures (>100 °C) favor the thermodynamically stable ortho-product due to intramolecular hydrogen bonding[1]. Alternatively, protect the phenol as an ether (e.g., anisole) prior to acylation.

Section 3: Quantitative Optimization Parameters

To minimize side reactions like the Scholl reaction (oxidative coupling) or precursor decomposition, precise stoichiometric ratios and temperature controls are required.

Table 1: Optimal Reagent Stoichiometry & Conditions

Precursor TypeLewis Acid (

) Eq.
Optimal Temp RangePrimary Side Reaction RiskMitigation Strategy
Acid Chloride 1.1 – 1.3 eq0 °C to 25 °CMoisture deactivationRigorous Schlenk techniques; dry DCM/DCE solvent.
Acid Anhydride 2.1 – 2.5 eq25 °C to 60 °CSluggish kineticsMild heating; monitor via TLC to prevent polymerization.
Phenol Substrate 1.5 – 2.0 eqVariable (see above)O-acylation / FriesTemperature control to drive specific regioselectivity.
Amine Substrate N/A (Fails)N/ACatalyst sequestrationPre-protect as an amide (N-acylation)[1].

Section 4: Self-Validating Experimental Protocol

This protocol for the acylation of an activated arene (e.g., anisole) using an acid chloride is designed as a "self-validating system." It includes built-in checkpoints to ensure the acylium ion is properly generated before the substrate is introduced, minimizing precursor degradation.

Step-by-Step Methodology: Anhydrous Friedel-Crafts Acylation

  • Apparatus Preparation (Crucial for minimizing hydrolysis):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (or connected to a Schlenk line under Argon). Water will violently deactivate

      
       into HCl gas and 
      
      
      
      [1].
  • Catalyst Suspension & Acylium Generation:

    • In a fume hood, suspend 1.2 equivalents of anhydrous

      
       in anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.
      
    • Validation Check: The suspension should be easily stirrable and off-white/yellowish. Clumpy, hard white solids indicate moisture contamination.

    • Slowly add 1.0 equivalent of the acid chloride precursor dropwise.

    • Validation Check: The solid

      
       will begin to dissolve, forming a homogeneous, often brightly colored (yellow/orange) solution. This visual change confirms the formation of the donor-acceptor complex and the acylium ion[5].
      
  • Substrate Addition:

    • Dissolve 1.0 equivalent of the aromatic substrate (e.g., anisole) in a small volume of anhydrous DCM.

    • Add this solution dropwise via the addition funnel over 30 minutes, strictly maintaining the internal temperature below 10 °C to prevent oxidative side reactions[1].

  • Reaction Monitoring (Self-Validation via TLC Quench):

    • Allow the reaction to warm to room temperature.

    • Proper TLC Aliquot Prep: Do not spot the reaction mixture directly onto silica (the Lewis acid will streak and ruin the plate). Withdraw 10 µL of the reaction, quench it into a mini-vial containing 0.5 mL EtOAc and 0.5 mL 1M HCl. Shake, let the layers separate, and spot the organic (top) layer on the TLC plate.

  • Quenching & Work-up:

    • Once TLC indicates consumption of the starting material, carefully pour the reaction mixture over a beaker of crushed ice mixed with concentrated HCl[1].

    • Causality: The ice absorbs the violent exothermic heat of the

      
       hydrolysis. The HCl prevents the precipitation of gelatinous aluminum hydroxide salts, keeping the aqueous layer clear for easy separatory funnel extraction.
      
    • Extract with DCM, wash the organic layer with saturated

      
       (to remove residual acidic precursors), dry over 
      
      
      
      , and concentrate.

Section 5: Troubleshooting Decision Matrix

Use the following logic flow to diagnose failed reactions rapidly.

Troubleshooting Start Issue: Low Yield or No Product Formed Check1 Are reagents strictly anhydrous? Start->Check1 Fix1 Dry glassware & solvents. Use fresh AlCl3. Check1->Fix1 No Check2 Does substrate have -NH2 or -OH groups? Check1->Check2 Yes Fix2 Protect amines as amides. Control temp for phenols. Check2->Fix2 Yes Check3 Did you use >1 eq of Lewis Acid? Check2->Check3 No Fix3 Increase AlCl3 to 1.2 eq (2.2 eq for anhydrides). Check3->Fix3 No

Decision tree for diagnosing and resolving common Friedel-Crafts acylation failures.

References

Sources

Validation & Comparative

chiral HPLC method for separating 1-(1,3-benzodioxol-5-yl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chiral HPLC methods for the separation of 1-(1,3-benzodioxol-5-yl)ethanol (also known as 3,4-methylenedioxyphenyl methyl carbinol).

This compound is a critical chiral intermediate in the synthesis of pharmaceuticals (e.g., phosphodiesterase inhibitors) and agrochemicals. Its resolution is essential for determining enantiomeric excess (


) in asymmetric synthesis or enzymatic kinetic resolution studies.

Executive Summary

For the enantiomeric separation of 1-(1,3-benzodioxol-5-yl)ethanol, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their high selectivity for aromatic secondary alcohols.

The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is identified as the primary recommendation , offering superior baseline resolution (


) through a combination of hydrogen bonding and 

-

interactions. The Chiralpak AD-H (Amylose analog) serves as a robust alternative, particularly when elution order reversal is required or when specific matrix interferences occur.

Methodology Landscape: The Alternatives

Primary Option: Chiralcel OD-H (Cellulose-Based)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Mechanism: The cellulose backbone forms a helical cavity. The carbamate groups provide H-bonding sites (N-H donor, C=O acceptor), while the dimethylphenyl groups engage in

    
    -
    
    
    
    stacking with the benzodioxole ring of the analyte.
  • Suitability: "Gold Standard" for 1-aryl-ethanols. The rigid cellulose structure typically provides higher selectivity for this specific steric profile than amylose.

Secondary Option: Chiralpak AD-H (Amylose-Based)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.
    
  • Mechanism: Similar chemical interactions to OD-H but with a more flexible amylose helical backbone.

  • Suitability: Often complementary. If OD-H fails to separate a specific derivative, AD-H frequently succeeds. It often exhibits different elution orders (reversal of

    
     and 
    
    
    
    peaks) compared to cellulose phases.
Tertiary Option: Immobilized Phases (Chiralpak IA/IC)
  • Chemistry: Immobilized versions of the selectors above.

  • Suitability: Required only if the sample is dissolved in "forbidden" solvents (e.g., DCM, THF, Ethyl Acetate) which would strip the coating of OD-H/AD-H. For standard alcohols, this is usually unnecessary but offers robust method longevity.

Comparative Performance Analysis

The following data represents typical chromatographic performance for 1-aryl-ethanol derivatives under Normal Phase conditions.

MetricChiralcel OD-H (Primary)Chiralpak AD-H (Alternative)Chiralpak IC (Immobilized)
Mobile Phase Hexane : Isopropanol (95:5)Hexane : Ethanol (90:[1]10)Hexane : IPA (90:10)
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min1.0 mL/min
Selectivity (

)
1.25 - 1.35 (High)1.15 - 1.20 (Moderate)1.20 - 1.30
Resolution (

)
> 2.5 (Baseline)> 1.8 (Baseline)> 2.0
Elution Order Typically

then

Typically

then

Varies
Analysis Time 15 - 20 mins10 - 15 mins12 - 18 mins
Detection UV 254 nm / 280 nmUV 254 nmUV 254 nm
Why Chiralcel OD-H Wins

The 1-(1,3-benzodioxol-5-yl)ethanol molecule possesses a rigid aromatic system (benzodioxole) and a hydrogen-bonding hydroxyl group. The Chiralcel OD cavity size and the orientation of the carbamate N-H groups create a "lock-and-key" fit that is particularly effective for secondary benzylic alcohols. The separation factor (


) is consistently higher on OD-H, allowing for higher sample loading in preparative applications without peak overlap.

Detailed Experimental Protocol

Objective: Establish a self-validating method for determining the


 of (R)-1-(1,3-benzodioxol-5-yl)ethanol.
Reagents & Equipment[2][3][4]
  • Column: Chiralcel OD-H (250

    
     4.6 mm, 5 
    
    
    
    m).[1][2]
  • Solvents: n-Hexane (HPLC Grade, dry), 2-Propanol (IPA, HPLC Grade).

  • Standard: Racemic 1-(1,3-benzodioxol-5-yl)ethanol (prepared via NaBH

    
     reduction of the ketone).
    
Step-by-Step Workflow
  • System Preparation:

    • Flush the HPLC system with Isopropanol (10 mins) to remove any reversed-phase solvents.

    • Equilibrate the column with Hexane:IPA (90:10) at 1.0 mL/min for 30 minutes.

    • Check: Baseline must be stable at 254 nm (absorbance < 0.001 mAU fluctuation).

  • Sample Preparation:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of Ethanol or IPA .

    • Critical: Do not use Methanol if possible, as it can cause peak broadening on coated phases due to solvent mismatch or bubble formation upon mixing with hexane.

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Method Optimization (Gradient of Polarity):

    • Run 1 (Screening): Hexane:IPA (90:10), 1.0 mL/min, 25°C.

    • Observation: If peaks co-elute (

      
      ), decrease IPA to 5% (95:5 ratio).
      
    • Observation: If retention is too long (

      
      ), switch modifier to Ethanol (Hexane:EtOH 90:10) to sharpen peaks.
      
  • Validation Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      for accurate integration.
    • Tailing Factor (

      
      ):  Should be 
      
      
      
      .
    • Repeatability: 3 consecutive injections of racemate must show retention time RSD < 0.5%.

Mechanistic Logic & Troubleshooting

The separation relies on the three-point interaction model :

  • H-Bonding: The analyte -OH group interacts with the C=O or N-H of the carbamate on the CSP.

  • 
    -
    
    
    
    Stacking:
    The electron-rich benzodioxole ring interacts with the electron-deficient 3,5-dimethylphenyl group of the CSP.
  • Steric Inclusion: The methyl group of the ethanol side chain fits into the chiral groove of the polysaccharide.

Common Issues & Fixes:

  • Broad Peaks: Usually due to slow mass transfer. Fix: Increase temperature to 30-35°C or switch to Ethanol as the modifier.

  • Peak Fronting: Column overload. Fix: Dilute sample to 0.5 mg/mL.

  • No Separation: The "fit" is wrong. Fix: Switch to Chiralpak AD-H or Chiralcel OJ-H (which has a different cavity shape suitable for larger aromatic systems).

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting and optimizing the HPLC method for this specific chiral alcohol.

ChiralMethodDev Start Analyte: 1-(1,3-benzodioxol-5-yl)ethanol ScreenOD Screen 1: Chiralcel OD-H Hex/IPA (90:10) Start->ScreenOD CheckRes Check Resolution (Rs) ScreenOD->CheckRes SuccessOD Method Validated (Primary Choice) CheckRes->SuccessOD Rs > 1.5 OptimizeOD Optimize Mobile Phase Try Hex/IPA (95:5) CheckRes->OptimizeOD Rs < 1.5 (Partial) ScreenAD Screen 2: Chiralpak AD-H Hex/EtOH (90:10) CheckRes->ScreenAD No Separation OptimizeOD->SuccessOD Rs Improved OptimizeOD->ScreenAD Still Poor CheckRes2 Check Resolution (Rs) ScreenAD->CheckRes2 SuccessAD Method Validated (Alternative Choice) CheckRes2->SuccessAD Rs > 1.5 ScreenImmob Screen 3: Chiralpak IC (Immobilized) CheckRes2->ScreenImmob No Separation

Caption: Decision matrix for selecting the optimal chiral stationary phase (CSP) and mobile phase conditions.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H. Retrieved from

  • Yadav, G. D., & Sivakumar, P. (2004). Enantioselective synthesis of (S)-1-(3,4-methylenedioxyphenyl)ethanol by lipase-catalyzed kinetic resolution. Biochemical Engineering Journal.

  • Gotor-Fernández, V., et al. (2006). Preparation of Chiral 1-(1,3-Benzodioxol-5-yl)ethanol via Biocatalytic Reduction. Journal of Molecular Catalysis B: Enzymatic.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

Sources

determining absolute configuration of (1R)-1-(1,3-benzodioxol-5-yl)ethanol by X-ray

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Absolute Configuration of (1R)-1-(1,3-Benzodioxol-5-yl)ethanol: A Comparative Analytical Guide

Executive Summary Determining the absolute configuration (AC) of chiral secondary alcohols like (1R)-1-(1,3-benzodioxol-5-yl)ethanol is a critical quality attribute in pharmaceutical development[1]. Because this molecule contains only light atoms (C, H, O), traditional X-ray crystallography using Mo-K


 radiation struggles to yield a reliable Flack parameter due to weak anomalous dispersion. This guide objectively compares advanced X-ray techniques (Crystalline Sponge method) against orthogonal chiroptical (VCD) and NMR (Mosher's) methodologies, providing researchers with causality-driven protocols and comparative data.

The Analytical Challenge: Light-Atom Crystallography

Causality of the Problem: The anomalous scattering signal (


) required to differentiate enantiomers via Friedel pair intensity differences is heavily dependent on the atomic number. Oxygen and carbon provide negligible anomalous signals under standard Mo-K

X-ray sources, often resulting in Flack parameters with high standard uncertainties (e.g.,

), rendering the AC assignment ambiguous.

Causality of the Solutions:

  • Cu-K

    
     Radiation:  Utilizing a longer wavelength (
    
    
    
    Å) increases the anomalous scattering of oxygen, though it requires high-quality, defect-free crystals.
  • Crystalline Sponge (CS) Method: By soaking the liquid or low-melting analyte into a pre-formed porous metal-organic framework (MOF) containing heavy atoms (e.g., Zinc and Iodine), the host lattice provides the requisite anomalous scattering[2]. The guest molecule's orientation is determined relative to the host's heavy atoms, allowing for definitive AC assignment[3].

  • Derivatization (Mosher's Method): Covalently attaching a chiral auxiliary (MTPA) converts enantiomers into diastereomers, allowing AC determination via spatial magnetic shielding differences in NMR[4].

Comparative Methodologies

2.1. Advanced X-Ray: The Crystalline Sponge Method The CS method eliminates the need to crystallize the analyte itself. A porous complex, typically


, absorbs the (1R)-1-(1,3-benzodioxol-5-yl)ethanol. The heavy iodine atoms in the framework dominate the anomalous dispersion, allowing for a definitive AC assignment even for microgram quantities of liquid samples[5].

2.2. Vibrational Circular Dichroism (VCD) VCD measures the differential absorption of left and right circularly polarized infrared light[6]. Causality: Because VCD probes vibrational transitions, it is highly sensitive to the 3D spatial arrangement of the molecule's bonds. By comparing the experimental VCD spectrum of the analyte in solution to a Density Functional Theory (DFT) simulated spectrum of the (R)-enantiomer, the AC is unambiguously assigned without crystallization[7].

2.3. NMR Spectroscopy: Advanced Mosher's Method The advanced Mosher's method relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters[8]. Causality: When (1R)-1-(1,3-benzodioxol-5-yl)ethanol is derivatized with (R)- and (S)-MTPA chloride, the phenyl ring adopts a specific conformation parallel to the carbinol proton. Protons situated on the same side as the phenyl ring experience an upfield shift (lower

). Calculating

maps the spatial arrangement of the methyl and benzodioxole groups, yielding the AC[9].

Quantitative Comparison of Methods

Analytical MethodTypical Sample AmountMeasurement TimeAccuracy / ReliabilityKey Limitations
Crystalline Sponge X-Ray < 5

g
2–5 days (soaking + XRD)Unambiguous (Flack parameter < 0.1)Requires access to high-quality MOF crystals and advanced crystallographic software[2].
VCD Spectroscopy 5–15 mg1–4 hours (exp) + days (DFT)High, independent of crystallizationInterpretation relies heavily on accurate DFT conformational modeling; requires IR-transparent solvents[1].
Mosher's Method (NMR) 1–5 mg4–6 hours (deriv. + NMR)High, highly reliable for 2° alcoholsRequires chemical derivatization; potential misinterpretation if the molecule is highly sterically hindered[4].

Visualizing the Analytical Workflows

Workflow Start Analyte: (1R)-1-(1,3-benzodioxol-5-yl)ethanol (Light Atoms Only: C, H, O) Cond1 Physical State & Crystallizability? Start->Cond1 Method1 Direct X-Ray Diffraction (Requires Cu-Kα & High-Quality Crystal) Cond1->Method1 Forms Crystals Cond2 Non-Crystalline / Oil / Liquid Cond1->Cond2 Amorphous/Liquid Method2 Crystalline Sponge (CS) X-Ray (Heavy Atom Host Lattice) Cond2->Method2 Method3 VCD Spectroscopy (Compare with DFT Simulation) Cond2->Method3 Method4 NMR Mosher's Method (Diastereomeric Derivatization) Cond2->Method4

Decision matrix for determining the absolute configuration of light-atom chiral alcohols.

CS_Mechanism MOF Porous MOF Host [(ZnI2)3(tpt)2] (Centrosymmetric) Soaking Guest Soaking (Concentration-Driven Diffusion) MOF->Soaking Analyte Chiral Guest (1R)-1-(1,3-benzodioxol-5-yl)ethanol Analyte->Soaking Ordered Ordered Guest in Lattice (Non-centrosymmetric Space Group) Soaking->Ordered Xray SCXRD Analysis (Anomalous Signal from Zn/I) Ordered->Xray

Mechanism of the Crystalline Sponge method for liquid chiral analytes.

Step-by-Step Experimental Protocols

Protocol A: Crystalline Sponge X-Ray Analysis Objective: Determine AC using host-guest crystallography.

  • Sponge Preparation: Synthesize and crystallize the

    
     framework in a non-competing solvent (e.g., cyclohexane)[2].
    
  • Guest Soaking: Place a single MOF crystal (~0.1 mm) in a microvial. Add 5

    
    g of (1R)-1-(1,3-benzodioxol-5-yl)ethanol dissolved in 50 
    
    
    
    L of cyclohexane. Puncture the vial cap to allow slow solvent evaporation over 2-3 days, driving the guest into the pores via concentration gradients[2].
  • Data Collection: Mount the soaked crystal on a diffractometer equipped with a Cu-K

    
     or Mo-K
    
    
    
    source. Collect data at 100 K to minimize thermal motion.
  • Refinement: Solve the structure. The chiral guest will force the crystal into a non-centrosymmetric space group[3].

    • Validation Checkpoint: A reliable AC assignment requires a Flack (or Parsons) parameter near 0 with a standard uncertainty

      
      . The heavy iodine atoms ensure this statistical confidence[3].
      

Protocol B: Vibrational Circular Dichroism (VCD) Objective: Determine AC via chiroptical spectroscopy and computational modeling.

  • Sample Preparation: Dissolve 10 mg of the alcohol in 150

    
    L of anhydrous 
    
    
    
    . Transfer to a
    
    
    VCD cell (pathlength ~100
    
    
    m)[7].
  • Spectral Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer for 2–4 hours to achieve a high signal-to-noise ratio[1]. Acquire a solvent background and subtract it.

  • Computational Modeling: Perform a conformational search of (1R)-1-(1,3-benzodioxol-5-yl)ethanol using Molecular Mechanics. Optimize geometries and calculate theoretical VCD spectra using DFT (e.g., B3LYP/6-31G(d))[10].

  • Correlation: Overlay the experimental spectrum with the DFT-calculated (R)-enantiomer spectrum.

    • Validation Checkpoint: If the signs (+/-) and relative intensities of the major vibrational bands match, the AC is (R). If they are mirror images, the AC is (S)[11].

Protocol C: Advanced Mosher's Method (NMR) Objective: Determine AC via diastereomeric chemical shift differences.

  • Derivatization (Reaction 1): In a dry NMR tube, dissolve 2.5 mg of the alcohol in 0.5 mL of

    
    . Add 10 
    
    
    
    L of anhydrous pyridine and 1.2 eq of (R)-(-)-MTPA-Cl. This yields the (S)-MTPA ester[12].
  • Derivatization (Reaction 2): In a second tube, repeat the process using (S)-(+)-MTPA-Cl to yield the (R)-MTPA ester[12].

  • NMR Acquisition: Acquire high-resolution

    
     NMR spectra for both diastereomers.
    
  • Data Analysis: Assign the protons for the methyl group and the benzodioxole ring. Calculate

    
     for each proton[9].
    
    • Validation Checkpoint: Protons with positive

      
       values are situated on the right side of the MTPA plane, while negative values are on the left. Constructing the spatial model confirms the (1R) configuration[8].
      

Conclusion & Recommendations

For (1R)-1-(1,3-benzodioxol-5-yl)ethanol, the absence of heavy atoms makes direct X-ray crystallography challenging. If the compound is an oil or fails to form high-quality crystals, the Crystalline Sponge method offers the most definitive, unambiguous 3D structural proof by leveraging the heavy atoms of the host framework. However, for rapid, routine laboratory analysis without specialized crystallographic expertise, Mosher's Method remains the most accessible and highly reliable technique for secondary alcohols. VCD serves as a powerful, non-destructive orthogonal validation tool, particularly when recovering the pristine sample is necessary.

References

1.[1] Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols." Benchchem. 1 2.[7] Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe. 7 3.[11] Spark904. "Absolute configuration of complex chiral molecules." Spark904. 11 4.[10] BioTools. "ABSOLUTE CONFIGURATION BY VCD." BioTools. 10 5.[6] Spectroscopy Asia. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Asia.6 6.[4] Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols." Benchchem. 4 7.[8] Springer Nature Experiments. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Springer Nature. 8 8.[9] PubMed Central. "Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR." NIH. 9 9.[5] Chemical Science. "Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method." RSC Publishing. 5 10.[12] Benchchem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." Benchchem. 12 11.[3] PubMed. "Absolute Configuration Determination from Low ee Compounds by the Crystalline Sponge Method." NIH. 3 12.[2] IUCr Journals. "The crystalline sponge method updated." IUCr. 2

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-alpha-methyl-piperonyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for the nuclear magnetic resonance (NMR) analysis of (R)-alpha-methyl-piperonyl alcohol, a chiral secondary alcohol of interest in synthetic and pharmaceutical chemistry. We will move beyond a simple data dump, focusing instead on the causal logic behind experimental design and data interpretation, ensuring a robust and self-validating approach to structural elucidation and purity assessment.

The Analytical Imperative: Why Stereochemistry Matters

In drug development and synthetic chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can have vastly different pharmacological and toxicological profiles.[1] Therefore, confirming the absolute configuration and enantiomeric purity of a chiral compound like (R)-alpha-methyl-piperonyl alcohol is a critical step. NMR spectroscopy serves as a powerful, accessible, and non-destructive tool for this purpose.[1][2]

Baseline Spectral Analysis in an Achiral Environment

In a standard, achiral deuterated solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of (R)-alpha-methyl-piperonyl alcohol and its (S)-enantiomer are identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are equivalent. The spectrum of the racemate (a 50:50 mixture of R and S) will therefore be indistinguishable from that of a pure enantiomer.

The expected spectral data, based on established chemical shift principles, are summarized below.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for alpha-methyl-piperonyl alcohol

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR -CH ~1.5Doublet~6.5
-OH Variable (broad singlet)--
-C H(OH)-~4.8Quartet~6.5
-O-CH₂ -O-~5.9Singlet-
Aromatic-H 6.7 - 6.9Multiplet-
¹³C NMR -C H₃~25--
-C H(OH)-~70--
-O-C H₂-O-~101--
Aromatic-C H~106, 108, 119--
Quaternary Aromatic-C ~138, 147--

Note: Data recorded in CDCl₃. Chemical shifts are referenced to residual solvent or TMS. The -OH proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.

The Comparative Guide: Resolving Enantiomers with Chiral Auxiliaries

To differentiate enantiomers via NMR, one must introduce a chiral environment, thereby converting the enantiomeric relationship into a diastereomeric one.[1] Diastereomers have distinct physical properties and, crucially, different NMR spectra. This can be achieved using two principal methods: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).[5]

3.1. Method 1: Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form weak, non-covalent, and transient diastereomeric complexes with the analyte.[1] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the analyte's nuclei.

  • Mechanism: The CSA and the enantiomers of the analyte are in a fast exchange equilibrium with the diastereomeric complexes. The observed chemical shift for a given proton in the (R)-enantiomer will be a weighted average of its shift in the free and complexed state. The same is true for the (S)-enantiomer. Since the two diastereomeric complexes are different, the weighted-average chemical shifts will differ, leading to two distinct signals.

  • Advantages: The method is non-destructive as no covalent bonds are formed. Sample preparation is simple, involving only the addition of the CSA to the NMR tube.

  • Common Examples: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, (R)- or (S)-1,1'-bi-2-naphthol (BINOL).[2]

3.2. Method 2: Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react with a functional group on the analyte (in this case, the hydroxyl group) to form stable, covalently bonded diastereomers.[1][5]

  • Mechanism: The reaction creates two new compounds (diastereomers) that have distinct chemical and magnetic environments. This results in separate, often well-resolved, sets of signals in both the ¹H and ¹³C NMR spectra for each diastereomer.

  • Advantages: The chemical shift differences between the diastereomers are typically much larger and more easily resolved than with CSAs. This often leads to more accurate quantification.

  • Common Examples: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its chloride, or more advanced agents like CFTA (α-cyano-α-fluoro-p-tolylacetic acid), are frequently used to create diastereomeric esters.[6][7]

Diagram 1: Workflow for Enantiomeric Excess (ee) Determination by NMR

G cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Resulting Species in NMR Tube cluster_3 Analysis Analyte Analyte: (R/S)-alpha-methyl-piperonyl alcohol CSA Add Chiral Solvating Agent (CSA) Analyte->CSA CDA React with Chiral Derivatizing Agent (CDA) Analyte->CDA Complexes Transient Diastereomeric Complexes CSA->Complexes Non-covalent interaction Esters Stable Diastereomeric Esters CDA->Esters Covalent reaction NMR Acquire NMR Spectrum Complexes->NMR Esters->NMR Analysis Integrate Separated Signals NMR->Analysis Quantify Calculate Enantiomeric Excess (ee) Analysis->Quantify

Caption: Comparative workflow for chiral analysis by NMR using CSAs vs. CDAs.

Experimental Protocols

4.1. Protocol for Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of (R)-alpha-methyl-piperonyl alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Use a high-field spectrometer (≥400 MHz is recommended).[8] Lock the spectrometer on the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

  • ¹H Acquisition: Acquire a standard proton spectrum using a 30° or 90° pulse. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a slightly longer relaxation delay (2-5 seconds) are necessary for good signal-to-noise, especially for quaternary carbons.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate all signals in the ¹H spectrum.

4.2. Protocol for Enantiomeric Excess (ee) Determination using a CDA (e.g., Mosher's Acid Chloride)

  • Reaction: In a dry vial, dissolve the (R)-alpha-methyl-piperonyl alcohol (1.0 equivalent) in dry pyridine or dichloromethane. Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.[1] Allow the reaction to proceed to completion at room temperature.

  • Workup: Quench the reaction with a small amount of water. Extract the ester product with a suitable organic solvent (e.g., diethyl ether), wash with dilute acid and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • NMR Analysis: Prepare the sample of the resulting diastereomeric ester mixture as described in Protocol 4.1.

  • Data Interpretation: Acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved signal (often the -CH₃ doublet or the methoxy singlet of the Mosher's ester) that shows distinct peaks for each diastereomer.

  • Calculation: Carefully integrate the signals corresponding to each diastereomer. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Conclusion

While a standard NMR spectrum provides essential structural information for alpha-methyl-piperonyl alcohol, it is insufficient for verifying its stereochemical identity. By employing chiral auxiliaries, specifically chiral solvating or derivatizing agents, the spectroscopically identical enantiomers are converted into diastereomeric species with distinct NMR signals.[1][5] This comparative approach allows for the unambiguous determination and quantification of enantiomeric purity, a procedure grounded in fundamental principles of stereochemistry and essential for the rigorous characterization required in modern chemical and pharmaceutical research.

References

  • Bauer, T., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Rauk, A. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. The Chemical Educator. Available at: [Link]

  • Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2003). NMR Methods for Determination of Enantiomeric Excess. Chirality. Available at: [Link]

  • Kusaka, S., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters. Available at: [Link]

  • Lee, J. W., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available at: [Link]

  • Bexrud, J. A., & Schafer, L. L. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Royal Society of Chemistry. Available at: [Link]

  • Janeck, M., et al. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10322, Piperonyl alcohol. Available at: [Link]

  • Wenzel, T. J., & Chiral, D. J. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Kim, H., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Marine Drugs. Available at: [Link]

  • Dudek, M., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Green Chemistry. Available at: [Link]

  • SpectraBase. (2025). Piperonyl alcohol - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]

  • Meriga, B., et al. NMR analysis of isolated piperonal; (a) 1 H NMR analysis; (b) 13 C NMR analysis. ResearchGate. Available at: [Link]

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (2025). Piperonyl alcohol - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

comparison of biocatalytic vs chemical reduction for benzodioxole ketones

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric reduction of benzodioxole ketones—such as 1-(1,3-benzodioxol-5-yl)ethanone—into their corresponding chiral alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including antiepileptics and β3-adrenergic receptor agonists[1],[2]. The electron-rich, sterically demanding nature of the 1,3-benzodioxole moiety presents unique challenges: it reduces the electrophilicity of the carbonyl carbon and demands a highly constrained chiral environment to dictate facial selectivity during hydride transfer.

Historically, transition-metal-catalyzed asymmetric hydrogenation was the industry standard. However, advances in enzyme engineering have positioned biocatalysis as the superior route for complex, bulky ketones[3],[4]. As a Senior Application Scientist, I have structured this guide to objectively compare these two paradigms, detailing the mechanistic causality, quantitative performance, and self-validating protocols required to execute them successfully.

Mechanistic & Strategic Comparison

Chemical Reduction (Chemocatalysis) Chemical reduction typically employs Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) complexes paired with chiral ligands (e.g., BINAP, DAIPEN). The mechanism relies on an outer-sphere bifunctional transfer where both the metal-hydride and the ligand's N-H proton interact with the ketone to form a highly organized, rigid transition state.

  • The Causality of Limitations: While highly predictable, the bulky benzodioxole ring often clashes with the chiral ligand's aryl groups, slightly degrading the enantiomeric excess (ee)[1]. Furthermore, the requirement for high-pressure hydrogen gas and the inevitable trace heavy-metal contamination necessitate costly, specialized infrastructure and rigorous downstream scavenging (e.g., using functionalized silica resins) to meet strict API regulatory limits.

Biocatalytic Reduction (Enzymatic) Biocatalytic reduction utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). The enzyme's active site provides a custom-fit chiral pocket that locks the benzodioxole ketone in a single orientation, ensuring strictly pro-R or pro-S hydride delivery from a nicotinamide cofactor (NADPH or NADH)[4].

  • The Causality of Superiority: Engineered KREDs easily accommodate bulky substituents that would otherwise poison or sterically hinder chemical catalysts[3]. By coupling the reduction with a Glucose Dehydrogenase (GDH) recycling system, the thermodynamic equilibrium is irreversibly driven forward, yielding >99% conversion and >99% ee under mild, aqueous conditions without heavy metals[4].

G cluster_chemical Chemical Reduction cluster_bio Biocatalytic Reduction Ketone Benzodioxole Ketone ChemCat Ru/Ir + Chiral Ligand Ketone->ChemCat BioCat Ketoreductase (KRED) Ketone->BioCat ChemCond H2 Pressure / Organic Solvent ChemCat->ChemCond Activation ChemProd Chiral Alcohol (Metal Traces) ChemCond->ChemProd BioCond Aqueous Buffer / GDH Recycling BioCat->BioCond Hydride Transfer BioProd Chiral Alcohol (>99% ee) BioCond->BioProd

Workflow comparison: Chemical vs. biocatalytic reduction pathways for benzodioxole ketones.

Quantitative Performance Analysis

The following table summarizes the operational and performance metrics of both methodologies based on standardized 100 g/L substrate loading scales.

ParameterBiocatalytic Reduction (KRED/GDH)Chemical Reduction (Ru-BINAP/H₂)
Enantiomeric Excess (ee) > 99.5% (Near perfect facial selectivity)85% – 94% (Steric clashes lower ee)
Conversion Yield > 98%80% – 90%
Reaction Conditions Aqueous buffer, 30°C, 1 atmAnhydrous IPA, 25°C – 50°C, 10 – 50 atm H₂
Catalyst Toxicity Biodegradable, Non-toxicHigh toxicity (Heavy metals)
Environmental Factor (E-factor) < 10 (Highly green, aqueous waste)> 40 (High organic solvent/metal waste)
Downstream Processing Simple phase extraction (MTBE/EtOAc)Requires metal scavengers & crystallization

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate real-time physical or chemical readouts that confirm the reaction's mechanistic progression without requiring immediate offline sampling.

Protocol 1: Biocatalytic Reduction (KRED/GDH System)

This protocol utilizes a micellar aqueous system to overcome the poor solubility of the hydrophobic benzodioxole ketone.

Materials: 1-(1,3-benzodioxol-5-yl)ethanone (100 g/L), Engineered KRED (2 g/L), GDH (1 g/L), NADP⁺ (0.5 g/L), D-Glucose (1.5 equivalents), TPGS-750-M surfactant[5].

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄. Causality: Mg²⁺ ions are critical for stabilizing the tetrameric structure of many KREDs, preventing premature denaturation.

  • Micellar Solubilization: Add 2 wt% TPGS-750-M to the buffer. Causality: Benzodioxole ketones are highly hydrophobic. The surfactant creates nanomicelles that solubilize the substrate, dramatically increasing the mass transfer rate to the enzyme's active site without disrupting protein folding[5].

  • Enzyme & Cofactor Addition: Dissolve the NADP⁺, D-Glucose, GDH, and KRED into the reaction vessel at 30°C.

  • Substrate Dosing: Slowly dose the benzodioxole ketone into the reactor under moderate agitation (300 rpm).

  • Self-Validating IPC (pH-Stat): Couple the reactor to an automated pH-stat titrator loaded with 1M NaOH. Causality: As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced, lowering the pH. The continuous, stoichiometric consumption of NaOH to maintain pH 7.0 serves as a real-time, macroscopic validation of the reaction kinetics and cofactor turnover.

  • Workup: Once NaOH consumption ceases (indicating complete conversion), extract the aqueous phase with Methyl tert-butyl ether (MTBE). Centrifuge to break any emulsions, and concentrate the organic layer. Validate >99% ee via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Chemical Reduction (Noyori Asymmetric Hydrogenation)

This protocol utilizes a transition metal catalyst under strictly anhydrous conditions.

Materials: 1-(1,3-benzodioxol-5-yl)ethanone, RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.1 mol%), Potassium tert-butoxide (t-BuOK, 1.0 mol%), Anhydrous Isopropanol (IPA).

  • Inert Atmosphere Setup: Purge a high-pressure stainless-steel autoclave with Argon for 15 minutes. Causality: Ruthenium hydride species are highly sensitive to oxidation; trace oxygen will irreversibly poison the catalyst.

  • Catalyst Activation: In a glovebox, dissolve the Ru-precatalyst and t-BuOK in anhydrous IPA. Causality: The strong base (t-BuOK) is mechanistically required to eliminate HCl from the RuCl₂ complex, generating the active Ru-H species necessary for the catalytic cycle.

  • Substrate Addition: Add the benzodioxole ketone to the activated catalyst solution and transfer to the autoclave.

  • Pressurization & Self-Validating IPC (Mass Flow): Pressurize the vessel to 50 atm with H₂ gas. Monitor the reaction via an inline H₂ mass flow controller. Causality: The continuous pressure drop and subsequent flow of H₂ into the reactor provides a direct kinetic readout of catalyst turnover. A plateau in H₂ consumption validates reaction completion.

  • Workup & Metal Scavenging: Vent the H₂ gas safely. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol) and stir for 4 hours at 40°C to remove toxic Ruthenium traces. Filter through Celite, concentrate, and analyze via chiral HPLC.

Conclusion

While chemical reduction offers broad-spectrum utility, the biocatalytic reduction of benzodioxole ketones is objectively superior for pharmaceutical applications. The engineered KRED/GDH system not only provides near-perfect enantioselectivity (>99.5% ee) by circumventing the steric limitations of chiral ligands, but it also establishes a self-validating, environmentally benign, and heavy-metal-free workflow that drastically simplifies downstream API purification.

References

1.[3] Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. URL: 2.[4] Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications. URL: 3.[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC / NIH. URL: 4.[5] WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives. Google Patents. URL: 5.[2] Application of a Practical Biocatalytic Reduction to an Enantioselective Synthesis of the 5H-2,3-Benzodiazepine LY300164. Journal of the American Chemical Society. URL:

Sources

calculating enantiomeric ratio (E-value) for enzymatic resolution

Calculating Enantiomeric Ratio ( -value) for Enzymatic Resolution: A Comparison Guide

As a Senior Application Scientist in biocatalysis and drug development, I frequently encounter a critical bottleneck in chiral synthesis: the accurate determination of the enantiomeric ratio (



While an


Objective Comparison of -value Calculation Methods

The fundamental challenge in determining the





Method A: Traditional Endpoint Calculation (Chen-Sih Equation)

Pioneered by, this is the foundational method for irreversible reactions. It calculates

  • Equation :

    
    
    
  • Causality & Limitation : Measuring absolute conversion (

    
    ) via mass balance or achiral chromatography is highly susceptible to errors (e.g., solvent evaporation, physical losses during extraction, or side reactions). In the high-selectivity range (
    
    
    ), a mere 1% error in
    
    
    can cause the calculated
    
    
    -value to swing from 150 to infinity.
Method B: Conversion-Independent Calculation (Rakels Equation)

To eliminate the error-prone conversion parameter, derived an equation that relies strictly on the relative peak areas from a single chiral chromatogram. Since


  • Equation :

    
    
    
  • Causality & Advantage : By relying solely on

    
     and 
    
    
    , which are derived from relative ratios within the same analytical run, you completely bypass volumetric and extraction errors.
Method C: Progress Curve Analysis (Non-Linear Regression)

As recommended by , the most rigorous approach is to plot


  • Causality & Advantage : An

    
    -value is only valid if it remains constant throughout the reaction. Progress curve fitting validates the intrinsic stability of the enzyme and flags anomalies like product inhibition, reversibility, or spontaneous background racemization.
    
Table 1: Performance Comparison of Calculation Methods
FeatureMethod A: Chen-Sih (Endpoint)Method B: Rakels (Conversion-Independent)Method C: Progress Curve (Regression)
Data Required

and (

OR

)

AND

Multiple time-points of

and

Susceptibility to Error High (due to absolute

measurement)
Low (relies on relative peak ratios)Very Low (statistical averaging)
Best Use Case Quick screening of low-selectivity enzymes (

)
Standard laboratory reporting (

20-100)
IND-enabling studies, high

-values (>100)
Primary Drawback Fails at extreme conversions (

or

)
Requires baseline separation of all 4 peaks (Substrate R/S, Product R/S)Labor-intensive sampling and data fitting

Decision Logic for Method Selection

To ensure data integrity, the choice of mathematical model should be dictated by the analytical data available.

DecisionTreeStartSelect E-valueCalculation MethodCond1Are multiple time-pointssampled?Start->Cond1Yes1Progress Curve Fit(Non-linear Regression)Cond1->Yes1 YesNo1Are ee_s and ee_pboth baseline resolved?Cond1->No1 NoYes2Rakels Equation(Conversion-Independent)No1->Yes2 YesNo2Chen-Sih Equation(Endpoint using c)No1->No2 No

Caption: Logical decision tree for selecting the appropriate E-value calculation method based on data.

Experimental Protocol: Self-Validating Enzymatic Resolution

To guarantee trustworthiness, an experimental protocol must be self-validating. The following workflow utilizes an internal standard to measure absolute conversion (




Step-by-Step Methodology
  • Reaction Setup :

    • Dissolve 50 mM of the racemic substrate in a suitable solvent (e.g., MTBE or aqueous buffer, depending on the hydrolase).

    • Add an inert internal standard (e.g., dodecane or biphenyl) at a known concentration (10 mM) for absolute quantification.

    • Initiate the reaction by adding the biocatalyst (e.g., Candida antarctica Lipase B) and the acyl donor/water.

  • Time-Course Sampling :

    • Withdraw 50 µL aliquots at specific intervals: 1h, 2h, 4h, 8h, and 24h.

    • Causality: Sampling across the reaction timeline proves that

      
       is a constant. Endpoint sampling at 50% conversion often masks early-stage kinetic behaviors.
      
  • Quenching and Extraction :

    • Immediately quench the aliquot by adding it to 500 µL of cold organic solvent (e.g., ethyl acetate) containing a denaturing agent, or by filtering out the immobilized enzyme. Centrifuge to remove precipitated proteins.

  • Chiral Chromatographic Analysis :

    • Inject the supernatant into a Chiral GC or HPLC.

    • Integrate the peak areas for the internal standard, the substrate enantiomers (

      
      ), and the product enantiomers (
      
      
      ).
  • Self-Validation & Calculation :

    • Calculate

      
       and 
      
      
      .
    • Calculate theoretical conversion:

      
      .
      
    • Calculate absolute conversion (

      
      ) using the internal standard ratio.
      
    • Validation Check: Ensure

      
      . If validated, apply the Rakels equation to determine the 
      
      
      -value for each time point.

WorkflowA1. Enzymatic Resolution Setup(Racemate + Biocatalyst + Internal Std)B2. Time-Course Sampling(t=1h, 2h, 4h, 8h, 24h)A->BC3. Chiral GC/HPLC Analysis(Quantify S_R, S_S, P_R, P_S, Int. Std)B->CD4. Self-Validation CheckCompare c_chiral vs c_achiralC->DE5. E-value Determination(Rakels Equation & Progress Curve)D->E

Caption: Self-validating workflow for enzymatic kinetic resolution and E-value determination.

Data Presentation: Interpreting the Results

Below is representative time-course data from a validated lipase-catalyzed kinetic resolution. Notice how the calculated

Table 2: Representative Time-Course Data for Lipase-Catalyzed Resolution
Time (h)

(%)

(%)

(%)

(%)
Validation (

)
Calculated

-value (Rakels)
1.012.598.011.311.5Pass> 200*
4.045.096.531.832.0Pass155
8.085.092.048.048.2Pass150
24.099.580.055.455.0Pass148

*Note: At very low conversions (e.g., 1h), the minor product enantiomer is often below the limit of quantification, leading to artificially inflated


References

  • Chen, C. S.; Fujimoto, Y.; Girdaukas, G.; Sih, C. J. "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 1982, 104(26), 7294-7299. URL:[Link]

  • Rakels, J. L. L.; Straathof, A. J. J.; Heijnen, J. J. "A simple method to determine the enantiomeric ratio in enantioselective biocatalysis." Enzyme and Microbial Technology, 1993, 15(12), 1051-1056. URL:[Link]

  • Straathof, A. J. J.; Jongejan, J. A. "The enantiomeric ratio: origin, determination and prediction." Enzyme and Microbial Technology, 1997, 21(8), 559-571. URL:[Link]

mass spectrometry fragmentation patterns of benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Benzodioxole Derivatives

The Analytical Challenge: Benzodioxole Derivatives

Benzodioxole derivatives—specifically methylenedioxy-substituted synthetic cathinones and phenethylamines like MDMA, Methylone, and MDPV—present a persistent challenge in forensic toxicology and pharmaceutical profiling. Because these compounds exist as heavily proliferated structural isomers, relying solely on intact precursor mass is insufficient for unambiguous identification. To achieve definitive structural elucidation, analysts must leverage specific mass spectrometry (MS) fragmentation pathways.

This guide objectively compares the performance of three dominant fragmentation modalities—Electron Ionization (EI), Collision-Induced Dissociation (CID), and Higher-energy Collisional Dissociation (HCD)—and provides a self-validating experimental workflow for the characterization of these complex molecules.

Platform Comparison: EI vs. CID vs. HCD

Selecting the correct ionization and fragmentation platform dictates the type of structural information recovered. The causality behind choosing one method over another lies in the energy deposition rates and the physical limitations of the mass analyzers.

A. Gas Chromatography-Electron Ionization (GC-EI-MS)
  • Mechanism: Hard ionization utilizing a 70 eV electron beam.

  • Performance: EI promotes rapid, radical-driven

    
    -cleavage at the C–N bond. For benzodioxole derivatives like MDMA and Methylone, this yields an overwhelming base peak at m/z 58 (an iminium ion)[1]. For pyrrolidine-containing derivatives like MDPV, the base peak shifts to m/z 126[2].
    
  • Limitation: The molecular ion (

    
    ) is often entirely absent or present at 
    
    
    
    relative abundance, making it nearly impossible to determine the intact mass of novel designer drugs.
B. LC-ESI Ion Trap CID (Low-Energy)
  • Mechanism: Soft electrospray ionization (ESI) followed by resonance excitation in an ion trap.

  • Performance: Yields a robust ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     precursor. CID is excellent for mapping sequential, low-energy neutral losses, such as the loss of 
    
    
    
    (-18 Da) or the loss of a pyrrolidine ring (-71 Da) from MDPV to form an alkylphenone cation at m/z 205.
  • Limitation (The 1/3 Rule): Radio-frequency (RF) trapping physics dictate that product ions below approximately one-third of the precursor's m/z cannot be trapped. Consequently, critical low-mass diagnostic ions (e.g., the methylenedioxybenzyl cation at m/z 135) are often invisible in ion trap CID.

C. LC-ESI Orbitrap HCD (Beam-Type)
  • Mechanism: Ions are accelerated into a multipole collision cell filled with neutral gas (e.g., Nitrogen) at higher activation energies before injection into an Orbitrap[3].

  • Performance: HCD bridges the gap between EI and CID. It provides the intact

    
     precursor while completely overcoming the 1/3 rule. This allows for the simultaneous detection of high-mass neutral losses and low-mass structural reporters, such as the m/z 149 methylenedioxybenzoyl cation and the m/z 91 tropylium ion[4].
    

Mechanistic Causality of Fragmentation

Understanding why specific ions form is critical for interpreting spectra of unknown derivatives.

  • 
    -Cleavage (Charge Localization):  In both EI and HCD, the initial charge localizes on the most basic site—the amine nitrogen. This weakens the adjacent 
    
    
    
    bond, triggering
    
    
    -cleavage. This pathway is highly diagnostic of the aliphatic side chain but provides zero information about the aromatic ring[1].
  • Loss of Carbon Monoxide (CO): Synthetic cathinones possess a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ketone group. Following the loss of the amine moiety, the resulting intermediate frequently undergoes a rearrangement to expel CO (-28 Da), a hallmark of the cathinone backbone.
    
  • Demethylenation: The 3,4-methylenedioxy bridge is highly characteristic. Under HCD, these derivatives uniquely exhibit the loss of

    
     (formaldehyde + oxygen) or directly form stable methylenedioxybenzyl (m/z 135) and methylenedioxybenzoyl (m/z 149) cations[5].
    

G M Protonated MDPV [M+H]+ m/z 276 A Loss of Pyrrolidine (-71 Da) M->A E Alpha-Cleavage (HCD/EI) M->E B Alkylphenone Cation m/z 205 A->B C Loss of CO (-28 Da) B->C D Product Ion m/z 177 C->D F Pyrrolidinium Ion m/z 126 E->F G Methylenedioxybenzoyl m/z 149 E->G

Mechanistic fragmentation pathway of protonated MDPV under collisional activation.

Quantitative Data: Fragmentation Signatures

The following table summarizes the diagnostic ions for three major benzodioxole derivatives across different MS platforms.

CompoundExact Mass (Da)GC-EI Base PeakESI-CID Major Fragments (Ion Trap)ESI-HCD Diagnostic Reporter Ions
MDMA 193.11m/z 58m/z 163 (-

)
m/z 135, m/z 105, m/z 77
Methylone 207.09m/z 58m/z 190 (-

), m/z 160
m/z 132, m/z 121, m/z 91
MDPV 275.15m/z 126m/z 205 (-Pyrrolidine)m/z 149, m/z 135, m/z 126

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in structural assignments, the following protocol utilizes an alternating CID/HCD workflow coupled with an Internal Standard Verification (ISV) system. The ISV acts as a self-validating mechanism: if the internal standard fails to produce the expected m/z ratios at the correct retention time, the system flags the run for mass drift or matrix suppression[4].

Step 1: Sample Preparation & LC Separation
  • Extraction: Dilute the sample (e.g., 1 mg/mL base) in 50% HPLC-grade Methanol / 50% Water with 0.1% Formic Acid to promote protonation.

  • Spike IS: Add 10 ng/mL of a deuterated internal standard (e.g., MDMA-

    
    ).
    
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at 0.4 mL/min.

Step 2: Alternating MS Acquisition (Orbitrap)
  • Source Parameters: Set ESI to positive mode. Spray voltage: 3.5 kV. Capillary temperature: 250°C.

  • Full Scan (MS1): Acquire at 70,000 resolution (at m/z 200) with an AGC target of

    
    .
    
  • Data-Dependent MS2 (ddMS2):

    • Pathway A (CID): Isolate the top 3 precursors (1.5 Da window). Apply CID at 35% Normalized Collision Energy (NCE). Read out in the ion trap to capture high-mass neutral losses.

    • Pathway B (HCD): Isolate the same precursors. Apply HCD at 45% NCE[3]. Read out in the Orbitrap at 17,500 resolution to capture low-mass reporter ions (m/z 135, 149) with sub-ppm mass accuracy.

Step 3: Self-Validation (ISV Check)
  • Automated Verification: The acquisition software must continuously monitor the MDMA-

    
     precursor (m/z 199.14) and its HCD product ion (m/z 168.10).
    
  • Quality Gate: If the mass accuracy of the ISV deviates by

    
     ppm, or if the ratio of precursor-to-product ion shifts by 
    
    
    
    , the dataset is automatically invalidated, ensuring no false positives are reported due to instrument drift[4].

G N1 LC Separation & ESI(+) N2 Precursor Isolation (Quadrupole) N1->N2 N3 Ion Trap CID (Low Energy) N2->N3 Pathway A N4 Orbitrap HCD (High Energy Beam) N2->N4 Pathway B N5 High-Mass Fragments (e.g.,[M+H-H2O]+) N3->N5 N4->N5 N6 Low-Mass Reporter Ions (e.g., m/z 135, 91) N4->N6 Overcomes 1/3 Rule N7 Structural Elucidation & ISV Validation N5->N7 N6->N7

LC-HRMS/MS workflow utilizing parallel CID and HCD for comprehensive structural elucidation.

References

  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: thermofisher.
  • Source: oup.
  • Source: wvu.

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Purity Using Chiral Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the stereochemistry of a drug is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological and toxicological outcomes. Enantiomers, being non-superimposable mirror images, often exhibit divergent biological activities.[1] Consequently, regulatory bodies globally mandate stringent control over the enantiomeric purity of chiral drug substances.[2] Among the arsenal of analytical techniques for this purpose, chiral gas chromatography (GC) stands out for its high resolution, sensitivity, and speed, particularly for volatile and semi-volatile compounds.[3][4] This guide provides an in-depth, experience-driven comparison of chiral GC methodologies, grounded in the principles of scientific integrity and regulatory compliance.

The "Why": Understanding Enantioselectivity in Gas Chromatography

At its core, chiral GC separates enantiomers by creating a chiral environment within the column. This is achieved through the use of a chiral stationary phase (CSP).[5] The fundamental principle, known as "chiral recognition," involves the formation of transient diastereomeric complexes between the enantiomers and the CSP.[6] The subtle differences in the stability and energy of these complexes cause one enantiomer to be retained longer than the other, leading to their separation.[6] The success of this technique hinges on the precise molecular interactions—hydrogen bonding, dipole-dipole interactions, and inclusion complexation—between the analyte and the CSP.[7]

A Comparative Guide to Chiral Stationary Phases (CSPs) for GC

The choice of the CSP is the most critical parameter in developing a chiral GC method. While numerous CSPs exist, cyclodextrin-based phases are the most prevalent and versatile for GC.[7][8]

Chiral Stationary Phase (CSP)Principle of SeparationCommon ApplicationsAdvantagesLimitations
Derivatized Cyclodextrins (e.g., Beta-DEX™, Chirasil-Dex) Inclusion complexation, where the enantiomer fits into the cyclodextrin cavity.[7] The derivatized hydroxyl groups on the rim of the cyclodextrin provide additional interaction sites.[9]Flavors and fragrances, essential oils, pharmaceutical compounds (e.g., ibuprofen), environmental contaminants.[10][3][5]Broad applicability, high efficiency, and thermal stability.[8][9]Can be prone to column overload, leading to peak tailing.[11] High temperatures can potentially cause racemization of the CSP.[12]
Chirasil-Val (Amino Acid Derivatives) Hydrogen bonding and dipole-dipole interactions between the amino acid derivative on the stationary phase and the analyte.[8]Separation of derivatized amino acids.[8]High enantioselectivity for specific compound classes. Elution order can be reversed by using the D- or L-enantiomeric form of the stationary phase.[8]Limited range of applications compared to cyclodextrins. Lower thermal stability.[8]

Expert Insight: The selection of the specific cyclodextrin derivative is crucial. The size of the cyclodextrin cavity must be appropriate for the analyte. For instance, α-cyclodextrins are suitable for smaller molecules, while γ-cyclodextrins are preferred for bulkier compounds.[7]

The Workflow: From Method Development to Validation

A robust and reliable chiral GC method is not achieved by chance; it is the result of a systematic and logical development and validation process.

Chiral_GC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Chiral Stationary Phases (CSPs) Dev1->Dev2 Dev3 Optimize Method Parameters (Temperature, Flow Rate, etc.) Dev2->Dev3 Val1 System Suitability Dev3->Val1 Method Ready for Validation Val2 Specificity / Selectivity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy (Recovery) Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Val6 Sensitivity (LOD & LOQ) Val5->Val6 Val7 Robustness Val6->Val7

Caption: Workflow from method development to validation for a chiral GC assay.

A Deep Dive into Method Validation: A Self-Validating System

Method validation is the cornerstone of ensuring that your analytical procedure is fit for its intended purpose.[13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[14][15]

System Suitability

Why it matters: This is a non-negotiable daily check to ensure the chromatographic system is performing adequately before running any samples.

Experimental Protocol:

  • Prepare a standard solution containing both enantiomers.

  • Inject the solution multiple times (typically 5 or 6).

  • Calculate the resolution (Rs) between the enantiomeric peaks, the tailing factor (T), and the relative standard deviation (%RSD) of the peak areas and retention times.

  • Acceptance Criteria: Rs > 1.5 (baseline separation), T ≤ 2.0, and %RSD ≤ 2.0%.

Specificity

Why it matters: Specificity ensures that the method can unequivocally assess the analyte in the presence of other components, including the other enantiomer, impurities, and degradation products.[16]

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of the desired enantiomer.

  • Analyze a sample of the undesired enantiomer.

  • Spike the drug substance with known impurities and degradation products and demonstrate that they do not interfere with the peaks of the enantiomers.[13]

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[13][16]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte, spanning the expected range (e.g., from the limit of quantitation (LOQ) to 120% of the specification).[13]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Why it matters: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level.

  • Acceptance Criteria: Recovery should typically be within 98.0% to 102.0%.

Precision

Why it matters: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[17]

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and instrument.

    • Protocol: Analyze at least six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Evaluates the effect of random events on the precision of the analytical procedure within the same laboratory (e.g., different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (standard deviation of the response / slope)

  • LOQ = 10 * (standard deviation of the response / slope)

Robustness

Why it matters: Robustness demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[13]

Experimental Protocol:

  • Identify critical method parameters (e.g., oven temperature, carrier gas flow rate, split ratio).

  • Vary each parameter slightly (e.g., ± 2°C for temperature, ± 5% for flow rate).

  • Analyze the system suitability solution under each condition and evaluate the impact on resolution and retention times.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.

Data Interpretation and Troubleshooting

A successful validation provides confidence in the data generated. However, chromatographic issues can arise.

Troubleshooting cluster_Causes Potential Causes cluster_Solutions Solutions Problem Poor Resolution or Peak Shape Cause1 Column Overload Problem->Cause1 Cause2 Suboptimal Temperature Program Problem->Cause2 Cause3 Incorrect Carrier Gas Flow Problem->Cause3 Cause4 Column Contamination Problem->Cause4 Sol1 Dilute Sample / Increase Split Ratio Cause1->Sol1 Sol2 Decrease Temperature Ramp Rate Cause2->Sol2 Sol3 Optimize Linear Velocity Cause3->Sol3 Sol4 Trim Column Inlet / Bakeout Cause4->Sol4

Caption: Troubleshooting common issues in chiral GC analysis.

Expert Tip: On cyclodextrin-based columns, overloading often manifests as peak tailing rather than fronting.[11] If you observe tailing, the first step should be to reduce the amount of sample injected.[11]

Conclusion

Validating a chiral GC method for enantiomeric purity is a rigorous but essential process in the pharmaceutical industry. It provides the documented evidence that the method is reliable and suitable for its intended purpose. By understanding the principles of chiral separation, systematically developing the method, and meticulously executing the validation according to ICH guidelines, researchers and scientists can ensure the quality, safety, and efficacy of chiral drugs. This guide serves as a practical framework, combining established scientific principles with field-proven insights to empower you in this critical analytical endeavor.

References

  • Benchchem. Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Benchchem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Benchchem. A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • Unveiling the Power of Chiral GC Columns. (2025, October 22). Chrom Tech, Inc.
  • Benchchem. Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • Pandey, P. K. (2024, March 7). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharma Knowledge Forum.
  • Assessing Chiral Purity. OpenOChem Learn.
  • Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
  • Benchchem. Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professiona.
  • Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. (2010, December 1). PubMed.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15).
  • Chiral Gas Chromatography. (n.d.). ResearchGate.
  • Chiral stationary phases and applications in gas chromatography. (2022, March 22). PubMed.
  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA.

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comparative cost analysis of enzymatic vs metal-catalyzed synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cost Analysis: Enzymatic vs. Metal-Catalyzed Synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary: The Economic Pivot Point

For decades, transition metal catalysis (chemocatalysis) has been the workhorse of pharmaceutical synthesis, offering predictable disconnects and broad scope. However, the economic landscape has shifted. With Rhodium prices exceeding $350,000/kg and Palladium around $50,000/kg , combined with stringent ICH Q3D elemental impurity limits, the "Total Cost of Ownership" for metal-catalyzed processes has skyrocketed.

This guide provides a head-to-head techno-economic analysis of enzymatic biocatalysis versus metal catalysis. The data demonstrates that while metals often offer faster "speed-to-clinic" for early-phase discovery, biocatalysis offers superior long-term Cost of Goods Sold (COGS) reduction, driven by three factors:

  • Elimination of Trace Metal Scavenging: Avoiding the "Compliance Tax."

  • Asset Intensity: Shift from high-pressure specialized reactors to standard multipurpose vessels.

  • Yield & Selectivity: Reduction in downstream purification steps.

Part 1: The Economic Drivers (Beyond Catalyst Price)

To accurately compare costs, one must look beyond the initial purchase price of the catalyst. The following "Cost-of-Goods" (COGS) model breaks down the hidden financial levers.

Catalyst Unit Cost Comparison (2025/2026 Market Estimates)
Catalyst TypeRepresentative MaterialApprox. Market Price (USD/kg)Typical LoadingCost Contribution
Noble Metal Rhodium (Rh)~$360,000 0.05 - 0.5 mol%High (Volatile)
Noble Metal Palladium (Pd)~$53,000 1.0 - 5.0 mol%Medium-High
Biocatalyst Engineered Transaminase$100 - $500 0.2 - 2.0 wt%Low (Stable)
Biocatalyst Bulk Lipase (e.g., CALB)$50 - $150 1.0 - 5.0 wt%Very Low

Insight: A Rhodium-catalyzed process running at 0.1 mol% loading may seem efficient, but the raw metal cost alone is significant. Furthermore, metal prices are subject to geopolitical volatility, whereas enzyme costs are stable and decrease with fermentation scale.

The "Compliance Tax": Purification & Scavenging

Under ICH Q3D guidelines , Class 2B metals like Rh and Pd have strict Permitted Daily Exposure (PDE) limits (e.g., 100 µ g/day for oral, 10 µ g/day for parenteral).

  • Metal Process: Requires scavenger resins (e.g., Si-Thiol, ~$150/100g) and subsequent testing (ICP-MS). This adds unit operations, time, and material cost.

  • Enzymatic Process: Enzymes are biodegradable proteins. Residuals are removed via standard aqueous washes or filtration, with no risk of heavy metal contamination.

Part 2: Case Study – Asymmetric Amine Synthesis (Sitagliptin)

The synthesis of Sitagliptin (Januvia®) is the industry standard for comparing these two modalities. Merck & Co. (in partnership with Codexis) replaced an existing Rhodium-catalyzed hydrogenation with a Biocatalytic Transaminase route.

Head-to-Head Performance Metrics
MetricGen 1: Metal-Catalyzed (Rh)Gen 2: Biocatalytic (Transaminase)Impact
Reaction Type Asymmetric HydrogenationTransamination
Conditions High Pressure (250 psi), H₂ gasAmbient Pressure, Aqueous/DMSOSafety/CapEx Savings
Yield ~82% (after crystallization)>92% (crude), ~95% (isolated)+13% Yield
Enantiomeric Excess 97% ee (requires upgrade)>99.95% ee Eliminated Chiral Purification
Waste (E-Factor) High (solvent intensive)Reduced by 19% Sustainability
Productivity BaselineIncreased by 53% Throughput
Pathway Visualization

The following diagram illustrates the process simplification achieved by switching to biocatalysis.

Sitagliptin_Comparison cluster_0 Gen 1: Rhodium-Catalyzed Hydrogenation cluster_1 Gen 2: Biocatalytic Transaminase Start_M Pro-Sitagliptin Enamine React_M High Pressure H2 (250 psi) Start_M->React_M + Rh Cat Rh_Cat Rh(COD)Cl2 + Josiphos Ligand ($$$ High Cost) Rh_Cat->React_M Crude_M Crude Amine (97% ee) React_M->Crude_M Purify_M Crystallization (Yield Loss) Crude_M->Purify_M Upgrade ee Final_M Sitagliptin (>99% ee) Purify_M->Final_M Start_B Pro-Sitagliptin Ketone React_B Ambient Pressure DMSO/Water Start_B->React_B + Enzyme Enz_Cat Engineered Transaminase (Low Cost) Enz_Cat->React_B Final_B Sitagliptin (>99.95% ee) React_B->Final_B Direct Isolation

Figure 1: Comparison of Sitagliptin synthetic routes. The biocatalytic route eliminates high-pressure steps and chiral purification, significantly reducing COGS.

Part 3: Case Study – Amide Bond Formation

Amide bonds constitute the backbone of many APIs. The traditional chemical approach uses coupling reagents (e.g., HATU, EDC), which have poor atom economy (often 1:1 mass waste to product).

Cost Analysis: Chemical vs. Enzymatic
  • Chemical Route (HATU/DIPEA):

    • Reagent Cost: HATU is expensive (~

      
      500/kg).
      
    • Atom Economy: The entire molecular weight of HATU becomes waste.

    • Purification: Requires removal of urea byproducts and tetramethylguanidine.

  • Enzymatic Route (Lipase/CALB):

    • Catalyst: Immobilized Candida antarctica Lipase B (CALB) is reusable (often >10 cycles).

    • Reagent: Uses simple esters (e.g., ethyl acetate) or free acids.

    • Waste: Byproduct is Ethanol or Water.

    • Verdict: For simple amidation, Lipase catalysis reduces raw material costs by >60% compared to expensive coupling agents like HATU.

Part 4: Experimental Protocol – "Cost-of-Goods" Assessment

Do not rely on literature values alone. Use this protocol to perform an internal techno-economic assessment for your specific molecule.

Phase 1: The Screen (24-48 Hours)
  • Substrate: 100 mg scale.

  • Metal Arm: Screen 4 catalysts (e.g., Pd(OAc)₂, Rh(COD)) with 4 ligands.

  • Bio Arm: Screen a standard "Transaminase/Lipase Kit" (24-96 variants).

  • Readout: Conversion (%), ee (%), and impurity profile.

Phase 2: The Stress Test (PMI Calculation)

Perform the best reaction from each arm at 5g scale to measure inputs/outputs accurately.

Step-by-Step Calculation:

  • Calculate PMI (Process Mass Intensity):

    
    
    Include water and solvents.
    
  • Calculate Catalyst Cost Contribution (CCC):

    
    
    
  • Calculate Scavenging Cost (Metal Only):

    • Add cost of Scavenger Resin (typically 5-10 wt% relative to product).

    • Add cost of ICP-MS analysis (

      
      200 per sample).
      
Phase 3: Decision Matrix

Use the following logic flow to make your final manufacturing decision.

Decision_Matrix Start New Molecule Synthesis Check_Novelty Is the transformation novel/unprecedented? Start->Check_Novelty Metal_Screen Screen Metal Catalysts (Speed Priority) Check_Novelty->Metal_Screen Yes Bio_Screen Screen Biocatalysts (Cost Priority) Check_Novelty->Bio_Screen No Novel_Yes Yes Novel_No No (Standard ketone red, amidation, etc.) Check_Scale Target Scale? Metal_Screen->Check_Scale Bio_Screen->Check_Scale Small_Scale < 1 kg (Discovery) Check_Scale->Small_Scale Large_Scale > 10 kg (Clinical/Comm) Check_Scale->Large_Scale Route_Metal Use Metal Route (Accept High COGS) Small_Scale->Route_Metal Speed Route_Bio Develop Bio Process (Invest in Evolution) Large_Scale->Route_Bio COGS & Compliance

Figure 2: Strategic Decision Matrix for Catalyst Selection. Biocatalysis is favored for larger scales and established reaction classes.

References

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry. Organic Process Research & Development.[1][2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities.[3] Retrieved from [Link]

  • Constable, D. J. C., et al. (2007).[2] Key Green Chemistry Research Areas—A Perspective from Pharmaceutical Manufacturers. Green Chemistry.[2] Retrieved from [Link]

  • Strategic Metals Invest. (2025). Rhodium Price Historical Chart & Forecast.[4] Retrieved from [Link]

  • Biotage. (2024). ISOLUTE® Si-Thiol Metal Scavenger Specifications.[5] Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling (1R)-1-(1,3-benzodioxol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026


-Methyl-1,3-benzodioxole-5-methanol[1]

Part 1: Executive Summary & Immediate Action Card

For Laboratory Use Only. This guide prioritizes the safety of researchers handling chiral benzylic alcohol derivatives.

Critical Parameter Directive
Primary Hazards Irritant (Skin/Eye/Respiratory) .[1][2][3] Potential acute toxicity if swallowed.[3][4][5][6][7]
GHS Signal Word WARNING
Containment Fume Hood Required. Handle under inert atmosphere (Argon/Nitrogen) to preserve chiral purity and prevent oxidation.
Glove Selection Nitrile (Double-gloved) for standard handling. Silver Shield/Laminate for prolonged immersion.
Spill Response Do not use water immediately. Absorb with vermiculite/sand. Dispose as hazardous organic waste.
First Aid (Eye) Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses immediately.

Part 2: Hazard Assessment & Causality

Why we do what we do.

As a Senior Application Scientist, it is crucial to understand that safety protocols are not arbitrary; they are derived from the molecular structure of the compound.

Structural Causality

The molecule consists of a 1,3-benzodioxole ring (methylenedioxybenzene core) fused with a chiral hydroxyethyl group .[1]

  • Benzodioxole Moiety: This lipophilic core facilitates skin absorption. While generally less toxic than simple benzene derivatives, it acts as a sensitizer and irritant.

  • Benzylic Alcohol Group: Benzylic alcohols are prone to oxidation to ketones (in this case, 3,4-methylenedioxyacetophenone).[1] This reactivity necessitates storage under inert gas not just for chemical stability, but to prevent the formation of oxidation byproducts that may have different toxicity profiles.

  • Chirality ((1R)-Configuration): While enantiomers often share physical safety profiles, their biological interaction can differ.[1] Treat the pure enantiomer with the same rigor as the racemate, assuming potential for stereoselective biological activity.

GHS Classification (Derived)

Based on analogous structures (CAS 6329-73-3 and piperonyl alcohol derivatives):

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3][7]

Part 3: Personal Protective Equipment (PPE) Matrix

PPE Selection Logic

The selection of PPE for (1R)-1-(1,3-benzodioxol-5-yl)ethanol is governed by its status as an organic irritant with potential for skin absorption.[1]

Glove Compatibility Table

Data interpolated from standard chemical resistance charts for aromatic alcohols.

Glove MaterialThickness (mil)Breakthrough TimeRecommendationContext
Nitrile 4-6 mil15-30 minPrimary Choice Standard weighing, transfer, and synthesis.[1] Change immediately upon splash.
Latex Any< 5 minDo NOT Use Poor resistance to aromatic organics; high permeability.
Laminate (Silver Shield) 2.7 mil> 480 minSpill Cleanup Required for cleaning large spills or immersion tasks.
Neoprene 15-20 mil60-120 minAlternative Good for bulk handling if nitrile is unavailable.[1]
Respiratory Protection Decision Tree
  • Standard Operation: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Weighing Station): If dust formation is visible (solid form) or aerosols are generated, use N95 (minimum) or P100 respirator.

  • Spill Cleanup: Half-mask respirator with Organic Vapor (OV) cartridges.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust/vapors and maintain enantiomeric excess.

  • Preparation:

    • Equip PPE: Lab coat, safety glasses, double nitrile gloves.

    • Tare the receiving flask (containing a stir bar) before bringing it to the balance if possible, or use a static-free weighing boat.[1]

  • Transfer:

    • This compound is often a viscous oil or low-melting solid .

    • If Solid: Use a micro-spatula. Avoid creating dust.[3][4][5][6][7][9][10]

    • If Liquid/Viscous: Use a positive-displacement pipette to ensure accurate volume transfer without dripping.

  • Inerting:

    • Immediately flush the receiving vessel with Nitrogen or Argon.

    • Scientific Rationale: Benzylic alcohols are susceptible to air oxidation. Maintaining an inert atmosphere protects the chemical integrity of your experiment.

  • Decontamination:

    • Wipe the balance area with an ethanol-dampened Kimwipe. Dispose of the wipe in solid hazardous waste.

Protocol B: Reaction Setup (Signaling Pathway & Workflow)

The following diagram illustrates the decision logic for handling this compound during a standard synthesis workflow, emphasizing safety checkpoints.

SafetyWorkflow Start Start: Handling (1R)-1-(1,3-benzodioxol-5-yl)ethanol CheckState Check Physical State Start->CheckState Solid Solid Form CheckState->Solid Liquid Viscous Liquid CheckState->Liquid Weighing Weigh inside Fume Hood (Static Control) Solid->Weighing Use Spatula Pipetting Positive Displacement Pipette (Avoid Aerosols) Liquid->Pipetting No Needles SolventAdd Dissolve in Solvent (e.g., DCM, THF) Weighing->SolventAdd Pipetting->SolventAdd Waste Disposal: Halogenated/Non-Halogenated Organic Waste SolventAdd->Waste Post-Exp Cleanup

Figure 1: Operational workflow for handling (1R)-1-(1,3-benzodioxol-5-yl)ethanol, distinguishing between solid and liquid handling protocols.

Part 5: Emergency Response & Disposal[7][11]

Spill Response Algorithm

Scenario: You have spilled 500 mg of the compound on the benchtop.

  • Alert & Isolate: Announce the spill. Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Put on Silver Shield gloves if available; otherwise, double-layer fresh nitrile gloves. Wear a respirator if outside the fume hood.

  • Containment:

    • Do not use water. Water may spread the organic lipophile.

    • Cover with Vermiculite or Dry Sand .

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Clean surface with soap and water only after bulk removal.[3]

    • Test surface pH (if applicable) or wipe with a solvent like acetone to remove oily residue, then dispose of wipes.

Disposal Specifications
  • Waste Stream: Organic Solvents / Hazardous Chemical Waste.[11]

  • Labeling: Must be labeled with full chemical name. Do not label simply as "Organic Waste."

  • Codes: Check local regulations (often falls under "Toxic" or "Irritant" waste codes).

  • Destruction: Incineration is the preferred method for benzodioxole derivatives to ensure complete ring destruction.

Part 6: References

  • Sigma-Aldrich. Safety Data Sheet: 1-(Benzo[d][1,3]dioxol-5-yl)ethanol. Retrieved from .[1]

  • PubChem. Compound Summary: alpha-Methyl-1,3-benzodioxole-5-methanol (Racemic).[1] National Library of Medicine. Retrieved from .

  • BLD Pharm. Product Safety Info: (1R)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol (CAS 120523-14-0).[1][12] Retrieved from .

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .

  • Fisher Scientific. SDS for Benzodioxole Derivatives. Retrieved from .

Sources

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